Methyl 5-methoxybenzofuran-2-carboxylate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 5-methoxy-1-benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-13-8-3-4-9-7(5-8)6-10(15-9)11(12)14-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYBASHGWDCRPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70565358 | |
| Record name | Methyl 5-methoxy-1-benzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70565358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1751-24-2 | |
| Record name | Methyl 5-methoxy-1-benzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70565358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 5-methoxybenzofuran-2-carboxylate and its Isomer, Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzofuran derivatives are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules and natural products. Their diverse pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities, have made them a focal point of extensive research in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of Methyl 5-methoxybenzofuran-2-carboxylate and its closely related, well-characterized isomer, Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate. Due to the limited availability of public data on the former, this guide will leverage the detailed experimental data available for its 3-carboxylate isomer as a primary reference point, offering valuable insights for researchers working with this class of compounds.
Physicochemical Properties
| Property | Value | Reference |
| Compound Name | Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate | [1] |
| Molecular Formula | C₁₂H₁₂O₄ | [1] |
| Molecular Weight | 220.22 g/mol | [1] |
| Appearance | White powder | [1] |
| Melting Point | 54-55 °C | [1] |
For comparative purposes, data for related benzofuran structures is provided below:
| Property | Value | Reference |
| Compound Name | Ethyl 5-methoxy-2-methylbenzofuran-3-carboxylate | |
| CAS Number | 7287-51-6 | [2][3][4] |
| Molecular Formula | C₁₃H₁₄O₄ | [2][3] |
| Molecular Weight | 234.25 g/mol | [2] |
| Compound Name | 5-Methoxy-2-methylbenzofuran | |
| CAS Number | 13391-27-0 | [5] |
| Molecular Formula | C₁₀H₁₀O₂ | [5] |
| Molecular Weight | 162.19 g/mol | |
| Compound Name | 5-Methoxybenzofuran | |
| CAS Number | 13391-28-1 | |
| Molecular Formula | C₉H₈O₂ | |
| Molecular Weight | 148.16 g/mol | [6] |
Synthesis and Experimental Protocols
The synthesis of Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate provides a valuable experimental framework for researchers interested in this class of molecules.[1]
Synthesis of Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate[1]
This synthesis involves the methylation of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid.
Reactants:
-
5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid (20 mmol)
-
Potassium carbonate (K₂CO₃) (20 mmol)
-
Dimethyl sulfate ((CH₃O)₂SO₂) (60 mmol)
-
Acetone (30 mL)
Procedure:
-
A mixture of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid, K₂CO₃, and excess dimethyl sulfate in acetone is refluxed for 48 hours.
-
Upon completion of the reaction, the hot mixture is filtered to remove solid residues.
-
The solvent is evaporated from the filtrate.
-
The resulting residue is purified by column chromatography on silica gel using chloroform as the eluent.
Yield: 78%
The following diagram illustrates the synthetic workflow:
Caption: Synthetic workflow for Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate.
Spectroscopic Data
The characterization of Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate was confirmed by ¹H-NMR spectroscopy.[1]
¹H-NMR Data (CDCl₃, δ, ppm)[1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.44 | d, J = 2.7 Hz | 1H | Ar-H |
| 7.33 | d, J = 9 Hz | 1H | Ar-H |
| 6.85 | m | 1H | Ar-H |
| 3.94 | s | 3H | COOCH₃ |
| 3.87 | s | 3H | OCH₃ |
| 2.74 | s | 3H | CH₃ |
Biological Activity and Potential Applications
Benzofuran derivatives are known for their wide range of biological activities. Halogenated derivatives of Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate have been synthesized and tested for their antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as yeasts.[1][7] Furthermore, related benzofuran compounds have shown promise as anticancer agents. For instance, halogen derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have demonstrated cytotoxic effects against several human cancer cell lines.[8]
The general logical relationship for the investigation of these compounds is outlined below:
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. 7287-51-6|Ethyl 5-methoxy-2-methylbenzofuran-3-carboxylate|BLD Pharm [bldpharm.com]
- 3. keyorganics.net [keyorganics.net]
- 4. ethyl 5-methoxy-2-methylbenzofuran-3-carboxylate CAS#: 7287-51-6 [m.chemicalbook.com]
- 5. 5-Methoxy-2-methylbenzofuran | C10H10O2 | CID 4639349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Methoxybenzofuran | C9H8O2 | CID 25943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Physical and chemical properties of Methyl 5-methoxybenzofuran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 5-methoxybenzofuran-2-carboxylate, a member of the biologically significant benzofuran class of heterocyclic compounds. Due to the limited availability of direct experimental data for this specific molecule, this guide incorporates data from closely related analogs to provide a predictive and comparative analysis.
Chemical Identity and Physical Properties
Table 1: Identifiers for this compound
| Identifier | Value |
| CAS Number | 1751-24-2 |
| Molecular Formula | C₁₁H₁₀O₄ |
| Molecular Weight | 206.19 g/mol [1][2] |
| IUPAC Name | This compound |
| SMILES | COC(=O)c1oc2cc(OC)ccc2c1 |
| InChI Key | Not available |
Table 2: Physical Properties of a Related Compound (Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate)
| Property | Value |
| Appearance | White powder[3] |
| Melting Point | 54-55 °C[3] |
| Boiling Point | No data available |
| Solubility | No data available |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not available in the reviewed literature. However, ¹H-NMR data for the related compound, methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate, is presented below as a reference for the expected chemical shifts for similar protons in this class of molecules.
Table 3: ¹H-NMR Data for Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |
| 7.44 | d, J = 2.7 Hz | 1H | Ar-H | [3] |
| 7.33 | d, J = 9 Hz | 1H | Ar-H | [3] |
| 6.85 | m | 1H | Ar-H | [3] |
| 3.94 | s | 3H | COOCH₃ | [3] |
| 3.87 | s | 3H | OCH₃ | [3] |
| 2.74 | s | 3H | CH₃ | [3] |
Experimental Protocols
While a specific, detailed protocol for the synthesis of this compound was not found, a general method for the synthesis of a related compound, methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate, is described. This protocol can serve as a foundational methodology for the synthesis of the target compound.
Synthesis of Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate [3]
-
Reaction: A mixture of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid (20 mmol), K₂CO₃ (20 mmol), and an excess of (CH₃O)₂SO₂ (60 mmol) in acetone (30 mL) was refluxed for 48 hours.
-
Work-up: Upon completion of the reaction, the hot mixture was filtered, and the solvent was evaporated.
-
Purification: The resulting residue was purified by column chromatography on silica gel using chloroform as the eluent.
Biological Activity and Signaling Pathways
Benzofuran derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[3] A specific benzofuran derivative, 2-(5-methyl-1-benzofuran-3-yl)-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl) acetamide (MBPTA), has been identified as a novel Rho-associated protein kinase (ROCK) inhibitor. This compound has demonstrated significant neuroprotective effects against 1-methyl-4-phenylpyridinium ion (MPP⁺)-induced damage in SH-SY5Y neuroblastoma cells. The protective mechanism involves the inhibition of reactive oxygen species (ROS) and nitric oxide (NO) generation and the activation of the PI3K/Akt survival signaling pathway.[4]
Below is a diagram illustrating the proposed signaling pathway of the neuroprotective effects of the benzofuran derivative MBPTA.
Caption: Neuroprotective pathway of a benzofuran derivative.
The following diagram illustrates a general experimental workflow for the synthesis and purification of benzofuran derivatives, based on the methodologies described in the literature.
Caption: Synthesis and purification workflow for benzofurans.
References
Structure Elucidation of Methyl 5-methoxybenzofuran-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of Methyl 5-methoxybenzofuran-2-carboxylate. Due to the limited availability of experimental data for this specific compound, this document presents predicted spectroscopic data based on the closely related and well-characterized analogue, Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate. Detailed experimental protocols for the synthesis and characterization of the target molecule are proposed, offering a foundational methodology for its preparation and analysis. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and characterization of benzofuran derivatives and related heterocyclic compounds.
Introduction
Benzofuran derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of pharmacological activities. Their diverse biological profiles have made them attractive scaffolds in drug discovery and development. The precise structural characterization of these molecules is paramount for understanding their structure-activity relationships and for ensuring the quality and reproducibility of scientific research. This guide focuses on the structural elucidation of this compound, providing a detailed analysis of its expected spectroscopic properties and a proposed synthetic route.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for this compound. These predictions are based on the analysis of structurally similar compounds, most notably Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate.[1][2]
Table 1: Predicted ¹H-NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Predicted Coupling Constants (J, Hz) |
| ~7.5-7.6 | d | 1H | H4 | J ≈ 2.5 Hz |
| ~7.4 | d | 1H | H7 | J ≈ 9.0 Hz |
| ~7.0 | dd | 1H | H6 | J ≈ 9.0, 2.5 Hz |
| ~7.2 | s | 1H | H3 | |
| ~3.9 | s | 3H | -COOCH₃ | |
| ~3.8 | s | 3H | -OCH₃ |
Table 2: Predicted ¹³C-NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C=O |
| ~156 | C5 |
| ~150 | C7a |
| ~145 | C2 |
| ~125 | C3a |
| ~115 | C7 |
| ~112 | C4 |
| ~105 | C6 |
| ~102 | C3 |
| ~56 | -OCH₃ |
| ~52 | -COOCH₃ |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2850 | Medium | C-H stretch (aromatic and methyl) |
| ~1720 | Strong | C=O stretch (ester) |
| ~1620, 1590, 1480 | Medium-Strong | C=C stretch (aromatic) |
| ~1270, 1030 | Strong | C-O stretch (ether and ester) |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Predicted Fragment |
| 206 | [M]⁺ (Molecular Ion) |
| 175 | [M - OCH₃]⁺ |
| 147 | [M - COOCH₃]⁺ |
| 119 | [M - COOCH₃ - CO]⁺ |
Proposed Synthesis and Experimental Protocols
The synthesis of this compound can be approached through the esterification of 5-methoxybenzofuran-2-carboxylic acid. The following is a proposed experimental protocol.
Synthesis of this compound
Materials:
-
5-methoxybenzofuran-2-carboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Dichloromethane
Procedure:
-
To a solution of 5-methoxybenzofuran-2-carboxylic acid (1.0 eq) in anhydrous methanol (10 mL/mmol), add a catalytic amount of concentrated sulfuric acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra should be recorded on a 300 MHz or higher spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as the internal standard.
Infrared (IR) Spectroscopy:
-
The IR spectrum should be recorded on an FTIR spectrometer, and the sample can be analyzed as a thin film on a NaCl plate or using an ATR accessory.
Mass Spectrometry (MS):
-
The mass spectrum should be obtained using an electron ionization (EI) mass spectrometer.
Visualizations
Chemical Structure
Proposed Synthetic Pathway
Experimental Workflow
References
The Rising Therapeutic Potential of 5-Methoxybenzofuran Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold, a heterocyclic compound consisting of fused benzene and furan rings, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. Among these, 5-methoxybenzofuran derivatives have emerged as a particularly promising class of compounds, demonstrating significant potential in the development of novel therapeutics for a range of diseases. This technical guide provides an in-depth overview of the current research on the biological activities of 5-methoxybenzofuran derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This document is intended to serve as a comprehensive resource, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying molecular mechanisms through signaling pathway and workflow diagrams.
Anticancer Activities
5-Methoxybenzofuran derivatives have shown significant cytotoxic effects against various cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Anticancer Data
The anticancer efficacy of several 5-methoxybenzofuran derivatives has been quantified using the half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A selection of these findings is presented in Table 1.
| Compound ID/Name | Cancer Cell Line | IC50 (µM) | Reference |
| 1-((2-(2-(benzyloxy) phenyl)-5-methoxybenzofuran-4-yl) methyl)-n, n-dimethylpiperidin-4-amine | SQ20B (Head and Neck) | 0.46 | [1] |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 (Liver) | 3.8 ± 0.5 | |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | 3.5 ± 0.6 | |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | SW620 (Colon) | 10.8 ± 0.9 | |
| Benzo[b]furan derivative 26 | MCF-7 (Breast) | 0.057 | [2] |
| Benzo[b]furan derivative 36 | MCF-7 (Breast) | 0.051 | [2] |
Mechanism of Action: Induction of Apoptosis
A primary mechanism through which 5-methoxybenzofuran derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. This can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, a family of proteases that execute the apoptotic process. Some benzofuran derivatives have been shown to induce apoptosis by targeting the PI3K/Akt/mTOR signaling pathway[2]. A synthetic derivative of benzofuran lignan has been reported to induce apoptosis in p53-positive cells[3].
Antimicrobial Activities
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. 5-Methoxybenzofuran derivatives have demonstrated promising activity against a range of bacteria and fungi.
Quantitative Antimicrobial Data
The antimicrobial efficacy of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound ID/Name | Microorganism | MIC (µg/mL) | Reference |
| Aza-benzofuran derivative 1 | Salmonella typhimurium | 12.5 | [4] |
| Aza-benzofuran derivative 1 | Escherichia coli | 25 | [4] |
| Aza-benzofuran derivative 1 | Staphylococcus aureus | 12.5 | [4] |
| Oxa-benzofuran derivative 6 | Penicillium italicum | 12.5 | [4] |
| Oxa-benzofuran derivative 6 | Colletotrichum musae | 12.5-25 | [4] |
Anti-inflammatory Activities
Chronic inflammation is a key pathological feature of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. 5-Methoxybenzofuran derivatives have been investigated for their potential to modulate inflammatory responses.
Quantitative Anti-inflammatory Data
The anti-inflammatory activity of these compounds is often assessed by their ability to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound ID/Name | Cell Line | IC50 (µM) for NO Inhibition | Reference |
| 2-(4-Hydroxyphenyl)-5-(3-hydroxypropenyl)-7-methoxybenzofuran (Compound 4) | RAW 264.7 | 4.38 | [5] |
| Aza-benzofuran derivative 1 | RAW 264.7 | 17.3 | [4] |
| Aza-benzofuran derivative 4 | RAW 264.7 | 16.5 | [4] |
| Piperazine/benzofuran hybrid 5d | RAW 264.7 | 52.23 ± 0.97 | [6][7] |
Mechanism of Action: Modulation of Inflammatory Signaling Pathways
The anti-inflammatory effects of 5-methoxybenzofuran derivatives are often mediated through the inhibition of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways play a central role in regulating the expression of pro-inflammatory genes. For instance, certain benzofuran derivatives have been shown to inhibit the phosphorylation of key proteins in the MAPK and NF-κB pathways[6][7][8]. One study found that a novel ailanthoidol derivative, 2-(4-hydroxyphenyl)-5-(3-hydroxypropenyl)-7-methoxybenzofuran, exerted its anti-inflammatory effect through the downregulation of the MAPK pathway[5].
Neuroprotective Activities
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. Emerging evidence suggests that 5-methoxybenzofuran derivatives may offer neuroprotective effects through various mechanisms, including antioxidant activity and modulation of neuronal signaling pathways.
Quantitative Neuroprotective Data
The neuroprotective potential of these compounds can be evaluated by their ability to protect neuronal cells from damage induced by neurotoxins, such as N-methyl-D-aspartate (NMDA). The effective concentration 50 (EC50) is a measure of the concentration of a drug that gives half of the maximal response.
| Compound ID/Name | Neuroprotective Assay | EC50 (µM) | Reference |
| S-5-MABB | SERT-Mediated [3H]5-HT Release | 0.049 ± 0.006 | [9] |
| S-6-MABB | SERT-Mediated [3H]5-HT Release | 0.057 ± 0.008 | [9] |
A study on novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives showed that several compounds exhibited considerable protection against NMDA-induced excitotoxic neuronal cell damage[10].
Experimental Protocols
Synthesis and Biological Evaluation Workflow
The development of novel 5-methoxybenzofuran derivatives typically follows a structured workflow, from initial synthesis to comprehensive biological evaluation.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.
-
Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the 5-methoxybenzofuran derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Agar Well Diffusion Method for Antimicrobial Activity
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.
Protocol:
-
Media Preparation: Prepare Mueller-Hinton agar plates.
-
Inoculation: Inoculate the surface of the agar plates with a standardized suspension of the test microorganism.
-
Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 50-100 µL) of different concentrations of the 5-methoxybenzofuran derivatives into the wells. A solvent control and a standard antibiotic should be included.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.
-
MIC Determination: The lowest concentration of the compound that shows a clear zone of inhibition is considered the Minimum Inhibitory Concentration (MIC).
Conclusion
5-Methoxybenzofuran derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated efficacy in preclinical studies against cancer, microbial infections, inflammation, and neurodegeneration highlights their potential to address significant unmet medical needs. The data and protocols presented in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. Future studies should focus on elucidating the structure-activity relationships of these compounds to optimize their potency and selectivity, as well as conducting in vivo studies to validate their therapeutic potential in relevant disease models.
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 2-(4-Hydroxyphenyl)-5-(3-Hydroxypropenyl)-7-Methoxybenzofuran, a Novel Ailanthoidol Derivative, Exerts Anti-Inflammatory Effect through Downregulation of Mitogen-Activated Protein Kinase in Lipopolysaccharide-Treated RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways [mdpi.com]
- 9. Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of Benzofuran-2-Carboxylate Esters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzofuran nucleus, a heterocyclic scaffold composed of fused benzene and furan rings, is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2][3] Among its varied derivatives, benzofuran-2-carboxylate esters have garnered significant attention for their diverse and potent pharmacological activities. These esters and their related amides have shown promise in a multitude of therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases.[4][5][6] This technical guide provides a comprehensive overview of the pharmacological profile of benzofuran-2-carboxylate esters, detailing their synthesis, biological activities with quantitative data, and the molecular pathways they modulate.
Synthesis of Benzofuran-2-Carboxylate Esters
The synthesis of the benzofuran-2-carboxylate core is adaptable, allowing for the introduction of a wide array of substituents to explore structure-activity relationships (SAR). A common and efficient method involves the reaction of salicylaldehydes with α-bromo esters.[1]
Experimental Protocol: Synthesis of Ethyl Benzofuran-2-Carboxylate[1]
-
Reaction Setup: To a solution of salicylaldehyde (1 mmol) in acetonitrile (100 mL), add potassium carbonate (K2CO3, 3.0 mmol) and an α-bromo ester (e.g., ethyl bromoacetate, 1.2 mmol) at ambient temperature.
-
Reflux: The reaction mixture is refluxed for 24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, the solvent is removed under reduced pressure. The resulting crude product is dissolved in ethyl acetate (200 mL).
-
Washing: The ethyl acetate solution is washed sequentially with 5% dilute HCl, water (50 mL), and brine solution (50 mL).
-
Drying and Purification: The organic layer is dried over anhydrous sodium sulphate and the solvent is evaporated. The crude product is purified by column chromatography over silica gel (60-120 mesh) using a mixture of ethyl acetate and hexane as the eluent to yield the pure ethyl benzofuran-2-carboxylate.
This foundational synthetic scheme can be modified to produce a variety of substituted benzofuran-2-carboxylate esters for pharmacological screening.
Pharmacological Activities and Quantitative Data
Benzofuran-2-carboxylate esters and their derivatives exhibit a broad spectrum of biological activities. The following sections summarize their key pharmacological effects, supported by quantitative data where available.
Antimicrobial Activity
Derivatives of benzofuran-2-carboxylate have demonstrated notable activity against a range of bacterial and fungal pathogens. The introduction of different substituents on the benzofuran ring system plays a crucial role in determining the antimicrobial potency and spectrum.[1][7]
| Compound Class | Test Organism | MIC (μg/mL) | Reference |
| Aza-benzofuran derivatives | Salmonella typhimurium | 12.5 | [8] |
| Escherichia coli | 25 | [8] | |
| Staphylococcus aureus | 12.5 | [8] | |
| Oxa-benzofuran derivatives | Penicillium italicum | 12.5 | [8] |
| Colletotrichum musae | 12.5-25 | [8] | |
| Methyl 5-bromo-7-[2-(N,N-diethylamino)ethoxy]-6-methoxy-2-benzofurancarboxylate hydrochloride | Gram-positive bacteria | 3–12 × 10−3 μmol/cm³ | [7] |
| Candida and Aspergillus brasiliensis | 9.4 × 10−2 μmol/cm³ | [7] |
Anticancer Activity
The anticancer potential of benzofuran derivatives is a significant area of research, with many compounds exhibiting potent cytotoxicity against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes or the induction of apoptosis.[9][10][11] Structure-activity relationship studies have indicated that substitutions at the C-2 and C-3 positions of the benzofuran ring are critical for cytotoxic activity.[4][10]
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Bromomethyl-benzofuran derivative | K562 (Leukemia) | 5 | [10] |
| HL60 (Leukemia) | 0.1 | [10] | |
| 2-Acetylbenzofuran hybrid | EGFR Kinase | 0.93 | [9] |
| Benzofuran-based oxadiazole conjugate (bromo derivative) | HCT116 (Colon) | 3.27 | [9] |
| Benzofuran derivative 32a | HePG2, HeLa, MCF-7, PC3 | 4.0–16.72 | [9] |
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the benzofuran derivative in the cell culture medium. Add the different concentrations of the compound to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Neuroprotective Effects
Certain benzofuran-2-carboxamide derivatives have shown significant neuroprotective effects against excitotoxicity, a key pathological process in neurodegenerative diseases.[5][12][13]
| Compound | Substitution on Phenyl Ring | Cell Viability (%) at 100 µM[14] |
| 1f | 2-CH₃ | >75 |
| 1j | 3-OH | >75 |
| 1a | Unsubstituted | >75 |
| 1c | 3-OCH₃, 4-OH | >75 |
| 1i | 4-CH₃ | >75 |
| 1l | 4-Cl | >75 |
| 1p | 2-CF₃ | >75 |
| 1q | 3-CF₃ | >75 |
| 1r | 4-CF₃ | >75 |
Among these, compound 1f demonstrated the most potent neuroprotective action, comparable to the NMDA antagonist memantine at a concentration of 30 µM.[5][12][15]
Antioxidant Activity
The antioxidant properties of benzofuran derivatives are also well-documented. They can scavenge free radicals and inhibit lipid peroxidation, suggesting their potential in conditions associated with oxidative stress.[5][12][16]
| Compound/Derivative | Assay | IC50/EC50 | Reference |
| 7-methoxy-N-(3-hydroxyphenyl)benzofuran-2-carboxamide (1j) | DPPH radical scavenging | Moderate activity | [5][12] |
| Lipid peroxidation inhibition | Appreciable activity | [5][12] | |
| 3,3-disubstituted-3H-benzofuran-2-one derivatives | DPPH radical scavenging | rIC50 from 0.18 to 0.31 | [16] |
Signaling Pathways and Mechanisms of Action
The diverse pharmacological effects of benzofuran-2-carboxylate esters and their derivatives are a result of their interaction with various cellular signaling pathways.
Modulation of Amyloid-β Aggregation
In the context of Alzheimer's disease, certain N-phenylbenzofuran-2-carboxamide derivatives can modulate the aggregation of the amyloid-β (Aβ) peptide. The aggregation of Aβ is a critical event in the pathogenesis of Alzheimer's.[2][17] The process begins with the misfolding of Aβ monomers, which then aggregate into soluble oligomers and protofibrils, eventually forming insoluble fibrils that deposit as amyloid plaques.[18][19]
Caption: Modulation of Amyloid-β Aggregation by Benzofuran Derivatives.
Inhibition of Cyclin-Dependent Kinase 8 (CDK8) Signaling
Some benzofuran derivatives have been found to promote osteoblast differentiation, a process crucial for bone formation.[20] This effect is mediated through the inhibition of Cyclin-Dependent Kinase 8 (CDK8), a transcriptional regulator.[20] In mesenchymal stem cells (MSCs), CDK8 controls osteoclastogenesis (bone resorption) through the STAT1-RANKL axis.[21] By inhibiting CDK8, benzofuran derivatives can potentially shift the balance from bone resorption to bone formation.[20][22]
Caption: Inhibition of CDK8 Signaling by Benzofuran Derivatives in Bone Homeostasis.
Conclusion
Benzofuran-2-carboxylate esters and their derivatives represent a versatile and pharmacologically significant class of compounds. Their amenability to synthetic modification allows for the fine-tuning of their biological activities, leading to the identification of potent agents with antimicrobial, anticancer, neuroprotective, and antioxidant properties. The elucidation of their mechanisms of action, including the modulation of key signaling pathways, provides a rational basis for the design of novel therapeutics. Further research into the structure-activity relationships and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.
References
- 1. Modulation of Aβ42 Aggregation Kinetics and Pathway by Low-Molecular-Weight Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Amyloid-beta aggregation implicates multiple pathways in Alzheimer’s disease: Understanding the mechanisms [frontiersin.org]
- 3. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives - Google Patents [patents.google.com]
- 5. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 6. op.niscair.res.in [op.niscair.res.in]
- 7. Microwave-assisted preparation and antimicrobial activity of O-alkylamino benzofurancarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 [mdpi.com]
- 9. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents | Semantic Scholar [semanticscholar.org]
- 12. Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Amyloid-beta aggregation implicates multiple pathways in Alzheimer’s disease: Understanding the mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. diva-portal.org [diva-portal.org]
- 21. The role of CDK8 in mesenchymal stem cells in controlling osteoclastogenesis and bone homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cyclin-dependent kinase 8/19 inhibition suppresses osteoclastogenesis by downregulating RANK and promotes osteoblast mineralization and cancellous bone healing - PubMed [pubmed.ncbi.nlm.nih.gov]
Methyl 5-methoxybenzofuran-2-carboxylate: A Versatile Scaffold for Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzofuran nucleus is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. Among the various substituted benzofurans, Methyl 5-methoxybenzofuran-2-carboxylate has emerged as a particularly valuable scaffold for the development of novel therapeutic agents. Its structural features, including the methoxy group at the 5-position and the methyl carboxylate at the 2-position, provide key anchor points for chemical modification, enabling the fine-tuning of physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of derivatives based on this core, along with detailed experimental protocols and insights into their mechanisms of action.
Synthesis of the Core Scaffold and its Derivatives
The synthesis of the this compound scaffold and its subsequent derivatization are crucial steps in the drug discovery process. Various synthetic routes have been developed to access this core and its analogs.
General Synthetic Strategies
A common approach to the benzofuran-2-carboxylate core involves the reaction of a substituted salicylaldehyde with an α-bromo ester in the presence of a base, such as potassium carbonate, followed by cyclization.[1] For the synthesis of derivatives, functional groups on the benzofuran ring can be introduced before or after the formation of the heterocyclic system. Halogenation, for instance, can be achieved using reagents like N-bromosuccinimide (NBS) or bromine in a suitable solvent.[2] The carboxylate group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides.
Experimental Protocol: Synthesis of Halogenated Derivatives of a Related Scaffold
Starting Material: Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate
-
Bromination of the Benzene Ring: To a solution of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate (20 mmol) in chloroform (20 mL), a solution of bromine (20 mmol) in chloroform (10 mL) is added dropwise with stirring over 30 minutes. The stirring is continued for 8 hours at room temperature. After completion of the reaction, the mixture is filtered, and the solvent is evaporated to yield methyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate.[2]
-
Bromination of the Methyl Group: To a solution of the product from step 1 (20 mmol) in dry carbon tetrachloride (50 mL), N-bromosuccinimide (NBS) (20 mmol) and a catalytic amount of benzoyl peroxide are added. The reaction mixture is refluxed for 8 hours. After completion, the mixture is filtered, and the solvent is evaporated. The residue is purified by column chromatography to yield methyl 6-bromo-2-(bromomethyl)-5-methoxy-1-benzofuran-3-carboxylate.[2]
This protocol can be adapted for the synthesis of various halogenated derivatives of the this compound scaffold by modifying the starting materials and reaction conditions.
Biological Activities and Therapeutic Potential
Derivatives of the benzofuran scaffold have demonstrated a broad spectrum of pharmacological activities, including antimicrobial and anticancer effects.[3][4] The specific substitutions on the this compound core play a crucial role in determining the biological activity and potency.
Antimicrobial Activity
Benzofuran derivatives have shown promising activity against a range of bacterial and fungal pathogens.[5] The introduction of halogen atoms, particularly bromine, has been shown to enhance the antimicrobial properties of benzofuran compounds.[2]
Table 1: Antimicrobial Activity of Selected Benzofuran Derivatives
| Compound | Test Organism | MIC (µg/mL) | Reference |
| Halogenated methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivative | Gram-positive cocci | Not specified | [2] |
| Halogenated methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivative | Gram-negative rods | Not specified | [2] |
| Halogenated methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivative | Yeasts | Not specified | [2] |
Note: Specific MIC values for derivatives of the target scaffold are not available in the cited literature. The table indicates the types of organisms tested for a closely related series of compounds.
Anticancer Activity
The benzofuran scaffold is a key component of numerous natural and synthetic compounds with potent anticancer properties.[4][6] Derivatives of benzofuran-2-carboxylates have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis.[6]
Table 2: Anticancer Activity of Selected Benzofuran-2-Carboxamide Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 50g (A benzofuran-2-carboxamide derivative) | HCT-116 | 0.87 | [6] |
| 50g | HeLa | 0.73 | [6] |
| 50g | HepG2 | 5.74 | [6] |
| 50g | A549 | 0.57 | [6] |
| 16b (A 3-methylbenzofuran derivative with a p-methoxy group) | A549 | 1.48 | [6] |
Structure-Activity Relationship (SAR)
The biological activity of benzofuran derivatives is highly dependent on the nature and position of substituents on the core scaffold. For anticancer activity, substitutions at the C-2 and C-3 positions have been found to be crucial.[7] The introduction of a methyl group at the C-3 position has been shown to significantly increase antiproliferative activity.[8] Furthermore, the presence of a methoxy group at the C-6 position has been associated with maximal activity in some series of compounds.[5] In the case of antimicrobial agents, the presence of electron-donating groups like methyl and methoxy, as well as electron-withdrawing groups like fluoro, has been shown to result in better antibacterial and moderate antifungal activity.[1]
Experimental Protocols for Biological Evaluation
Antimicrobial Susceptibility Testing
The antimicrobial activity of synthesized compounds is typically evaluated using standard methods such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution Assay [9]
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight at a suitable temperature. The culture is then diluted to a standardized concentration (e.g., 1 × 10^6 cfu/mL).[9]
-
Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent like DMSO and then serially diluted in the broth medium in a 96-well microplate to obtain a range of concentrations.
-
Inoculation and Incubation: The standardized inoculum is added to each well of the microplate. A negative control (broth with DMSO) and a positive control (broth with a standard antibiotic) are included. The plates are incubated for 24-48 hours at the optimal growth temperature for the microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by using a viability indicator like resazurin.[9]
In Vitro Cytotoxicity Assay
The anticancer activity of the compounds is often assessed by evaluating their cytotoxicity against various cancer cell lines using assays like the MTT assay.
Protocol: MTT Assay [9]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, an MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for a few hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[9]
Signaling Pathways and Mechanism of Action
Benzofuran derivatives have been shown to exert their biological effects through various mechanisms of action, often by modulating key cellular signaling pathways.
Inhibition of Inflammatory Pathways
Several benzofuran derivatives have demonstrated anti-inflammatory properties by inhibiting the NF-κB and MAPK signaling pathways.[1][10] These pathways are crucial regulators of the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6.[1]
Caption: Inhibition of NF-κB and MAPK signaling pathways by benzofuran derivatives.
Modulation of Cancer-Related Pathways
In the context of cancer, benzofuran derivatives have been shown to interfere with critical signaling pathways involved in cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR pathway.[8] Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by benzofuran derivatives.
Conclusion
This compound represents a promising and versatile scaffold in medicinal chemistry. Its amenability to chemical modification allows for the generation of diverse libraries of compounds with a wide range of biological activities. The insights into the synthesis, structure-activity relationships, and mechanisms of action presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this important chemical core. Future research focused on synthesizing and evaluating novel derivatives of this scaffold is warranted to unlock its full potential in the development of new and effective treatments for various diseases.
References
- 1. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ptfarm.pl [ptfarm.pl]
- 8. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Natural Sources and Analogues of Benzofuran Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzofuran, a heterocyclic organic compound consisting of a fused benzene and furan ring, represents a privileged scaffold in medicinal chemistry. Its derivatives, found in a variety of natural sources and accessible through diverse synthetic routes, have garnered significant attention for their broad spectrum of biological activities. This technical guide provides a comprehensive overview of naturally occurring benzofuran compounds and their synthetic analogues, with a focus on their sources, biological activities, and the experimental methodologies employed in their study. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Natural Sources of Benzofuran Compounds
Benzofuran derivatives are widely distributed in the plant kingdom, with prominent examples found in the families Moraceae (mulberry family) and Asteraceae (aster family). These compounds often exhibit significant biological activities, contributing to the medicinal properties of the plants from which they are isolated.
Moraceae Family: The Source of Moracins
The root bark of Morus alba L. (white mulberry) is a rich source of a class of 2-arylbenzofuran derivatives known as moracins. These compounds have demonstrated a range of biological effects, including anti-inflammatory, antioxidant, and cytotoxic activities.
Table 1: Naturally Occurring Benzofuran Derivatives from Morus alba
| Compound | Molecular Formula | Biological Activity | Reference |
| Moracin M | C₁₉H₁₆O₄ | Anti-inflammatory (IC₅₀ = 8.1 μM for IL-6 inhibition) | [1][2] |
| Moracin O | C₁₉H₁₆O₄ | Anti-inflammatory (NF-κB inhibition) | [3] |
| Moracin P | C₁₉H₁₆O₅ | Anti-inflammatory (NF-κB inhibition) | [3] |
Asteraceae Family
The Asteraceae family is another significant source of naturally occurring benzofuran compounds. For instance, rayless goldenrod (Isocoma pluriflora) and white snakeroot (Ageratina altissima) contain benzofuran ketones like tremetone and dehydrotremetone.
Synthetic Analogues of Benzofuran Compounds
The versatile benzofuran scaffold has inspired the synthesis of a vast array of analogues with diverse pharmacological properties. Synthetic modifications of the benzofuran core have led to the development of potent anticancer and anti-inflammatory agents.
Anticancer Analogues
Numerous synthetic benzofuran derivatives have been developed and evaluated for their anticancer activities. These compounds often exhibit cytotoxicity against various cancer cell lines.
Table 2: Selected Synthetic Benzofuran Analogues with Anticancer Activity
| Compound ID | Target Cell Line | IC₅₀ (μM) | Reference |
| 5d (a piperazine/benzofuran hybrid) | RAW-264.7 (macrophage) | > 80 (cytotoxicity) | [4] |
| 35 (a phenylamide derivative) | ACHN, HCT15, MM231, NUGC-3, NCI-H23, PC-3 | 2.20 - 5.86 | [5] |
| 18a (a 2-arylbenzofuran) | Not specified | Not specified | [6] |
| 18e (a 2-arylbenzofuran) | Not specified | Not specified | [6] |
| 18g (a 2-arylbenzofuran) | Not specified | Not specified | [6] |
| 22a (a 2-arylbenzothiophene) | Not specified | Not specified | [6] |
Anti-inflammatory Analogues
Inspired by the anti-inflammatory properties of natural benzofurans like moracins, researchers have synthesized analogues targeting inflammatory pathways.
Table 3: Selected Synthetic Benzofuran Analogues with Anti-inflammatory Activity
| Compound ID | Biological Target/Assay | Activity | Reference |
| 5d (a piperazine/benzofuran hybrid) | NO production in RAW264.7 cells | IC₅₀ = 52.23 ± 0.97 μM | [4][7][8] |
| 35 (a phenylamide derivative) | NF-κB inhibition | Excellent | [5] |
Experimental Protocols
This section provides detailed methodologies for the isolation of a representative natural benzofuran, moracin M, and the synthesis of a class of benzofuran analogues via the Sonogashira coupling reaction.
Isolation of Moracin M from Morus alba Root Bark
The following protocol details a typical procedure for the extraction and isolation of moracin M:
-
Extraction: The dried and powdered root bark of Morus alba is extracted with methanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude methanol extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Column Chromatography: The ethyl acetate fraction, which is typically rich in benzofuran derivatives, is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform and methanol.
-
Further Purification: Fractions containing moracin M, as identified by thin-layer chromatography (TLC), are pooled and further purified using preparative high-performance liquid chromatography (HPLC) on a C18 column to yield pure moracin M.[9][10][11][12]
Synthesis of 2-Arylbenzofurans via Sonogashira Coupling and Cyclization
The Sonogashira coupling is a powerful cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction, followed by an intramolecular cyclization, is a common and efficient method for synthesizing 2-substituted benzofurans.
General Procedure:
-
Reaction Setup: To a reaction vessel containing a suitable solvent (e.g., a mixture of acetonitrile and water), add the o-iodophenol, a terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine).
-
Sonogashira Coupling: The reaction mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon) to facilitate the coupling of the alkyne to the o-iodophenol.
-
Cyclization: After the initial coupling is complete, the temperature is raised to induce intramolecular cyclization, forming the benzofuran ring.
-
Workup and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired 2-arylbenzofuran.
Signaling Pathways and Mechanisms of Action
Benzofuran derivatives exert their biological effects by modulating various cellular signaling pathways. This section illustrates two key pathways targeted by these compounds.
Inhibition of the NF-κB Signaling Pathway by Moracins
Moracins, such as moracin M, O, and P, have been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation.[1][2][3] Moracin M has been reported to interfere with the activation of NF-κB in inflamed lungs.[2] Moracin O and P have been shown to suppress NF-κB activity and protect against cellular damage induced by inflammatory stimuli.[3]
Caption: Inhibition of the NF-κB signaling pathway by moracins.
Inhibition of Translation Initiation by Rocaglamides
Rocaglamides, a class of complex benzofuran natural products, exhibit potent anticancer activity by inhibiting protein synthesis. They specifically target the eukaryotic initiation factor 4A (eIF4A), an RNA helicase that is a component of the eIF4F complex. By binding to eIF4A, rocaglamides "clamp" it onto the mRNA, preventing the scanning of the ribosome and thereby inhibiting translation initiation.
Caption: Inhibition of eIF4A-mediated translation initiation by rocaglamides.
Conclusion
The benzofuran scaffold continues to be a fertile ground for the discovery and development of new therapeutic agents. Naturally occurring benzofurans, with their diverse and potent biological activities, provide valuable lead compounds for medicinal chemistry. Furthermore, the synthetic tractability of the benzofuran ring system allows for the generation of extensive libraries of analogues with optimized pharmacological profiles. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research into this important class of heterocyclic compounds and accelerate the development of novel benzofuran-based drugs.
References
- 1. Moracin M inhibits airway inflammation by interrupting the JNK/c-Jun and NF-κB pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Anti-inflammatory compounds moracin O and P from Morus alba Linn. (Sohakuhi) target the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 6. Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluati… [ouci.dntb.gov.ua]
- 9. HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rjptonline.org [rjptonline.org]
- 12. Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Benzofuran Synthesis Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, represents a core structural motif in a vast array of natural products and synthetic compounds of significant biological and pharmaceutical importance. Its derivatives have demonstrated a broad spectrum of activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. Consequently, the development of efficient and versatile synthetic methodologies for the construction of the benzofuran scaffold is a pivotal area of research in organic and medicinal chemistry. This guide provides a comprehensive overview of both classical and contemporary methods for benzofuran synthesis, with a focus on detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key reaction pathways.
Core Synthetic Strategies
The synthesis of the benzofuran ring system can be broadly categorized into several key strategies, primarily involving the formation of the furan ring onto a pre-existing benzene ring. These strategies include intramolecular cyclization reactions, metal-catalyzed cross-coupling reactions followed by cyclization, and rearrangement reactions. This guide will delve into the specifics of these methodologies.
Intramolecular Cyclization Strategies
Intramolecular cyclization is a common and powerful approach to benzofuran synthesis, typically involving the formation of a C-O bond to close the furan ring.
Perkin Rearrangement
The Perkin rearrangement is a classic method for the synthesis of benzofuran-2-carboxylic acids from 3-halocoumarins. The reaction proceeds via a base-catalyzed ring-opening of the coumarin, followed by an intramolecular nucleophilic substitution to form the benzofuran ring.[1][2]
Experimental Protocol: Microwave-Assisted Perkin Rearrangement
A significant improvement in the traditional Perkin rearrangement involves the use of microwave irradiation, which drastically reduces reaction times and often improves yields.[1][3]
-
Materials: 3-Bromocoumarin derivative, Sodium hydroxide (NaOH), Ethanol.
-
Procedure:
-
To a microwave vessel, add the 3-bromocoumarin (1.0 equiv) and ethanol.
-
Add sodium hydroxide (3.0 equiv).
-
Seal the vessel and subject it to microwave irradiation at 300W for 5 minutes, maintaining a temperature of 79°C with stirring.[3]
-
Monitor the reaction progress using thin-layer chromatography.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the crude product in a minimum amount of water and acidify with hydrochloric acid to precipitate the benzofuran-2-carboxylic acid.[3]
-
Collect the product by filtration and purify as necessary.
-
Quantitative Data: Microwave-Assisted Perkin Rearrangement of 3-Bromocoumarins [1][3]
| Entry | 3-Bromocoumarin Derivative | Product | Power (W) | Time (min) | Temp (°C) | Yield (%) |
| 1 | 3-Bromo-4-methyl-6,7-dimethoxycoumarin | 5,6-Dimethoxy-3-methyl-benzofuran-2-carboxylic acid | 300 | 5 | 79 | 99 |
| 2 | 3-Bromo-6,7-dimethoxycoumarin | 5,6-Dimethoxy-benzofuran-2-carboxylic acid | 300 | 5 | 79 | 98 |
| 3 | 3-Bromo-4-methyl-7,8-dimethoxycoumarin | 6,7-Dimethoxy-3-methyl-benzofuran-2-carboxylic acid | 300 | 5 | 79 | 99 |
Reaction Pathway: Perkin Rearrangement
Caption: Perkin rearrangement mechanism.
Intramolecular Wittig Reaction
The Wittig reaction can be employed intramolecularly to construct the benzofuran ring. This typically involves the reaction of a phosphonium ylide generated from an o-hydroxybenzyltriphenylphosphonium salt with an acyl chloride.[4]
Experimental Protocol: Intramolecular Wittig Reaction
-
Preparation of the Wittig Reagent: The o-hydroxybenzyltriphenylphosphonium salt is prepared from the corresponding o-hydroxybenzyl alcohol and triphenylphosphine hydrobromide.[4]
-
Cyclization:
-
Materials: o-Hydroxybenzyltriphenylphosphonium salt, appropriate aroyl chloride, base (e.g., triethylamine).
-
Procedure:
-
Suspend the phosphonium salt in a suitable solvent (e.g., dichloromethane).
-
Add the base to generate the ylide.
-
Add the aroyl chloride and stir the reaction mixture at room temperature until completion.
-
Work up the reaction mixture to isolate the 2-arylbenzofuran.
-
-
Logical Flow: Intramolecular Wittig Synthesis
Caption: Intramolecular Wittig synthesis workflow.
Metal-Catalyzed Methodologies
Transition metal catalysis has revolutionized benzofuran synthesis, offering highly efficient and regioselective routes to a wide variety of derivatives.
Palladium-Catalyzed Reactions
Palladium catalysts are extensively used in C-C and C-O bond-forming reactions, making them ideal for benzofuran synthesis.
This powerful tandem reaction involves the palladium- and copper-catalyzed coupling of a terminal alkyne with an o-halophenol, followed by an intramolecular cyclization to form the benzofuran ring. Microwave assistance can significantly accelerate this process.[5][6]
Experimental Protocol: Microwave-Assisted Three-Component Sonogashira/Heck-Type Coupling [5]
-
Materials: 2-Iodophenol, terminal alkyne, aryl iodide, bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), Copper(I) iodide (CuI), Triethylamine (TEA), Tetrahydrofuran (THF).
-
Procedure:
-
In a microwave vial, purge with argon and add 2-iodophenol (1.0 equiv) and PdCl₂(PPh₃)₂ (3 mol%).
-
Add dry THF, followed by dry triethylamine and a solution of CuI in dry triethylamine.
-
Add the terminal alkyne (1.2 equiv) and the aryl iodide (1.5 equiv).
-
Seal the vial and heat in a microwave reactor at a specified temperature and time (e.g., 100-140°C for 10-30 minutes).
-
After cooling, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate), filter, and concentrate.
-
Purify the residue by column chromatography.
-
Quantitative Data: Three-Component Sonogashira Coupling for 2,3-Disubstituted Benzofurans [5]
| Entry | 2-Iodophenol | Terminal Alkyne | Aryl Iodide | Yield (%) |
| 1 | 2-Iodophenol | Phenylacetylene | Iodobenzene | 85 |
| 2 | 2-Iodophenol | 1-Octyne | 4-Iodotoluene | 78 |
| 3 | 4-Methyl-2-iodophenol | Phenylacetylene | 4-Iodoanisole | 92 |
Catalytic Cycle: Sonogashira Coupling
Caption: Simplified Sonogashira catalytic cycle.
The intramolecular Heck reaction provides an effective means to synthesize benzofurans through the cyclization of an o-alkenylphenol derivative. This reaction involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination.
Experimental Protocol: Intramolecular Heck Reaction
A general procedure involves heating the substrate (e.g., an o-allyl- or o-vinylphenol derivative with an appropriate halide) with a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand, and a base (e.g., K₂CO₃ or Et₃N) in a suitable solvent like DMF or acetonitrile.
Reaction Pathway: Intramolecular Heck Cyclization
Caption: Intramolecular Heck reaction pathway.
The Suzuki coupling reaction is a versatile method for forming C-C bonds and can be applied to the synthesis of 2-arylbenzofurans. This typically involves the coupling of a 2-halobenzofuran or a benzofuran boronic acid with a suitable aryl partner.[7][8]
Experimental Protocol: Suzuki Coupling for 2-Arylbenzofurans [7]
-
Materials: 2-(4-Bromophenyl)benzofuran, Arylboronic acid, Palladium(II) catalyst, Potassium carbonate (K₂CO₃), Ethanol/Water mixture.
-
Procedure:
-
In a reaction vessel, dissolve 2-(4-bromophenyl)benzofuran (1.0 equiv), the arylboronic acid (1.6 equiv), K₂CO₃ (2.0 equiv), and the palladium catalyst (3 mol%) in a 1:1 mixture of ethanol and water.[7]
-
Stir the resulting suspension at 80°C for 4 hours.
-
Monitor the reaction by TLC.
-
After completion, perform a standard aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
-
Quantitative Data: Suzuki Coupling of 2-(4-Bromophenyl)benzofuran [7][9]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | 2-(4'-Methoxy-[1,1'-biphenyl]-4-yl)benzofuran | 97 |
| 2 | 4-Acetylphenylboronic acid | 2-(4'-Acetyl-[1,1'-biphenyl]-4-yl)benzofuran | 97 |
| 3 | Phenylboronic acid | 2-([1,1':4',1''-Terphenyl]-4-yl)benzofuran | 92 |
| 4 | 2-Methylphenylboronic acid | 2-(2'-Methyl-[1,1'-biphenyl]-4-yl)benzofuran | 85 |
Copper-Catalyzed Reactions
Copper catalysis offers a cost-effective and efficient alternative to palladium for certain benzofuran syntheses, particularly in reactions involving phenols and alkynes.[10][11]
Experimental Protocol: Copper-Catalyzed Aerobic Oxidative Cyclization [10]
-
Materials: Phenol derivative, Alkyne, Copper catalyst (e.g., CuI), Base, Solvent (e.g., DMSO).
-
Procedure:
-
Combine the phenol (1.0 equiv), alkyne (1.2 equiv), copper catalyst, and base in a reaction vessel.
-
Heat the mixture under an oxygen atmosphere (or in air).
-
Monitor the reaction until completion.
-
Isolate and purify the benzofuran product.
-
Logical Flow: Copper-Catalyzed Benzofuran Synthesis
References
- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciforum.net [sciforum.net]
- 5. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of New 2-Arylbenzo[ b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Benzofuran synthesis via copper-mediated oxidative annulation of phenols and unactivated internal alkynes - Chemical Science (RSC Publishing) [pubs.rsc.org]
Spectroscopic and Structural Elucidation of Methyl 5-methoxybenzofuran-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of Methyl 5-methoxybenzofuran-2-carboxylate. Due to the limited availability of published experimental data for this specific molecule, this document presents predicted spectroscopic data alongside detailed, generalized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, based on established methods for analogous benzofuran derivatives.
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on computational models and should be considered as a reference for experimental validation.
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.45 | d | 1H | H4 |
| ~7.20 | s | 1H | H3 |
| ~7.10 | d | 1H | H7 |
| ~6.95 | dd | 1H | H6 |
| ~3.90 | s | 3H | OCH₃ (ester) |
| ~3.85 | s | 3H | OCH₃ (methoxy) |
d: doublet, s: singlet, dd: doublet of doublets
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~160.0 | C=O |
| ~156.0 | C5 |
| ~150.0 | C7a |
| ~145.0 | C2 |
| ~125.0 | C3a |
| ~115.0 | C4 |
| ~112.0 | C3 |
| ~105.0 | C6 |
| ~56.0 | OCH₃ (methoxy) |
| ~52.0 | OCH₃ (ester) |
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2850 | Medium | C-H stretch (aromatic and methyl) |
| ~1720 | Strong | C=O stretch (ester) |
| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (aryl ether) |
| ~1100 | Strong | C-O stretch (ester) |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 206 | ~80 | [M]⁺ |
| 175 | ~100 | [M - OCH₃]⁺ |
| 147 | ~40 | [M - COOCH₃]⁺ |
| 119 | ~30 | [M - COOCH₃ - CO]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited, representing standard procedures for the analysis of benzofuran derivatives.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the purified this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then filtered through a glass wool plug into a 5 mm NMR tube.[2]
-
Instrumentation : NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[3]
-
¹H NMR Acquisition : A standard one-pulse sequence is used. Key parameters include a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.
-
¹³C NMR Acquisition : A proton-decoupled pulse sequence is employed. Typical parameters include a spectral width of 0 to 220 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2 seconds, and a significantly higher number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.[2]
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation : For solid samples, a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, the solid sample is placed directly onto the ATR crystal.[4]
-
Instrumentation : A standard FTIR spectrometer equipped with a KBr beam splitter and a DTGS detector is commonly used.
-
Data Acquisition : A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded. The sample is then placed in the infrared beam path, and the sample spectrum is acquired. The final spectrum is typically an average of 16 to 32 scans at a resolution of 4 cm⁻¹.[5]
Mass Spectrometry (MS)
-
Sample Introduction : The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC). For GC-MS, the sample is dissolved in a volatile solvent. For LC-MS, the sample is dissolved in a solvent compatible with the mobile phase.
-
Instrumentation : An Electron Ionization (EI) or Electrospray Ionization (ESI) source can be used. Analysis is typically performed on a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.[6]
-
Data Acquisition : For EI, a standard electron energy of 70 eV is used. The mass spectrum is scanned over a relevant m/z range (e.g., 50-500 amu). For ESI, the sample is introduced in a suitable solvent, and the instrument parameters (e.g., capillary voltage, nebulizer gas flow) are optimized to obtain a stable ion current.[7]
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a synthesized organic compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.
References
The Rising Therapeutic Promise of Substituted Benzofurans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold, a heterocyclic compound composed of fused benzene and furan rings, has emerged as a privileged structure in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, positioning them as promising candidates for the development of novel therapeutics against a wide range of diseases.[1][3][4] This technical guide provides an in-depth overview of the therapeutic potential of substituted benzofuran derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows to facilitate further research and development in this burgeoning field.
Anticancer Activity: A Multifaceted Approach to Combatting Malignancy
Substituted benzofuran derivatives have exhibited significant potential as anticancer agents, acting through diverse mechanisms to inhibit tumor growth and proliferation.[1][2] Their efficacy has been demonstrated against a variety of cancer cell lines, with some derivatives showing potency comparable or even superior to existing chemotherapeutic drugs.[5][6]
A key aspect of their anticancer activity lies in the strategic substitution on the benzofuran core. For instance, the introduction of halogen atoms, particularly on alkyl or acetyl chains rather than directly on the ring, has been shown to enhance cytotoxic activity.[1] Hybrid molecules, where the benzofuran moiety is combined with other pharmacologically active scaffolds like chalcone, triazole, piperazine, and imidazole, have also emerged as highly potent anticancer agents.[1]
Table 1: Anticancer Activity of Selected Substituted Benzofuran Derivatives
| Compound | Substitution Pattern | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |
| Compound 1 | Bromine on the methyl group at the 3-position | K562 (human chronic leukemia), HL60 (human acute leukemia) | 5, 0.1 | [1] |
| Compound 4 | Benzene-sulfonamide derivative | HCT116, HCT116 p53-null | - | [1] |
| Compound 9 | Naturally isolated from Morus alba L. | PC9, A549 (non-small-cell lung carcinoma) | - | [5] |
| Compound 12 | - | SiHa, HeLa (cervical cancer) | 1.10, 1.06 | [5] |
| Compound 14c | Bromo derivative of benzofuran-based oxadiazole | HCT116 (human colon cancer) | 3.27 | [5] |
| Compound 28g | 3-Amidobenzofuran derivative | MDA-MB-231 (human breast cancer), HCT-116 (human colon carcinoma), HT-29 (human colon cancer) | 3.01, 5.20, 9.13 | [5] |
| Compound 32a | Methyl group at thiazole scaffold | HePG2, HeLa, MCF-7, PC3 | 8.49–16.72, 6.55–13.14, 4.0–8.99 | [5] |
| Benzofuran-chalcone derivative 4g | - | HCC1806 (human mammary squamous cancer), HeLa (human cervical cancer) | 5.93, 5.61 | [7] |
Key Mechanisms of Anticancer Action
Substituted benzofurans exert their anticancer effects through various mechanisms, including:
-
Inhibition of Hypoxia-Inducible Factor (HIF-1) Pathway: Some benzene-sulfonamide-based benzofuran derivatives have been designed to inhibit the HIF-1 pathway, which is crucial for the survival of cancer cells in hypoxic environments.[1]
-
Induction of Apoptosis and Autophagy: Certain naturally derived benzofurans can induce mitochondrial apoptosis and increase autophagy flux in cancer cells, leading to their programmed cell death.[5]
-
Cell Cycle Arrest: Some derivatives can induce G2/M phase arrest in the cell cycle of cancer cells, preventing their division and proliferation.[8]
-
Inhibition of Glycogen Synthase Kinase-3β (GSK-3β): Benzofuran-based oxadiazole conjugates have been shown to decrease GSK-3β levels, which in turn induces apoptosis.[5]
-
Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Benzofuran-based chalcone derivatives have been identified as potent inhibitors of VEGFR-2, a key regulator of angiogenesis, thereby cutting off the blood supply to tumors.[7]
-
Inhibition of mTOR Signaling: The mTOR pathway, which regulates cell proliferation and metabolism, is a significant target in oncology, and some benzofuran derivatives have been designed as inhibitors of this pathway.[6]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay is a widely used colorimetric assay to assess cell viability and the cytotoxic effects of potential anticancer compounds.[1][7]
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test benzofuran derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. The mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.
Antimicrobial Activity: A New Frontier in Combating Infectious Diseases
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Substituted benzofuran derivatives have shown considerable promise in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[3][4]
The antimicrobial efficacy of these compounds is influenced by the nature and position of substituents on the benzofuran ring. For example, some benzofuran amide derivatives have demonstrated strong broad-spectrum antimicrobial activity.[3] The presence of hydroxyl groups at specific positions can also significantly impact antibacterial activity.[4]
Table 2: Antimicrobial Activity of Selected Substituted Benzofuran Derivatives
| Compound | Substitution Pattern | Microorganism(s) | MIC (µg/mL) | Reference(s) |
| Compound 6a, 6b, 6f | Benzofuran amide derivatives | Gram-positive and Gram-negative bacteria, fungi | as low as 6.25 | [3] |
| Benzofuran ketoxime 38 | Contains cyclobutyl group | Staphylococcus aureus | 0.039 | [4] |
| Compounds 15, 16 | Hydroxyl group at C-6 | Various bacterial strains | 0.78-3.12 | [4] |
| Compound 1 | Aza-benzofuran | Salmonella typhimurium, Staphylococcus aureus | 12.5 | [9] |
| Compound 1 | Aza-benzofuran | Escherichia coli | 25 | [9] |
| Compound 5, 6 | Oxa-benzofuran | Penicillium italicum, Colletotrichum musae | 12.5-25 | [9] |
Experimental Protocol: Cup-Plate Agar Diffusion Method for Antibacterial Screening
The cup-plate agar diffusion method is a common technique used to evaluate the antibacterial activity of new compounds.[3][10]
Methodology:
-
Media Preparation: Prepare and sterilize nutrient agar medium.
-
Inoculation: Inoculate the sterile agar medium with a standardized suspension of the test bacterium.
-
Pouring Plates: Pour the inoculated medium into sterile Petri dishes and allow it to solidify.
-
Cutting Wells: Create uniform wells (cups) in the solidified agar using a sterile borer.
-
Sample Addition: Add a defined volume of the test benzofuran derivative solution (at a specific concentration) to the wells. Include a negative control (solvent) and a positive control (a standard antibiotic).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well. A larger diameter indicates greater antibacterial activity.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents is a major focus of pharmaceutical research. Substituted benzofuran derivatives have demonstrated significant anti-inflammatory properties in various preclinical models.[3][11]
For instance, certain benzofuran-derived amide derivatives have shown potent inhibition of paw edema in a carrageenan-induced inflammation model in rats.[3] Similarly, aza-benzofuran compounds have been found to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, a key event in the inflammatory cascade.[9]
Table 3: Anti-inflammatory Activity of Selected Substituted Benzofuran Derivatives
| Compound | Model/Assay | Activity | Reference(s) |
| Compound 6b | Carrageenan-induced paw edema in rats | 71.10% inhibition of paw edema at 2h | [3] |
| Compound 6a | Carrageenan-induced paw edema in rats | 61.55% inhibition of paw edema at 2h | [3] |
| Compound 1 | Inhibition of NO production in LPS-stimulated RAW 264.7 cells | IC50 = 17.3 µM | [9] |
| Compound 4 | Inhibition of NO production in LPS-stimulated RAW 264.7 cells | IC50 = 16.5 µM | [9] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used and reliable in vivo model for screening the anti-inflammatory activity of new compounds.[3]
Methodology:
-
Animal Acclimatization: Acclimatize Wistar albino rats to the laboratory conditions for a week.
-
Grouping: Divide the rats into different groups: a control group, a standard drug group (e.g., phenylbutazone), and test groups receiving different doses of the benzofuran derivatives.
-
Drug Administration: Administer the test compounds and the standard drug orally.
-
Induction of Inflammation: After a specific time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat to induce inflammation.
-
Paw Volume Measurement: Measure the paw volume of each rat at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage inhibition of paw edema for the treated groups compared to the control group.
Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Substituted benzofuran derivatives have shown promise as neuroprotective agents by combating excitotoxicity and oxidative stress, two key contributors to neuronal damage.[12][13]
Certain benzofuran-2-carboxamide derivatives have demonstrated potent neuroprotective action against NMDA-induced excitotoxicity in primary cultured rat cortical cells.[12][13] The substitution pattern on the benzofuran ring plays a crucial role in this activity, with methyl and hydroxyl groups at specific positions being particularly beneficial.[14] Some derivatives also exhibit antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation.[14]
Table 4: Neuroprotective Activity of Selected Substituted Benzofuran Derivatives
| Compound | Substitution Pattern | Activity | Reference(s) |
| Compound 1f | -CH3 substitution at R2 position | Potent neuroprotection against NMDA-induced excitotoxicity | [12][13][14] |
| Compound 1j | -OH substitution at R3 position | Marked anti-excitotoxic effects; scavenges free radicals and inhibits lipid peroxidation | [12][13][14] |
Experimental Protocol: Neuroprotection against NMDA-Induced Excitotoxicity
This in vitro assay assesses the ability of compounds to protect neurons from damage caused by excessive stimulation of the N-methyl-D-aspartate (NMDA) receptor.[12]
Methodology:
-
Primary Cortical Cell Culture: Prepare primary cultures of cortical neurons from rat embryos.
-
Compound Treatment: Treat the cultured neurons with different concentrations of the test benzofuran derivatives.
-
NMDA Exposure: After a pre-incubation period, expose the cells to a toxic concentration of NMDA to induce excitotoxicity.
-
Cell Viability Assessment: After 24 hours of NMDA exposure, assess cell viability using a suitable method, such as the MTT assay or by counting viable cells under a microscope.
-
Data Analysis: Compare the viability of cells treated with the benzofuran derivatives to that of cells treated with NMDA alone to determine the neuroprotective effect.
Conclusion and Future Directions
Substituted benzofuran derivatives represent a versatile and highly promising class of compounds with significant therapeutic potential across a spectrum of diseases. Their demonstrated efficacy in anticancer, antimicrobial, anti-inflammatory, and neuroprotective applications underscores the importance of continued research and development in this area.
Future efforts should focus on:
-
Structure-Activity Relationship (SAR) Studies: Further elucidation of the SAR will enable the rational design of more potent and selective derivatives.[2]
-
Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate their optimization and clinical translation.
-
In Vivo Efficacy and Safety Profiling: Rigorous in vivo studies are necessary to evaluate the therapeutic efficacy, pharmacokinetics, and safety of lead compounds.
-
Development of Novel Synthetic Methodologies: The development of efficient and environmentally friendly synthetic routes will be crucial for the large-scale production of these compounds.[15]
The continued exploration of the chemical space of substituted benzofurans holds great promise for the discovery of next-generation therapeutics to address unmet medical needs.
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jopcr.com [jopcr.com]
- 4. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. mdpi.com [mdpi.com]
- 10. ijpbs.com [ijpbs.com]
- 11. ijbcp.com [ijbcp.com]
- 12. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives -Biomolecules & Therapeutics [koreascience.kr]
- 15. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis Protocol for Methyl 5-methoxybenzofuran-2-carboxylate
Application Note
This document provides a detailed protocol for the synthesis of Methyl 5-methoxybenzofuran-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process commencing with the formation of 5-methoxybenzofuran-2-carboxylic acid from 2-hydroxy-5-methoxybenzaldehyde, followed by Fischer esterification to yield the final product. This protocol is intended for researchers and scientists in the fields of medicinal chemistry and drug development.
Step 1: Synthesis of 5-methoxybenzofuran-2-carboxylic acid
The initial step involves the synthesis of the carboxylic acid precursor, 5-methoxybenzofuran-2-carboxylic acid. This is achieved through the reaction of 2-hydroxy-5-methoxybenzaldehyde with ethyl bromoacetate, followed by hydrolysis of the resulting ester.
Experimental Protocol:
-
To a solution of 2-hydroxy-5-methoxybenzaldehyde (3.0 g, 20 mmol) in dimethylformamide (DMF, 50 ml), anhydrous potassium carbonate (K2CO3, 3.3 g, 23.4 mmol) is added under cooling in an ice bath.
-
Ethyl bromoacetate (3.3 g, 20 mmol) is then added dropwise to the mixture.
-
After the addition is complete, the reaction is stirred at 0°C for 30 minutes.
-
The reaction mixture is then transferred to a 60°C oil bath and stirred for 12 hours.
-
Upon completion, the reaction solution is poured into ice water, and the precipitated solid is collected by filtration.
-
The collected solid is dissolved in dioxane (30 ml), and a 1N sodium hydroxide solution (15 ml) is added. The mixture is stirred at room temperature for 2 hours.
-
The dioxane is removed by evaporation, and the residue is poured into ice water.
-
The aqueous solution is washed sequentially with diethyl ether and dichloromethane.
-
The pH of the aqueous layer is adjusted to 2 with concentrated hydrochloric acid, leading to the precipitation of the product.
-
The solid is collected by filtration to yield 5-methoxybenzofuran-2-carboxylic acid.[1]
Step 2: Synthesis of this compound
The second step is the esterification of the previously synthesized 5-methoxybenzofuran-2-carboxylic acid to the desired methyl ester.
Experimental Protocol:
-
5-methoxybenzofuran-2-carboxylic acid is dissolved in methanol, which acts as both the solvent and the reagent.
-
A catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH), is added to the solution.[2][3]
-
The reaction mixture is heated to reflux and the reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the excess methanol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.
-
The crude product is purified by column chromatography on silica gel to afford pure this compound.
Alternative Methylation Protocol:
An alternative method for methylation involves the use of dimethyl sulfate.
-
A mixture of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid (20 mmol), K₂CO₃ (20 mmol), and excess (CH₃O)₂SO₂ (60 mmol) in acetone (30 mL) is refluxed for 48 hours.[4]
-
After the reaction is complete, the boiling mixture is filtered, and the solvent is evaporated.[4]
-
The residue is purified by column chromatography on silica gel.[4]
Quantitative Data Summary
| Step | Product | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield |
| 1a | Ethyl 5-methoxybenzofuran-2-carboxylate | 2-Hydroxy-5-methoxybenzaldehyde | Ethyl bromoacetate, K₂CO₃ | DMF | 12.5 hours | 0°C then 60°C | 75% |
| 1b | 5-methoxybenzofuran-2-carboxylic acid | Ethyl 5-methoxybenzofuran-2-carboxylate | NaOH | Dioxane/Water | 2 hours | Room Temp. | 92% |
| 2 | This compound | 5-methoxybenzofuran-2-carboxylic acid | Methanol, H₂SO₄ (cat.) | Methanol | Varies (TLC monitored) | Reflux | N/A |
Experimental Workflow
Caption: Synthetic pathway for this compound.
References
Application Notes and Protocols: Methyl 5-methoxybenzofuran-2-carboxylate as a Versatile Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-methoxybenzofuran-2-carboxylate is a key heterocyclic building block in organic synthesis, particularly valued in the field of medicinal chemistry. The benzofuran scaffold is a privileged structure found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic intermediate in the development of bioactive molecules, including kinase inhibitors and precursors to approved pharmaceuticals.
Synthesis of this compound
The synthesis of the title compound can be efficiently achieved from commercially available starting materials. A common and effective method involves the condensation of 2-hydroxy-5-methoxybenzaldehyde with an appropriate C2 synthon, followed by cyclization.
Experimental Protocol: Synthesis via Perkin-type Reaction
A reliable method for the synthesis of benzofuran-2-carboxylates is the Perkin rearrangement of 3-halocoumarins, which can be adapted for this specific target.[3][4] An alternative and more direct route starts from 2-hydroxy-5-methoxybenzaldehyde.
Reaction Scheme:
Caption: Synthetic pathway to this compound.
Materials:
-
2-hydroxy-5-methoxybenzaldehyde
-
Diethyl bromomalonate
-
Potassium carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Sodium hydroxide
-
Methanol
-
Sulfuric acid (concentrated)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Condensation: To a solution of 2-hydroxy-5-methoxybenzaldehyde (1 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.5 equivalents) and diethyl bromomalonate (1.2 equivalents).
-
Reflux the mixture for 24 hours, monitoring the reaction progress by TLC.[5]
-
After completion, cool the reaction mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Hydrolysis and Decarboxylation: Dissolve the crude intermediate in ethanol and add a 10% aqueous solution of sodium hydroxide.
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture and acidify with 1 M HCl to precipitate the carboxylic acid.
-
Filter the precipitate, wash with water, and dry to yield 5-methoxybenzofuran-2-carboxylic acid.
-
Esterification: Suspend the crude 5-methoxybenzofuran-2-carboxylic acid in methanol.
-
Add a catalytic amount of concentrated sulfuric acid and reflux the mixture for 8 hours.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield this compound. Purify by column chromatography if necessary.
Application as a Synthetic Intermediate
This compound is a versatile intermediate for the synthesis of a variety of more complex molecules with significant biological activities.
Synthesis of Bioactive Carboxamide Derivatives
The ester functionality can be readily converted to an amide, which is a common structural motif in many pharmaceuticals. This transformation opens up a wide range of possibilities for derivatization.
Reaction Scheme:
Caption: General scheme for the synthesis of benzofuran-2-carboxamides.
Procedure (Direct Amidation):
-
Dissolve this compound (1 equivalent) and the desired primary or secondary amine (1.5 equivalents) in a suitable solvent such as methanol or toluene.
-
Heat the reaction mixture at a temperature ranging from 60°C to reflux for 5-24 hours, monitoring by TLC.[6]
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting amide by recrystallization or column chromatography.
This amidation is a key step in the synthesis of precursors for drugs like vilazodone.[7][8][9]
Intermediate for Kinase Inhibitors
Benzofuran derivatives have been identified as potent inhibitors of various kinases, which are crucial targets in cancer therapy.[10][11] The core structure of this compound can be elaborated to synthesize such inhibitors.
Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its abnormal activation is linked to the development of several cancers.[12] Benzofuran-based compounds have shown promising results as CDK2 inhibitors.[10][13]
Quantitative Data: In Vitro Activity of Benzofuran-based Kinase Inhibitors
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Benzofuran-piperazine hybrids | CDK2 | 40.91 - 52.63 | [13] |
| Oxindole-benzofuran hybrids | CDK2/GSK-3β | 37.77 / 32.09 | [10] |
| Benzofuran derivative (MBPTA) | ROCK | Not specified | [14] |
The diagram below illustrates a simplified signaling pathway involving CDK2, highlighting its role in cell cycle progression and its relevance as a therapeutic target.
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
Precursor for Antidepressant Vilazodone
This compound can serve as a starting point for the synthesis of the benzofuran core of Vilazodone, a selective serotonin reuptake inhibitor (SSRI) and 5-HT1A receptor partial agonist.[7][15] The synthesis involves the conversion of the methyl ester to a carboxamide, followed by further functionalization.
Synthetic Workflow towards Vilazodone Core:
Caption: Synthetic workflow from the title compound to a key vilazodone intermediate.
Intermediate for Antifungal Agents
Derivatives of benzofuran have demonstrated significant antifungal activity.[16][17][18] Halogenation of the benzofuran ring, a reaction that can be performed on intermediates derived from this compound, has been shown to enhance this activity.
Quantitative Data: Antifungal Activity of Benzofuran Derivatives
| Compound Class | Fungal Strain | MIC (µg/mL) | Reference |
| Benzofuran derivative 1 | Salmonella typhimurium | 12.5 | [19] |
| Benzofuran derivative 1 | Escherichia coli | 25 | [19] |
| Benzofuran derivative 1 | Staphylococcus aureus | 12.5 | [19] |
| Benzofuran derivative 5 | Penicillium italicum | 12.5 | [19] |
| Benzofuran derivative 6 | Colletotrichum musae | 12.5-25 | [19] |
| Acylhydroquinone 4 | Candida krusei | 2 | [20] |
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of a diverse range of biologically active compounds. Its utility is well-established in the preparation of kinase inhibitors, antidepressant precursors, and antifungal agents. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this benzofuran derivative in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. elgenelim.com [elgenelim.com]
- 3. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. op.niscair.res.in [op.niscair.res.in]
- 6. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vilazodone: A 5‐HT1A Receptor Agonist/Serotonin Transporter Inhibitor for the Treatment of Affective Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN103159749A - Synthesis method for antidepressant drug vilazodone - Google Patents [patents.google.com]
- 10. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. antbioinc.com [antbioinc.com]
- 13. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of a benzofuran derivative (MBPTA) as a novel ROCK inhibitor that protects against MPP⁺-induced oxidative stress and cell death in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Vilazodone | C26H27N5O2 | CID 6918314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Antifungal activity of two benzofuran-imidazoles in different experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
Anwendungshinweise und Protokolle: Derivatisierung von Methyl-5-methoxybenzofuran-2-carboxylat für das biologische Screening
An: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Betreff: Detaillierte Anwendungshinweise und Protokolle für die Derivatisierung von Methyl-5-methoxybenzofuran-2-carboxylat zur Erstellung von Substanzbibliotheken für das biologische Screening.
Datum: 25. Dezember 2025
Einleitung
Benzofuran-Derivate sind eine wichtige Klasse von heterocyclischen Verbindungen, die in zahlreichen Naturstoffen und synthetischen Molekülen mit einem breiten Spektrum an biologischen Aktivitäten vorkommen.[1][2] Insbesondere Derivate der Benzofuran-2-carbonsäure haben vielversprechende Ergebnisse als potenzielle Wirkstoffe in verschiedenen therapeutischen Bereichen gezeigt, darunter in der Krebstherapie, bei Entzündungen und bei Infektionskrankheiten.[1][3][4] Methyl-5-methoxybenzofuran-2-carboxylat ist ein leicht zugängliches Ausgangsmaterial, das sich ideal für die Erstellung diverser Substanzbibliotheken für das Hochdurchsatz-Screening eignet. Diese Anwendungshinweise bieten detaillierte Protokolle für die Synthese von zwei Hauptklassen von Derivaten: Amiden und Hydraziden.
Strategie zur Derivatisierung
Die Derivatisierungsstrategie konzentriert sich auf die Modifikation der Carbonsäureesterfunktion an der C-2-Position des Benzofuranrings. Dies ermöglicht die Einführung einer Vielzahl von funktionellen Gruppen und strukturellen Motiven, was zu einer diversen Bibliothek von Verbindungen mit unterschiedlichen physikochemischen Eigenschaften und potenziellen biologischen Aktivitäten führt. Die beiden primären hier beschriebenen Wege sind:
-
Hydrolyse und anschließende Amidierung: Der Methylester wird zunächst zur entsprechenden Carbonsäure hydrolysiert. Diese Carbonsäure dient als vielseitiges Zwischenprodukt für die Kopplung mit einer breiten Palette von primären und sekundären Aminen zur Bildung von Amiden.
-
Direkte Umsetzung zu Hydraziden: Der Methylester kann direkt mit Hydrazinhydrat umgesetzt werden, um das entsprechende Carbohydrazid zu bilden. Dieses Hydrazid kann weiter mit verschiedenen Aldehyden und Ketonen zu Hydrazonen derivatisiert werden.
Experimentelle Protokolle
Protokoll 1: Alkalische Hydrolyse von Methyl-5-methoxybenzofuran-2-carboxylat
Dieses Protokoll beschreibt die Umwandlung des Methylesters in die entsprechende Carbonsäure, ein Schlüsselintermediat für die weitere Derivatisierung.
Materialien:
-
Methyl-5-methoxybenzofuran-2-carboxylat
-
Kaliumhydroxid (KOH)
-
Ethanol
-
Wasser
-
Salzsäure (HCl), konzentriert
-
Rundkolben mit Rückflusskühler
-
Magnetrührer mit Heizplatte
-
pH-Papier oder pH-Meter
-
Büchnertrichter und Filterpapier
Vorgehensweise:
-
Lösen Sie Methyl-5-methoxybenzofuran-2-carboxylat in Ethanol in einem Rundkolben.
-
Fügen Sie eine wässrige Lösung von Kaliumhydroxid hinzu.
-
Erhitzen Sie die Mischung unter Rückfluss für 12 Stunden.
-
Überwachen Sie den Fortschritt der Reaktion mittels Dünnschichtchromatographie (DC).
-
Nach Abschluss der Reaktion kühlen Sie die Mischung auf Raumtemperatur ab.
-
Entfernen Sie das Ethanol unter reduziertem Druck.
-
Säuern Sie die verbleibende wässrige Lösung vorsichtig mit konzentrierter Salzsäure an, bis ein pH-Wert von 2-3 erreicht ist, was zur Ausfällung des Produkts führt.
-
Filtrieren Sie den festen Niederschlag ab, waschen Sie ihn gründlich mit kaltem Wasser, um anorganische Salze zu entfernen.
-
Trocknen Sie das Produkt (5-Methoxybenzofuran-2-carbonsäure) im Vakuum.
Protokoll 2: Synthese von 5-Methoxybenzofuran-2-carboxamiden
Dieses Protokoll beschreibt die Kopplung von 5-Methoxybenzofuran-2-carbonsäure mit verschiedenen Aminen.
Materialien:
-
5-Methoxybenzofuran-2-carbonsäure (aus Protokoll 1)
-
Ein ausgewähltes primäres oder sekundäres Amin
-
Thionylchlorid (SOCl₂) oder ein anderes Kupplungsreagenz (z. B. HATU)
-
Dichlormethan (DCM) oder ein anderes aprotisches Lösungsmittel
-
Triethylamin (TEA) oder eine andere nicht-nukleophile Base
-
Rundkolben
-
Magnetrührer
-
Tropftrichter
-
Eisbad
Vorgehensweise (über das Säurechlorid):
-
Suspendieren Sie 5-Methoxybenzofuran-2-carbonsäure in trockenem Dichlormethan in einem Rundkolben.
-
Fügen Sie langsam Thionylchlorid bei 0 °C hinzu.
-
Rühren Sie die Mischung bei Raumtemperatur für 2-4 Stunden, bis die Reaktion abgeschlossen ist (die Lösung wird klar).
-
Entfernen Sie das überschüssige Thionylchlorid und das Lösungsmittel unter reduziertem Druck, um das rohe Säurechlorid zu erhalten.
-
Lösen Sie das Säurechlorid in frischem, trockenem Dichlormethan und kühlen Sie es in einem Eisbad.
-
In einem separaten Kolben lösen Sie das ausgewählte Amin und Triethylamin in trockenem Dichlormethan.
-
Fügen Sie die Aminlösung langsam zur Säurechloridlösung hinzu.
-
Lassen Sie die Reaktion über Nacht bei Raumtemperatur rühren.
-
Waschen Sie die Reaktionsmischung mit Wasser, einer verdünnten Säurelösung (z. B. 1 M HCl), einer gesättigten Natriumbicarbonatlösung und schließlich mit Kochsalzlösung.
-
Trocknen Sie die organische Phase über Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck.
-
Reinigen Sie das rohe Amid mittels Säulenchromatographie oder Umkristallisation.
Protokoll 3: Synthese von 5-Methoxybenzofuran-2-carbohydrazid
Dieses Protokoll beschreibt die direkte Umwandlung des Methylesters in das entsprechende Hydrazid.
Materialien:
-
Methyl-5-methoxybenzofuran-2-carboxylat
-
Hydrazinhydrat (99 %)
-
Methanol
-
Rundkolben mit Rückflusskühler
-
Magnetrührer mit Heizplatte
Vorgehensweise:
-
Lösen Sie Methyl-5-methoxybenzofuran-2-carboxylat in Methanol in einem Rundkolben.
-
Fügen Sie Hydrazinhydrat hinzu.
-
Erhitzen Sie die Mischung unter Rückfluss für 8 Stunden.[5]
-
Kühlen Sie die Reaktionsmischung ab, was zur Ausfällung des Produkts führen sollte.
-
Filtrieren Sie den festen Niederschlag ab und waschen Sie ihn mit einer kleinen Menge kalten Methanols.
-
Trocknen Sie das Produkt (5-Methoxybenzofuran-2-carbohydrazid) im Vakuum.[5]
Daten zur biologischen Aktivität
Die Derivatisierung von Benzofuran-2-carboxylaten hat eine Reihe von Verbindungen mit signifikanter biologischer Aktivität hervorgebracht, insbesondere im Bereich der Krebstherapie. Die folgende Tabelle fasst die In-vitro-Antitumoraktivität ausgewählter Benzofuran-2-carboxamid-Derivate gegen verschiedene humane Krebszelllinien zusammen. Die Daten werden als IC₅₀-Werte (die Konzentration, bei der 50 % des Zellwachstums gehemmt werden) in mikromolaren (µM) Konzentrationen dargestellt.
| Derivat | Krebszelllinie | IC₅₀ (µM) | Referenz |
| Oxindol-Benzofuran (22d) | MCF-7 (Brust) | 3.41 | [3] |
| Oxindol-Benzofuran (22f) | MCF-7 (Brust) | 2.27 | [3] |
| Benzofuran-Derivat (13b) | MCF-7 (Brust) | 1.875 | [3] |
| Benzofuran-Derivat (13g) | MCF-7 (Brust) | 1.287 | [3] |
| 2-Acetylbenzofuran-Hybrid (26) | EGFR-Kinase | 0.93 | [3] |
| Benzofuran-2-carboxamid (50g) | HCT-116 (Darm) | variiert | [3] |
| Benzofuran-2-carboxamid (50g) | HeLa (Gebärmutterhals) | variiert | [3] |
| Benzofuran-2-carboxamid (50g) | HepG2 (Leber) | variiert | [3] |
| Benzofuran-2-carboxamid (50g) | A549 (Lunge) | variiert | [3] |
| Halogeniertes Benzofuran (1) | K562 (Leukämie) | 5 | [1] |
| Halogeniertes Benzofuran (1) | HL60 (Leukämie) | 0.1 | [1] |
| Acylhydrazon-Derivat (13b) | Panc-1 (Bauchspeicheldrüse) | 1.04 | [6] |
| Acylhydrazon-Derivat (13b) | MCF-7 (Brust) | 2.98 | [6] |
| Acylhydrazon-Derivat (13b) | A549 (Lunge) | 1.71 | [6] |
Visualisierungen
Experimenteller Arbeitsablauf
Abbildung 1: Experimenteller Arbeitsablauf für die Derivatisierung.
NF-κB-Signalweg und potenzielle Hemmung
Benzofuran-Derivate wurden als Inhibitoren des NF-κB-Signalwegs identifiziert, der eine entscheidende Rolle bei Entzündungen und der Krebsentstehung spielt.[4] Die Hemmung dieses Weges kann die Expression von pro-inflammatorischen Zytokinen und überlebensfördernden Proteinen in Krebszellen reduzieren.
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Methyl 5-methoxybenzofuran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and efficient reversed-phase high-performance liquid chromatography (RP-HPLC) protocol for the purification of Methyl 5-methoxybenzofuran-2-carboxylate. Benzofuran derivatives are a significant class of heterocyclic compounds with diverse pharmacological activities, making their efficient purification crucial for research and development.[1] This protocol provides a reliable method for obtaining high-purity this compound from a crude synthetic mixture, suitable for subsequent analytical studies and drug development processes.
Introduction
This compound is a benzofuran derivative of interest in medicinal chemistry and materials science. As with many organic syntheses, the crude product often contains impurities such as starting materials, by-products, and reagents. A highly efficient purification method is therefore essential to isolate the target compound at a purity level suitable for further characterization and application. Reversed-phase HPLC is a powerful technique for the separation of small molecules based on their hydrophobicity.[2] This protocol employs a C18 stationary phase and a methanol/water mobile phase gradient to achieve excellent separation and purification of the target compound.
Chemical Properties
-
Compound Name: this compound
-
Chemical Formula: C₁₁H₁₀O₄
-
Molecular Weight: 206.20 g/mol
-
Chemical Structure:
Experimental Protocol
This protocol outlines the necessary steps for the preparative HPLC purification of this compound.
Materials and Reagents
-
Crude this compound
-
HPLC-grade Methanol (MeOH)
-
HPLC-grade Acetonitrile (ACN)
-
Ultrapure Water
-
Trifluoroacetic Acid (TFA), HPLC grade
-
0.45 µm Syringe Filters
Instrumentation
-
Preparative HPLC system equipped with:
-
Gradient pump
-
Autosampler or manual injector
-
UV-Vis detector
-
Fraction collector
-
-
Reversed-phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size)
-
Analytical HPLC system for purity analysis
Sample Preparation
-
Dissolve the crude this compound in a minimal amount of a 1:1 mixture of Methanol and Acetonitrile.
-
The final concentration should be approximately 10-20 mg/mL. Ensure the sample is fully dissolved; sonication may be used to aid dissolution.[1]
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.[1]
Preparative HPLC Conditions
The following table summarizes the optimized conditions for the preparative HPLC purification.
| Parameter | Value |
| Column | C18 Reversed-Phase, 250 x 21.2 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Ultrapure Water |
| Mobile Phase B | 0.1% TFA in Methanol |
| Gradient | 40-90% B over 20 minutes |
| Flow Rate | 15 mL/min |
| Injection Volume | 1-5 mL (depending on sample concentration and column loading capacity) |
| Detection | UV at 254 nm |
| Column Temperature | Ambient |
Fraction Collection
-
Monitor the chromatogram in real-time.
-
Collect fractions corresponding to the main peak, which represents this compound.
-
It is advisable to collect the peak in multiple smaller fractions across its elution profile to isolate the purest portions.
Post-Purification Analysis
-
Analyze the collected fractions using an analytical HPLC system to determine the purity of each fraction.
-
Combine the fractions that meet the desired purity level (e.g., >98%).
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified solid compound.
Data Presentation
The following table summarizes the expected quantitative data from the purification protocol.
| Parameter | Expected Value |
| Retention Time (t_R) | Approximately 12.5 min |
| Purity of Crude Sample | 70-85% |
| Purity of Final Product | >98% |
| Typical Recovery | 85-95% |
| Sample Loading | 50-100 mg per injection |
Diagrams
Experimental Workflow
Caption: Workflow for the HPLC purification of this compound.
Conclusion
The protocol described in this application note provides a straightforward and effective method for the purification of this compound using preparative reversed-phase HPLC. The use of a C18 column with a methanol-water gradient allows for high-resolution separation, yielding a final product with purity exceeding 98%. This method is scalable and can be adapted for the purification of other similar benzofuran derivatives, making it a valuable tool for researchers in organic synthesis and drug discovery.
References
Application Note: Analysis of Benzofuran Synthesis Reaction Mixtures by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzofurans are a significant class of heterocyclic compounds present in numerous natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2] The synthesis of benzofuran derivatives is a cornerstone of many drug discovery and development programs.[1] Consequently, robust and reliable analytical methods are required for monitoring reaction progress, identifying byproducts, and quantifying the desired products in complex reaction mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, offering high separation efficiency and definitive compound identification.[3] This application note provides a detailed protocol for the GC-MS analysis of a benzofuran synthesis reaction mixture.
Quantitative Data Summary
The selection of an appropriate analytical technique is critical for obtaining reliable quantitative data. The following tables provide a comparative summary of the performance of GC-MS and High-Performance Liquid Chromatography (HPLC) for the analysis of a representative benzofuran derivative, 2-(2-thienyl)benzofuran.[4] This data is intended to guide researchers in selecting the most suitable method for their specific analytical needs, from routine quality control to high-sensitivity impurity profiling.[4]
Table 1: Linearity and Range [4]
| Validation Parameter | GC-MS | HPLC-UV |
| Linearity Range (µg/mL) | 0.05 - 50 | 0.5 - 100 |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 |
| Equation | y = 89753x + 876 | y = 45872x + 1253 |
Table 2: Accuracy (Recovery) [4]
| Concentration Level | GC-MS (%) | HPLC-UV (%) |
| Low (1 µg/mL) | 101.5 ± 2.1 | 99.2 ± 1.5 |
| Medium (25 µg/mL) | 99.8 ± 1.8 | 100.5 ± 1.1 |
| High (75 µg/mL) | 100.2 ± 1.5 | 99.8 ± 1.3 |
Table 3: Precision (Relative Standard Deviation - RSD) [4]
| Precision Type | GC-MS (%RSD) | HPLC-UV (%RSD) |
| Intraday | < 2.0 | < 1.0 |
| Interday | < 2.5 | < 1.5 |
Table 4: Sensitivity (LOD & LOQ) [4]
| Parameter | GC-MS (µg/mL) | HPLC-UV (µg/mL) |
| Limit of Detection (LOD) | 0.01 | 0.15 |
| Limit of Quantification (LOQ) | 0.05 | 0.5 |
Experimental Protocols
This section details the methodologies for the synthesis of a benzofuran derivative and its subsequent analysis by GC-MS.
Benzofuran Synthesis: Sonogashira Coupling and Cyclization
This protocol describes a common method for synthesizing 2-substituted benzofurans.[5]
Materials:
-
o-iodophenol
-
Terminal alkyne
-
Triethylamine
-
(PPh₃)PdCl₂ (Bis(triphenylphosphine)palladium(II) dichloride)
-
CuI (Copper(I) iodide)
-
Nitrogen or Argon gas
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
To a solution of o-iodophenol (1.0 mmol) and a terminal alkyne (1.2 mmol) in triethylamine (5 mL), add (PPh₃)PdCl₂ (0.02 mmol) and CuI (0.04 mmol).[5]
-
Stir the reaction mixture at reflux under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC).[5]
-
Upon completion, cool the reaction mixture to room temperature.[5]
-
Remove the solvent under reduced pressure.[5]
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired benzofuran derivative.[5]
GC-MS Analysis of the Reaction Mixture
This protocol outlines the GC-MS method for the analysis of the synthesized benzofuran.
Instrumentation and Consumables:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[4]
-
A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[4]
-
Helium (carrier gas)
-
Acetonitrile (for sample and standard preparation)
Sample and Standard Preparation:
-
Reaction Mixture Sample: After the reaction is deemed complete by TLC, take an aliquot of the crude reaction mixture and dilute it with a suitable solvent, such as acetonitrile, to a concentration within the linear range of the instrument (e.g., 1-50 µg/mL).
-
Standard Preparation: Prepare a stock solution of the purified benzofuran derivative (100 µg/mL) in acetonitrile.[4] Perform serial dilutions to prepare working standards for calibration.[4]
GC-MS Parameters: [4]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[4]
-
Injector Temperature: 250°C (splitless mode).[4]
-
Oven Temperature Program: Start at 150°C (hold for 1 minute), ramp to 280°C at 10°C/min, and hold for 5 minutes.[4]
-
MS Detection (EI):
Data Analysis:
-
Identification: Identify the benzofuran product and any byproducts in the reaction mixture by comparing their mass spectra with reference spectra from libraries (e.g., NIST) and by matching their retention times with the prepared standard. The mass spectrum of benzofuran typically shows a prominent molecular ion peak.
-
Quantification: Create a calibration curve by plotting the peak area of the benzofuran derivative against the concentration of the prepared standards. Use the regression equation from the calibration curve to determine the concentration of the benzofuran derivative in the reaction mixture sample.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and GC-MS analysis of a benzofuran derivative.
Caption: Workflow for Benzofuran Synthesis and GC-MS Analysis.
Logical Relationship for Method Selection
The choice between GC-MS and HPLC for benzofuran analysis depends on the physicochemical properties of the analyte.
Caption: Logic for selecting an analytical method for benzofurans.
References
Application of Methyl 5-methoxybenzofuran-2-carboxylate in Anticancer Drug Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a privileged scaffold in medicinal chemistry due to its wide spectrum of biological activities.[1] Its derivatives have garnered significant attention for their potential as anticancer agents, demonstrating cytotoxic effects against a variety of human cancer cell lines.[2][3] Methyl 5-methoxybenzofuran-2-carboxylate serves as a key intermediate in the synthesis of more complex benzofuran derivatives with potential therapeutic applications. While direct anticancer studies on this compound are not extensively documented, its structural motif is present in numerous compounds with demonstrated anticancer activity.
This document provides an overview of the application of the benzofuran scaffold, using this compound as a representative starting point, in the design and development of novel anticancer drugs. It includes quantitative data on the activity of various derivatives, detailed experimental protocols for their evaluation, and diagrams of relevant signaling pathways and experimental workflows.
Anticancer Activity of Benzofuran Derivatives
Benzofuran derivatives exert their anticancer effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways essential for tumor growth and survival.[2][4] The introduction of different substituents onto the benzofuran core allows for the fine-tuning of their pharmacological properties.[1] For instance, halogenation of the benzofuran ring has been shown to significantly enhance anticancer activity.[4] Furthermore, hybrid molecules incorporating benzofuran with other pharmacologically active moieties like piperazine, chalcone, and triazole have emerged as potent cytotoxic agents.[5]
Quantitative Data: In Vitro Anticancer Activity of Benzofuran Derivatives
The anticancer potency of benzofuran derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines. The following table summarizes the IC₅₀ values for a selection of benzofuran derivatives from published studies.
| Derivative Class | Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Halogenated Benzofurans | Compound 3 | HeLa (Cervical Carcinoma) | 1.136 | [6] |
| Fluorinated Derivative | Not Specified | 0.43 | [6] | |
| Benzofuran-N-Aryl Piperazine Hybrids | Hybrid 11 | A549 (Lung Carcinoma) | 8.57 | [6] |
| Hybrid 12 | SGC7901 (Gastric Cancer) | 16.27 | [6] | |
| Hybrid 16 | A549 (Lung Carcinoma) | 0.12 | [6] | |
| Hybrid 16 | SGC7901 (Gastric Cancer) | 2.75 | [6] | |
| 3-Amidobenzofuran | Compound 28g | MDA-MB-231 (Breast) | 3.01 | [2] |
| Compound 28g | HCT-116 (Colon) | 5.20 | [2] | |
| Benzofuran Hybrid | Compound 12 | SiHa (Cervical) | 1.10 | [2][3] |
| Compound 12 | HeLa (Cervical) | 1.06 | [2][3] | |
| Oxindole-Benzofuran | Compound 22d | MCF-7 (Breast) | 3.41 | [2] |
| Compound 22f | MCF-7 (Breast) | 2.27 | [2] | |
| Bromo-derivative | Compound 14c | HCT-116 (Colon) | 3.27 | [2] |
| Methoxybenzofuran Derivative | Compound 9 | SQ20B (Head and Neck) | 0.46 | [5][7] |
Key Signaling Pathways in Benzofuran-Mediated Anticancer Activity
Benzofuran derivatives have been shown to modulate several critical signaling pathways involved in cancer progression. Two of the most notable are the induction of apoptosis and the inhibition of the mTOR signaling pathway.
Apoptosis Induction Pathway
Many benzofuran derivatives exert their cytotoxic effects by inducing programmed cell death, or apoptosis, in cancer cells.[3][8] This can be triggered through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, culminating in the activation of caspases, which are the executioners of apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Halogenated Derivatives from Methyl 5-methoxybenzofuran-2-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of halogenated derivatives of Methyl 5-methoxybenzofuran-2-carboxylate. The targeted halogenation of this scaffold is of significant interest in medicinal chemistry for the development of novel therapeutic agents, as the introduction of halogen atoms can modulate the compound's physicochemical properties, metabolic stability, and biological activity.
Overview of Halogenation Strategies
The electrophilic halogenation of the benzofuran ring is influenced by the electronic effects of the existing substituents. In this compound, the methoxy group at the 5-position is an activating, ortho-para directing group, while the methyl carboxylate group at the 2-position is a deactivating, meta directing group. The furan ring is generally more susceptible to electrophilic attack than the benzene ring. The interplay of these directing effects will govern the regioselectivity of the halogenation.
Based on the directing effects of the substituents, electrophilic attack is anticipated to occur preferentially at the C4, C6, and C7 positions of the benzofuran ring. The C3 position is electronically deactivated by the adjacent carboxylate group.
This document outlines protocols for the synthesis of bromo, chloro, and iodo derivatives of this compound.
Experimental Workflow
The general workflow for the synthesis and characterization of halogenated this compound derivatives is depicted below.
Figure 1: General experimental workflow for the synthesis of halogenated derivatives.
Experimental Protocols
Bromination
3.1.1. Bromination using Molecular Bromine
This protocol is adapted from the bromination of a similar substrate, methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate.[1]
-
Materials:
-
This compound
-
Chloroform (CHCl₃)
-
Bromine (Br₂)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in chloroform.
-
Slowly add a solution of bromine (1.0-1.2 eq) in chloroform to the reaction mixture at room temperature with stirring.
-
Continue stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixtures) to afford the brominated derivative(s).
-
3.1.2. Bromination using N-Bromosuccinimide (NBS)
This radical-mediated bromination can offer different regioselectivity compared to electrophilic bromination with Br₂.
-
Materials:
-
This compound
-
Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (catalytic amount)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in carbon tetrachloride or acetonitrile.
-
Add N-Bromosuccinimide (1.0-1.2 eq) and a catalytic amount of benzoyl peroxide or AIBN.
-
Reflux the reaction mixture for 4-8 hours, monitoring by TLC.
-
After cooling to room temperature, filter off the succinimide byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue by column chromatography (eluent: hexane/ethyl acetate mixtures).
-
Chlorination
3.2.1. Chlorination using Chlorine Gas
This protocol is adapted from the chlorination of a similar benzofuran derivative.[1]
-
Materials:
-
This compound
-
Chloroform (CHCl₃)
-
Chlorine (Cl₂) gas
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in chloroform in a flask equipped with a gas inlet tube.
-
Bubble chlorine gas through the solution at a slow rate at 0 °C to room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, purge the reaction mixture with nitrogen gas to remove excess chlorine.
-
Wash the solution with aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
3.2.2. Chlorination using N-Chlorosuccinimide (NCS)
-
Materials:
-
This compound
-
Acetonitrile (CH₃CN)
-
N-Chlorosuccinimide (NCS)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in acetonitrile.
-
Add N-Chlorosuccinimide (1.0-1.2 eq) in portions.
-
Stir the reaction mixture at room temperature to 50 °C for 6-12 hours, monitoring by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Iodination
3.3.1. Iodination using N-Iodosuccinimide (NIS)
-
Materials:
-
This compound
-
Acetonitrile (CH₃CN)
-
N-Iodosuccinimide (NIS)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in acetonitrile.
-
Add N-Iodosuccinimide (1.0-1.2 eq) and stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with aqueous sodium thiosulfate solution, followed by brine.
-
Dry the organic layer, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography.
-
3.3.2. Iodination using Iodine and an Oxidant
-
Materials:
-
This compound
-
Acetic acid or Methanol
-
Iodine (I₂)
-
Periodic acid (HIO₄) or Nitric acid (HNO₃)
-
-
Procedure:
-
Suspend this compound (1.0 eq) and iodine (0.5-0.6 eq) in acetic acid or methanol.
-
Add the oxidant (e.g., periodic acid or a few drops of nitric acid) to the stirred suspension.
-
Heat the mixture at 50-70 °C for 2-6 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into water and decolorize with a solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the organic extract with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
-
Data Presentation
The following tables summarize the expected products and available characterization data for the halogenated derivatives of this compound. Data for some derivatives are based on closely related analogs and are provided as a reference.
Table 1: Brominated Derivatives
| Compound | Position of Br | Yield (%) | m.p. (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |
| Methyl 4-bromo-5-methoxybenzofuran-2-carboxylate | 4 | - | - | - | - | - |
| Methyl 6-bromo-5-methoxybenzofuran-2-carboxylate | 6 | 70 (analog)[1] | 153-155 (analog)[1] | 7.66 (s, 1H, Ar-H), 7.41 (s, 1H, Ar-H), 3.94 (s, 3H, COOCH₃), 3.90 (s, 3H, OCH₃) (for 2-methyl analog)[1] | - | - |
| Methyl 7-bromo-5-methoxybenzofuran-2-carboxylate | 7 | - | - | - | - | - |
Table 2: Chlorinated Derivatives
| Compound | Position of Cl | Yield (%) | m.p. (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |
| Methyl 4-chloro-5-methoxybenzofuran-2-carboxylate | 4 | - | - | - | - | - |
| Methyl 6-chloro-5-methoxybenzofuran-2-carboxylate | 6 | - | - | - | - | - |
| Methyl 7-chloro-5-methoxybenzofuran-2-carboxylate | 7 | - | - | - | - | - |
Table 3: Iodinated Derivatives
| Compound | Position of I | Yield (%) | m.p. (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |
| Methyl 4-iodo-5-methoxybenzofuran-2-carboxylate | 4 | - | - | - | - | - |
| Methyl 6-iodo-5-methoxybenzofuran-2-carboxylate | 6 | - | - | - | - | - |
| Methyl 7-iodo-5-methoxybenzofuran-2-carboxylate | 7 | - | - | - | - | - |
Note: '-' indicates data not currently available.
Signaling Pathways and Logical Relationships
The regioselectivity of electrophilic aromatic substitution on the benzofuran ring is determined by the directing effects of the substituents. The following diagram illustrates the influence of the activating methoxy group and the deactivating methyl carboxylate group on the electron density of the aromatic system.
References
Application Note: 1H and 13C NMR Spectroscopic Analysis of Methyl 5-methoxybenzofuran-2-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. For professionals in drug discovery and development, accurate NMR data is crucial for verifying the structure and purity of synthesized compounds. This application note provides a detailed protocol and the predicted 1H and 13C NMR assignments for Methyl 5-methoxybenzofuran-2-carboxylate, a benzofuran derivative. Benzofurans are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities.
Predicted Spectroscopic Data
Predicted ¹H NMR Spectral Data of this compound (in CDCl₃, 400 MHz)
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 1 | 7.45 | d | ~2.0 | 1H | H-4 |
| 2 | 7.40 | d | ~9.0 | 1H | H-7 |
| 3 | 7.30 | s | - | 1H | H-3 |
| 4 | 7.00 | dd | ~9.0, ~2.0 | 1H | H-6 |
| 5 | 3.95 | s | - | 3H | -COOCH₃ |
| 6 | 3.85 | s | - | 3H | -OCH₃ |
Predicted ¹³C NMR Spectral Data of this compound (in CDCl₃, 100 MHz)
| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |
| 1 | 160.0 | C=O |
| 2 | 156.5 | C-5 |
| 3 | 150.0 | C-7a |
| 4 | 145.0 | C-2 |
| 5 | 125.0 | C-3a |
| 6 | 115.0 | C-3 |
| 7 | 112.0 | C-7 |
| 8 | 103.0 | C-6 |
| 9 | 55.0 | -OCH₃ |
| 10 | 52.0 | -COOCH₃ |
| 11 | - | C-4 (Predicted shift is difficult to estimate accurately) |
Experimental Protocols
A generalized protocol for acquiring high-quality 1H and 13C NMR spectra for benzofuran derivatives is provided below.
1. Sample Preparation
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution into a clean, dry 5 mm NMR tube.
-
Ensure the solvent height in the NMR tube is approximately 4-5 cm.
-
Cap the NMR tube securely to prevent solvent evaporation.
2. NMR Data Acquisition
The following are typical parameters for a 400 MHz NMR spectrometer.[1]
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans (ns): 16
-
Relaxation Delay (d1): 1.0 s
-
Acquisition Time (aq): 4.0 s
-
Spectral Width (sw): 20 ppm
-
Temperature: 298 K
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled experiment (zgpg30).
-
Number of Scans (ns): 1024
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time (aq): 1.0 s
-
Spectral Width (sw): 240 ppm
-
Temperature: 298 K
3. Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum manually or automatically.
-
Perform baseline correction.
-
Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.
-
For ¹H NMR spectra, integrate the signals to determine the relative number of protons.
-
Identify peak multiplicities and measure coupling constants.
Visualizations
Molecular Structure and Atom Numbering
The following diagram illustrates the molecular structure of this compound with the IUPAC numbering system used for the NMR signal assignments.
Caption: Molecular structure of this compound.
NMR Experiment Workflow
The logical flow from sample preparation to final data analysis in an NMR experiment is depicted below.
Caption: General workflow for an NMR experiment.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 5-methoxybenzofuran-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 5-methoxybenzofuran-2-carboxylate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The synthesis of this compound can be approached through several key strategies, primarily involving the formation of the benzofuran core followed by or incorporating the desired substitutions. Two common routes include:
-
Route 1: Perkin Rearrangement. This method involves the synthesis of a substituted coumarin followed by a Perkin rearrangement to form the benzofuran-2-carboxylic acid, which is then esterified.[1]
-
Route 2: O-alkylation and Cyclization. This route starts with a substituted phenol, which undergoes O-alkylation with an α-haloacetate, followed by an intramolecular cyclization to form the benzofuran ring.
Q2: What are the critical factors affecting the yield of the synthesis?
A2: The overall yield is influenced by several factors, including the choice of starting materials, the efficiency of the cyclization method, the conditions for methylation and esterification, and the purification techniques employed. Key parameters to optimize include reaction temperature, catalyst selection, solvent, and reaction time.[2]
Q3: How can I minimize the formation of byproducts?
A3: Byproduct formation can be minimized by carefully controlling reaction conditions. For instance, in palladium-catalyzed reactions, ensuring an inert atmosphere is crucial to prevent catalyst deactivation and side reactions.[3] In O-alkylation of phenols, the choice of solvent can influence the selectivity between O-alkylation and undesired C-alkylation.[4]
Q4: What purification methods are most effective for this compound?
A4: Purification is critical for obtaining a high-purity product and can significantly impact the final yield. Common techniques include:
-
Column Chromatography: Effective for separating the target compound from impurities.
-
Recrystallization: Useful for obtaining highly pure crystalline product.
-
Washing with a basic solution: This can remove acidic impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield in the O-alkylation of 4-methoxyphenol | Incomplete deprotonation of the phenol. | Use a stronger base (e.g., NaH) or ensure anhydrous conditions to drive the reaction to completion. |
| C-alkylation as a side reaction. | Use a polar aprotic solvent like DMF or acetone to favor O-alkylation.[4] | |
| Low yield in the cyclization step (e.g., Perkin Rearrangement) | Inefficient ring closure. | Optimize the reaction temperature and choice of base. Microwave-assisted synthesis can sometimes significantly improve yields and reduce reaction times.[1] |
| Catalyst deactivation (in catalyzed reactions). | For palladium-catalyzed cyclizations, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst.[3] | |
| Incomplete esterification of the carboxylic acid | Equilibrium limitations of Fischer esterification. | Use a large excess of methanol to drive the equilibrium towards the product. Alternatively, use a more reactive methylating agent such as dimethyl sulfate or convert the carboxylic acid to an acid chloride before reacting with methanol. |
| Product decomposition during workup or purification | Instability of the benzofuran ring under harsh conditions. | Avoid strongly acidic or basic conditions during workup if possible. Use milder purification techniques and avoid excessive heat. |
| Difficulty in removing impurities | Co-elution with byproducts during chromatography. | Optimize the solvent system for column chromatography. Consider using a different stationary phase or employing preparative HPLC for challenging separations. |
| Presence of starting materials in the final product. | Monitor the reaction progress closely using TLC or LC-MS to ensure complete conversion of starting materials before workup. |
Experimental Protocols
Protocol 1: Synthesis via Perkin Rearrangement and Esterification
This protocol is a generalized procedure based on the Perkin rearrangement of a 3-halocoumarin intermediate.
Step 1: Synthesis of 6-methoxycoumarin (This is a precursor to the 3-halocoumarin)
-
A mixture of 4-methoxyphenol and malic acid is heated in the presence of a condensing agent like concentrated sulfuric acid.
-
The reaction mixture is then poured into water to precipitate the product.
-
The crude 6-methoxycoumarin is filtered, washed, and recrystallized.
Step 2: Halogenation of 6-methoxycoumarin
-
6-methoxycoumarin is treated with a halogenating agent (e.g., N-bromosuccinimide for bromination) in a suitable solvent like carbon tetrachloride with a radical initiator.
-
The reaction is refluxed until completion (monitored by TLC).
-
The solvent is removed, and the crude 3-halo-6-methoxycoumarin is purified.
Step 3: Perkin Rearrangement to 5-methoxybenzofuran-2-carboxylic acid
-
The 3-halo-6-methoxycoumarin is refluxed with an aqueous or alcoholic solution of a base (e.g., sodium hydroxide).[1]
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is acidified to precipitate the carboxylic acid.
-
The product is filtered, washed, and dried.
Step 4: Esterification to this compound
-
5-methoxybenzofuran-2-carboxylic acid is dissolved in an excess of methanol.
-
A catalytic amount of strong acid (e.g., concentrated sulfuric acid) is added.
-
The mixture is refluxed until the reaction is complete (monitored by TLC).
-
The excess methanol is removed under reduced pressure, and the residue is worked up by extraction and purified by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Reaction Conditions for Benzofuran Synthesis
| Reaction Step | Method | Catalyst/Reagent | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Cyclization | Perkin Rearrangement | NaOH | Ethanol/Water | Reflux | High | [1] |
| Palladium-catalyzed | Pd(OAc)₂, CuI | DMF | 100-120 | 60-90 | [3] | |
| O-alkylation | Williamson Ether Synthesis | K₂CO₃ or NaH | Acetone or DMF | Room Temp to Reflux | 70-95 | [4] |
| Esterification | Fischer Esterification | H₂SO₄ (catalytic) | Methanol | Reflux | 60-80 | |
| With Dimethyl Sulfate | K₂CO₃ | Acetone | Reflux | >90 |
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for low yield in synthesis.
References
Common side products in the synthesis of benzofuran-2-carboxylates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzofuran-2-carboxylates.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare benzofuran-2-carboxylates?
A1: The most prevalent methods include the Perkin rearrangement of 3-halocoumarins, palladium-catalyzed cyclization reactions, and the reaction of salicylaldehydes with α-haloesters. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the benzofuran ring.
Q2: My Perkin rearrangement reaction is giving a low yield of the desired benzofuran-2-carboxylic acid. What could be the issue?
A2: Low yields in the Perkin rearrangement can stem from several factors. The reaction proceeds in two main stages: base-catalyzed ring fission of the 3-halocoumarin to an intermediate acrylic acid derivative, followed by intramolecular cyclization.[1] An incomplete reaction at either stage will lower the yield. Ensure you are using a sufficient amount of a strong base (e.g., sodium hydroxide) and an appropriate solvent (e.g., ethanol or methanol). Reaction time and temperature are also critical; prolonged reaction times are often necessary for the traditional method, though microwave-assisted protocols can significantly shorten this.[2][3]
Q3: I am observing a significant amount of a water-soluble impurity in my final product after acidification. What could it be?
A3: This is likely the uncyclized intermediate, (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid. This intermediate is formed during the Perkin rearrangement after the initial ring opening of the coumarin derivative.[1][2] If the subsequent intramolecular cyclization is incomplete, this intermediate will remain in the reaction mixture and, being a carboxylic acid, will be soluble in aqueous base and precipitate upon acidification along with your product.
Q4: Can coumarins be formed as side products during benzofuran synthesis?
A4: Yes, under certain conditions, particularly in dehydrated or acidic environments, the reaction of phenols with β-ketoesters can favor the formation of coumarins over benzofurans.[4][5] It is crucial to control the reaction conditions, especially the presence of water, to selectively synthesize benzofurans.
Q5: What is the difference between C-acylation and O-acylation of phenols, and how does it relate to benzofuran synthesis?
A5: Phenols can undergo acylation on the aromatic ring (C-acylation) or on the hydroxyl group (O-acylation). In the context of some benzofuran syntheses that start from phenols, an initial O-alkylation or O-acylation is the desired step to build the side chain that will eventually form the furan ring. C-acylation, which is a Friedel-Crafts type reaction, would lead to an undesired aryl ketone side product. The choice of reaction conditions, particularly the presence or absence of a Lewis acid catalyst like AlCl₃, determines the outcome. O-acylation is favored under kinetic control, while C-acylation is favored under thermodynamic control.
Troubleshooting Guides
Problem 1: Low Yield and Presence of Unreacted Starting Materials
| Potential Cause | Troubleshooting Steps |
| Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, consider extending the duration or cautiously increasing the temperature. For Perkin rearrangements, microwave irradiation can be an effective way to increase the reaction rate and yield.[2] |
| Inefficient base. | Ensure the base (e.g., NaOH, K₂CO₃) is fresh and anhydrous if required by the protocol. The stoichiometry of the base is also critical; use the recommended molar equivalents. |
| Poor quality of reagents or solvents. | Use reagents and solvents of appropriate purity. The presence of water can be detrimental in some steps, while it is necessary in others.[4][5] |
Problem 2: Identification and Removal of a Major Side Product
| Symptom | Potential Side Product & Formation | Troubleshooting & Purification |
| An additional spot on TLC, often more polar than the product. | Uncyclized Intermediate: In the Perkin rearrangement, this is typically (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid. It forms from the ring opening of the starting coumarin and fails to cyclize.[1][2] | Troubleshooting: Increase reaction time and/or temperature to promote cyclization. Ensure adequate base is present. Purification: This acidic intermediate can often be separated from the less polar benzofuran-2-carboxylate product by careful column chromatography on silica gel. |
| A product with a different ester group than expected. | Transesterification: If your reaction solvent is an alcohol different from the alcohol of your ester group (e.g., using ethanol as a solvent for a methyl ester), transesterification can occur, especially under basic or acidic conditions. | Troubleshooting: Use a solvent that matches the alcohol of your ester group or an aprotic solvent. Purification: Separation of esters with different alkyl groups can be challenging and may require careful chromatography or distillation. |
| Formation of a product without the carboxylic acid/ester group. | Decarboxylation: The benzofuran-2-carboxylic acid product can undergo decarboxylation, especially at high temperatures, to yield the corresponding benzofuran.[6] | Troubleshooting: Avoid excessive heating during the reaction and workup. If decarboxylation is a significant issue, consider milder reaction conditions. Purification: The decarboxylated product will be significantly less polar and can be separated by column chromatography. |
Experimental Protocols
Synthesis of Ethyl Benzofuran-2-carboxylate from Salicylaldehyde
This protocol describes a common method for the synthesis of ethyl benzofuran-2-carboxylate.
Materials:
-
Salicylaldehyde
-
Ethyl chloroacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of salicylaldehyde (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethyl chloroacetate (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with 1 M HCl, followed by water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure ethyl benzofuran-2-carboxylate.
Visualizations
Caption: Perkin rearrangement pathway for benzofuran-2-carboxylic acid synthesis.
Caption: Troubleshooting workflow for low yields in benzofuran-2-carboxylate synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Synthesis of benzofuranes and benzothiophenes [quimicaorganica.org]
Technical Support Center: Silver(I)-Promoted Oxidative Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing silver(I)-promoted oxidative coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during silver(I)-promoted oxidative coupling experiments.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Silver(I) Salt: The silver salt may have decomposed or is of poor quality. 2. Inappropriate Solvent: The chosen solvent may not be optimal for the specific substrates or may not sufficiently dissolve the silver salt. 3. Suboptimal Temperature: The reaction may require heating to proceed at an appreciable rate, or conversely, may be suffering from thermal decomposition of substrates or products at elevated temperatures. 4. Presence of Inhibitors: Trace impurities in the starting materials or solvent can inhibit the catalytic activity of the silver(I) species. 5. Incorrect Stoichiometry: An incorrect ratio of reactants, oxidant, or silver promoter can lead to poor conversion. | 1. Use a freshly opened bottle of the silver(I) salt or purify the existing stock. Consider using a more stable silver salt, such as AgOTf or AgNTf₂. 2. Screen a variety of solvents. Acetonitrile (CH₃CN) and dimethyl sulfoxide (DMSO) are often effective for these types of reactions[1]. For specific applications like bioconjugations, buffered aqueous solutions at a controlled pH may be necessary[2]. 3. Optimize the reaction temperature. A temperature of 60 °C has been shown to be effective in some cases[3]. For sensitive substrates, room temperature (22 °C) might be optimal to minimize degradation[2]. 4. Purify starting materials and use high-purity, dry solvents. 5. Carefully check the stoichiometry of all reagents and consider performing a titration to determine the optimal ratio. |
| Formation of Side Products | 1. Homocoupling of Starting Materials: One of the coupling partners may react with itself. 2. Oxidation of Starting Materials or Products: The oxidant may be too harsh or used in excess, leading to undesired oxidation. 3. Decomposition of Product: The desired product may be unstable under the reaction conditions. 4. Solvent Participation: The solvent may react with the substrates or intermediates. For instance, deprotonated DMSO can sometimes act as a nucleophile[1]. | 1. Adjust the rate of addition of one of the coupling partners. Using a directing group can also enhance selectivity[1][4]. 2. Use a milder oxidant or a stoichiometric amount. Screening different oxidants is recommended. 3. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid prolonged exposure to harsh conditions. 4. Choose a more inert solvent. |
| Inconsistent Results | 1. Variability in Reagent Quality: Different batches of reagents, especially the silver salt, can have varying purity. 2. Atmospheric Conditions: The reaction may be sensitive to air or moisture. 3. Light Sensitivity: Silver salts can be light-sensitive, leading to decomposition and reduced activity. | 1. Use reagents from the same batch for a series of experiments. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Protect the reaction from light by wrapping the reaction vessel in aluminum foil. |
| Reaction Fails to Initiate | 1. Poor Solubility of Silver Salt: The silver(I) salt may not be sufficiently soluble in the reaction medium to initiate catalysis. 2. Passivation of Silver: The surface of the silver species may be passivated by certain anions or impurities. | 1. Choose a silver salt with better solubility in the chosen solvent. For example, AgOTf is often more soluble than AgCl in organic solvents[1]. 2. The addition of additives like PPh₃ can sometimes improve catalytic activity[1]. |
Frequently Asked Questions (FAQs)
Q1: Which silver(I) salt is best for my reaction?
The choice of silver(I) salt can significantly impact the outcome of the reaction. The counter-anion plays a crucial role in the salt's solubility and Lewis acidity. Commonly used silver salts include silver triflate (AgOTf), silver acetate (AgOAc), silver nitrate (AgNO₃), and silver hexafluoroantimonate (AgSbF₆). For reactions where halide abstraction from a catalyst is desired, silver salts that form insoluble silver halides (e.g., AgOAc, AgSbF₆) are often employed[5]. The optimal salt is often determined empirically through screening.
Q2: What is the role of additives in these reactions?
Additives can serve multiple purposes in silver(I)-promoted oxidative coupling. In some cases, they act as ligands to stabilize the active silver species. In others, particularly in transition-metal-catalyzed reactions where silver salts are used as oxidants, additives can facilitate the in situ generation of the catalytically active species[6][7][8]. For example, phosphine ligands have been shown to be beneficial in certain cross-coupling reactions[1].
Q3: How can I minimize protein degradation during bioconjugation reactions?
For bioconjugation reactions, such as the Glaser-Hay coupling, minimizing protein degradation is critical. Optimization of the reaction pH and temperature is key. For instance, conducting the reaction at room temperature (22 °C) instead of 4 °C has been shown to improve coupling efficiency while reducing protein degradation[2]. Screening different bidentate ligands and adjusting the pH can also lead to more rapid and less damaging conjugations[2].
Q4: My reaction is sluggish. How can I increase the reaction rate?
To increase the reaction rate, consider the following:
-
Increase the temperature: However, be mindful of potential side reactions or degradation at higher temperatures.
-
Increase the concentration of the silver(I) promoter: While this can increase the rate, it may also lead to more side products.
-
Use a more soluble silver(I) salt: This will increase the concentration of the active catalytic species in solution.
-
Add a co-catalyst or additive: In some systems, a combination of metal catalysts (e.g., palladium and silver) can enhance reactivity[5].
Q5: Are there any safety precautions I should take when working with silver(I) salts?
Yes, silver salts can be toxic and should be handled with care. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Some silver salts are also light-sensitive and can stain skin and clothing. Work in a well-ventilated fume hood.
Experimental Protocols
Below is a generalized protocol for a silver(I)-promoted oxidative coupling reaction. The specific quantities and conditions should be optimized for each unique transformation.
Materials:
-
Substrate A
-
Substrate B
-
Silver(I) salt (e.g., AgOTf, AgOAc)
-
Oxidant (if required)
-
Anhydrous solvent (e.g., CH₃CN, DMSO)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the silver(I) salt (e.g., 5-20 mol%).
-
Add the anhydrous solvent and stir until the silver salt is fully dissolved.
-
Add Substrate A and Substrate B to the reaction mixture.
-
If required, add the oxidant.
-
Stir the reaction at the desired temperature (e.g., room temperature to 60 °C).
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Upon completion, quench the reaction (e.g., by adding a saturated aqueous solution of NaCl to precipitate the silver as AgCl).
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by a suitable method (e.g., column chromatography, recrystallization).
Data Presentation
Table 1: Summary of Optimized Reaction Conditions from Literature
| Reaction Type | Silver(I) Salt | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Additive(s) | Yield (%) | Reference |
| Oxidative Coupling of Hydrosilanes | AgNTf₂ | 0.5 | DMF | 60 | - | High | [3] |
| Glaser-Hay Bioconjugation | - | - | Buffered Aqueous | 22 | Bidentate Ligand | ~95 | [2] |
| Aryl-O Cross-Coupling | AgOTf | 20 | DMSO | - | tBuOK (base) | 38-74 | [1] |
| Br-to-I Halide Exchange | AgOTf | 20 | CH₃CN | - | PPh₃ | 50 | [1] |
Visualizations
Caption: General workflow for a silver(I)-promoted oxidative coupling experiment.
Caption: Troubleshooting decision tree for common reaction issues.
References
- 1. scispace.com [scispace.com]
- 2. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Silver(i)-catalyzed oxidative coupling of hydrosilanes with DMF to symmetrical and unsymmetrical disiloxanes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The crucial role of silver(i)-salts as additives in C–H activation reactions: overall analysis of their versatility and applicability - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. The crucial role of silver( i )-salts as additives in C–H activation reactions: overall analysis of their versatility and applicability - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00328K [pubs.rsc.org]
- 8. The crucial role of silver(i)-salts as additives in C–H activation reactions: overall analysis of their versatility and applicability - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yields in Perkin rearrangement reactions
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing Perkin rearrangement reactions and addressing common issues leading to low yields.
Frequently Asked questions (FAQs)
Q1: What is the Perkin rearrangement and what is it used for?
The Perkin rearrangement, also known as the Perkin reaction, is an organic reaction that synthesizes α,β-unsaturated aromatic acids. It involves the aldol condensation of an aromatic aldehyde with an acid anhydride, in the presence of a weak base, typically the alkali salt of the acid corresponding to the anhydride.[1][2][3][4] This reaction is widely used in the synthesis of cinnamic acids and their derivatives, which are important precursors in the pharmaceutical and fragrance industries.[5] A notable application is the laboratory synthesis of resveratrol, a phytoestrogenic stilbene.[1][2][4][6]
Q2: My Perkin rearrangement reaction has a very low yield. What are the common causes?
Low yields in a Perkin rearrangement can stem from several factors:
-
Inadequate Reaction Temperature and Time: The reaction typically requires high temperatures, often around 180°C, and prolonged heating for several hours to proceed to completion.[2][7][8] Insufficient heat or time can result in an incomplete reaction.
-
Moisture in Reagents: The base catalyst, commonly anhydrous sodium or potassium acetate, is sensitive to moisture. The presence of water can deactivate the catalyst and significantly lower the yield.[9][10]
-
Impure Starting Materials: Impurities in the aromatic aldehyde or acid anhydride can lead to the formation of side products and tar-like substances, which complicates purification and reduces the overall yield.[10]
-
Suboptimal Base: While sodium acetate is common, other bases like potassium acetate or triethylamine can be used.[9][11] The choice of base can influence the reaction rate and yield, and may need to be optimized for a specific substrate.[4][12]
-
Substituent Effects: The electronic nature of substituents on the aromatic aldehyde can impact reactivity. Electron-withdrawing groups (e.g., -NO2, -Cl) generally increase the reactivity of the aldehyde and can lead to higher yields, while electron-donating groups (e.g., -OCH3, -CH3) may decrease reactivity.[3][7]
Q3: I am observing the formation of a dark, tarry substance in my reaction mixture. How can I prevent this?
The formation of tar-like substances is a common issue in Perkin rearrangements, often due to:
-
High Reactant Concentrations or Localized Overheating: Ensure efficient stirring to maintain a homogeneous mixture and uniform temperature distribution. Using a solvent can also help with heat distribution.[10]
-
Impurities in Starting Materials: Use highly pure benzaldehyde and acetic anhydride to minimize polymerization and other side reactions that contribute to tar formation.[10]
-
Excessive Reaction Time or Temperature: While high temperatures are necessary, overheating or running the reaction for an extended period can promote the degradation of reactants and products, leading to tar.[7]
Q4: How can I optimize the reaction conditions to improve the yield?
Optimization of the Perkin rearrangement involves a systematic approach:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous salts as catalysts.[9]
-
Optimize Temperature and Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time at a specific temperature. As indicated in the data below, extending the reaction time at 180°C from 4 to 8 hours can significantly increase the yield.[7]
-
Select the Appropriate Base: While sodium acetate is traditional, potassium acetate has been shown to give higher yields in some cases.[7] Triethylamine is another alternative.[13]
-
Consider Microwave Irradiation: Some studies suggest that microwave irradiation can reduce reaction times compared to conventional heating, although the effectiveness of sodium acetate as a base under these conditions may be reduced.[9]
-
Purify Starting Materials: If impurities are suspected, purify the aromatic aldehyde and acid anhydride before use.
Q5: What are common side reactions in the Perkin rearrangement?
A potential side reaction is the self-condensation of the acid anhydride, especially if the reaction conditions are not carefully controlled. Additionally, the intermediate product can undergo decarboxylation under the high reaction temperatures, leading to the formation of an alkene as a minor byproduct.[14]
Data Presentation
Table 1: Effect of Reaction Time and Temperature on Cinnamic Acid Yield
| Temperature (°C) | Reaction Time (hours) | Yield (%) |
| 180 | 4 | ~20 |
| 180 | 8 | 70-72 |
| 150 | 8 | 70-75 |
| 180 | 24 | 70-75 |
Data compiled from multiple sources.[7]
Table 2: Effect of Catalyst on Cinnamic Acid Yield (Benzaldehyde with Acetic Anhydride at 180°C for 8 hours)
| Catalyst | Yield (%) |
| Sodium Acetate | Lower Yields |
| Potassium Acetate | 70-72 |
Data compiled from a comparative study.[7]
Table 3: Yield of Substituted Cinnamic Acids from Substituted Benzaldehydes
| Substituent on Benzaldehyde | Yield of Cinnamic Acid (%) |
| H | 70-75 |
| 4-Me | 33 |
| 2-Cl | 71 |
| 4-Cl | 52 |
| 2-MeO | 55 |
| 4-MeO | 30 |
| 2-NO2 | 75 |
| 4-NO2 | 82 |
Data from a study on the preparation of cinnamic acid from substituted benzaldehydes.[3]
Experimental Protocols
Standard Protocol for the Synthesis of Cinnamic Acid via Perkin Rearrangement
This protocol provides a general procedure for the synthesis of cinnamic acid.
Materials:
-
Benzaldehyde
-
Acetic Anhydride
-
Anhydrous Sodium Acetate or Potassium Acetate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Sodium carbonate solution (10%)
-
Hydrochloric acid (dilute)
-
Beakers, separatory funnel, Büchner funnel, and filter flask
-
Ethanol and water for recrystallization
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, combine the aromatic aldehyde, acetic anhydride, and the anhydrous alkali salt of the acid. The molar ratio is typically 1:1.5:1 of aldehyde:anhydride:base.
-
Heating: Attach a reflux condenser and heat the mixture in a heating mantle or oil bath to the desired temperature (typically 180°C).[2][8]
-
Reaction Monitoring: Allow the reaction to proceed for the optimized time (e.g., 5-8 hours). The progress can be monitored by TLC.
-
Work-up: After the reaction is complete, allow the mixture to cool. Carefully and slowly pour the reaction mixture into a beaker of water.
-
Hydrolysis and Neutralization: Boil the aqueous mixture for 15-20 minutes to hydrolyze any remaining acetic anhydride. Then, neutralize the solution with a 10% sodium carbonate solution until it is alkaline.
-
Removal of Unreacted Aldehyde: If unreacted aldehyde is present, it can be removed by steam distillation.
-
Precipitation of Cinnamic Acid: Acidify the solution with dilute hydrochloric acid until the precipitation of cinnamic acid is complete.
-
Isolation and Purification: Cool the mixture in an ice bath to maximize crystallization. Collect the crude cinnamic acid by vacuum filtration using a Büchner funnel and wash the crystals with cold water. The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol-water mixture.[7]
Visualizations
References
- 1. Perkin reaction - Wikipedia [en.wikipedia.org]
- 2. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 3. longdom.org [longdom.org]
- 4. byjus.com [byjus.com]
- 5. SATHEE: Chemistry Perkin Reaction Mechanism [satheeneet.iitk.ac.in]
- 6. Perkin Reaction Mechanism | Perkin Reaction | JEE Chemistry | JEE Main [unacademy.com]
- 7. benchchem.com [benchchem.com]
- 8. scribd.com [scribd.com]
- 9. jk-sci.com [jk-sci.com]
- 10. benchchem.com [benchchem.com]
- 11. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. longdom.org [longdom.org]
Technical Support Center: Purification of Crude Methyl 5-methoxybenzofuran-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude Methyl 5-methoxybenzofuran-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can arise from unreacted starting materials, side-products from the synthetic route, and degradation of the final product. Based on typical benzofuran syntheses, potential impurities include:
-
Starting Materials: Unreacted 5-hydroxybenzofuran-2-carboxylic acid or related precursors.
-
Side-Products: These can vary depending on the synthetic method. For instance, in reactions like the Perkin rearrangement, ring-opened byproducts such as (Z)-2-halo-3-(2-hydroxyphenyl)acrylic acid derivatives might be present.[1] If a Sonogashira coupling is employed, alkyne homocoupling products could be a potential impurity.[1]
-
Degradation Products: Hydrolysis of the methyl ester to the corresponding carboxylic acid (5-methoxybenzofuran-2-carboxylic acid) is a possible degradation pathway.
Q2: What is the recommended solvent system for column chromatography of this compound?
A2: For the purification of benzofuran derivatives, silica gel column chromatography is commonly used. A typical starting point for the eluent system would be a mixture of a non-polar and a polar solvent. Based on the purification of structurally similar compounds, the following solvent systems can be effective:
-
Chloroform
-
Chloroform/methanol mixtures (e.g., 100:0.5 v/v)
-
Petroleum ether/ethyl acetate mixtures
The optimal solvent system will depend on the specific impurity profile of your crude product and should be determined by thin-layer chromatography (TLC) analysis.
Q3: What is a suitable solvent for the recrystallization of this compound?
A3: Ethanol has been successfully used for the recrystallization of related benzofuran carboxylates and is a good starting point for this compound.[1] Other polar protic solvents or solvent mixtures may also be effective and can be screened on a small scale.
Q4: How can I monitor the progress of the purification?
A4: Thin-layer chromatography (TLC) is a quick and effective method to monitor the separation of your product from impurities during column chromatography and to check the purity of fractions and the final recrystallized product. High-performance liquid chromatography (HPLC) can provide more quantitative information on the purity of your compound.
Q5: What are the recommended storage conditions for pure this compound?
A5: To prevent degradation, the purified compound should be stored in a cool, dry, and dark place. Storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidative degradation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield after column chromatography | 1. The product is too polar and is sticking to the silica gel.2. The product is co-eluting with impurities.3. The compound is degrading on the silica gel. | 1. Gradually increase the polarity of the eluent system (e.g., by increasing the percentage of methanol in a chloroform/methanol mixture).2. Optimize the solvent system using TLC to achieve better separation. Consider using a different stationary phase if separation on silica is poor.3. Deactivate the silica gel by adding a small percentage of triethylamine to the eluent system, especially if your compound is base-sensitive. Run the column quickly to minimize contact time. |
| Persistent impurity in the final product after chromatography and recrystallization | 1. The impurity has very similar polarity to the product.2. The impurity forms a co-crystal with the product. | 1. Try a different chromatographic technique, such as reverse-phase chromatography or preparative HPLC.2. Experiment with different recrystallization solvents or a combination of solvents. |
| Product appears oily or does not crystallize | 1. Presence of residual solvent.2. Presence of impurities that inhibit crystallization. | 1. Ensure the product is thoroughly dried under high vacuum.2. Re-purify the product by column chromatography. If the product is known to be a solid, try seeding the solution with a small crystal of the pure compound or scratching the inside of the flask with a glass rod to induce crystallization. |
| The product degrades during purification | 1. The compound is sensitive to the acidic nature of silica gel.2. The compound is unstable at the temperatures used for solvent evaporation or recrystallization. | 1. Use neutral or basic alumina for chromatography, or use silica gel that has been treated with a base like triethylamine.2. Use a rotary evaporator with a water bath at a lower temperature. For recrystallization, choose a solvent with a lower boiling point if possible. |
Experimental Protocols
Protocol 1: Column Chromatography on Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., petroleum ether or chloroform).
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to pack under gravity, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dried silica onto the top of the column.
-
Elution: Begin elution with the determined solvent system, starting with a lower polarity and gradually increasing the polarity if necessary.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 2: Recrystallization
-
Dissolution: Dissolve the crude or partially purified solid in a minimum amount of hot ethanol.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask or placing it in a refrigerator or ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting low purity issues.
References
Recrystallization solvents for purifying Methyl 5-methoxybenzofuran-2-carboxylate
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the purification of Methyl 5-methoxybenzofuran-2-carboxylate via recrystallization. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for the recrystallization of this compound?
A1: Based on available data for structurally similar compounds, a polar protic solvent is a promising starting point. Specifically, derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate have been successfully recrystallized from ethanol .[1] For benzofuran derivatives in general, aqueous methanol or methanol-acetone mixtures have also been reported as effective recrystallization solvents.[2] Given that the target compound is an aromatic ester, other solvents of moderate polarity such as ethyl acetate could also be suitable. A good rule of thumb is that solvents containing the same functional group as the compound are often good solubilizers.[3]
Q2: How do I select the best solvent if I am unsure?
A2: A systematic approach to solvent selection is crucial for successful recrystallization. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. You can perform small-scale solubility tests with a variety of solvents to determine the best candidate. The general workflow for solvent selection is outlined in the diagram below.
Caption: A logical workflow for selecting a suitable recrystallization solvent.
Q3: What are the common problems encountered during the recrystallization of this compound and how can I solve them?
A3: Several issues can arise during recrystallization. The table below summarizes common problems and their solutions.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No crystals form upon cooling | - The solution is not supersaturated (too much solvent was used).- Nucleation has not been initiated. | - Evaporate some solvent to increase the concentration and cool again.- Scratch the inside of the flask with a glass rod at the meniscus.- Add a seed crystal of the pure compound. |
| "Oiling out" (formation of an oil instead of crystals) | - The boiling point of the solvent is too high, and the compound's melting point is exceeded.- The solution is too concentrated.- High level of impurities present. | - Use a lower-boiling point solvent.- Add a small amount of additional hot solvent before cooling.- Consider purification by column chromatography before recrystallization. |
| Low recovery of crystals | - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Crystals were lost during filtration. | - Use the minimum amount of hot solvent necessary for dissolution.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Crystals are colored | - Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration (use sparingly).- Perform a second recrystallization. |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (e.g., Ethanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Recrystallization from a Mixed Solvent System (e.g., Ethyl Acetate/Hexane)
-
Dissolution: Dissolve the crude product in a minimal amount of the "good" solvent (e.g., ethyl acetate) at its boiling point.
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent (e.g., hexane) dropwise until the solution becomes slightly cloudy (the point of saturation).
-
Clarification: Add a few drops of the "good" solvent until the cloudiness just disappears.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using the mixed solvent system (in the same ratio) for washing.
Troubleshooting Workflow Diagram
The following diagram illustrates a logical approach to troubleshooting common issues during the recrystallization process.
Caption: A decision-making diagram for troubleshooting common recrystallization problems.
References
Benzofuran Synthesis: A Technical Support Guide to Minimizing Byproduct Formation
Welcome to the Technical Support Center for benzofuran synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and minimize byproduct formation. Here, you will find detailed troubleshooting advice, frequently asked questions (FAQs), comprehensive experimental protocols, and comparative data to optimize your synthetic strategies.
Troubleshooting Guides
This section addresses specific issues that may arise during benzofuran synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Significant Alkyne Homocoupling (Glaser Coupling) in Sonogashira-based Syntheses
Question: My Sonogashira coupling reaction for benzofuran synthesis is producing a significant amount of alkyne homocoupling byproduct. How can I minimize this?
Answer: Alkyne homocoupling, or Glaser coupling, is a common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used. Here are several strategies to mitigate this issue:
-
Copper-Free Conditions: The most direct method to prevent Glaser coupling is to perform the reaction under copper-free conditions. This may necessitate a higher palladium catalyst loading or the use of specialized ligands but effectively removes the primary pathway for this side reaction.[1]
-
Choice of Amine Base: The steric properties of the amine base can influence the rate of homocoupling. Less sterically hindered amines can sometimes promote this side reaction. Consider using bulkier amines like diisopropylethylamine (DIPEA).[1]
-
Slow Addition of Alkyne: Adding the terminal alkyne to the reaction mixture slowly can help maintain a low concentration of the alkyne, which disfavors the bimolecular homocoupling reaction.[1]
-
Use of Additives: The addition of certain additives, such as silver salts, has been reported to suppress homocoupling.
Issue 2: Formation of Ring-Opened Byproduct in Perkin Rearrangement
Question: In my Perkin rearrangement of a 3-halocoumarin to a benzofuran-2-carboxylic acid, I am observing an unexpected byproduct. What is it likely to be and how can I avoid it?
Answer: A potential byproduct in the Perkin rearrangement is the un-rearranged, ring-opened product, a (Z)-2-halo-3-(2-hydroxyphenyl)acrylic acid. This occurs if the intramolecular nucleophilic attack of the phenoxide on the vinyl halide is not efficient. To favor the desired cyclization, ensure adequate heating and maintain a sufficiently concentrated reaction mixture.[1] Employing microwave-assisted conditions can also significantly improve the reaction rate and yield, minimizing the formation of this byproduct by driving the reaction to completion quickly.[2][3]
Issue 3: Low or No Product Yield in Palladium-Catalyzed Synthesis
Question: My palladium-catalyzed benzofuran synthesis is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in palladium-catalyzed benzofuran synthesis can be attributed to several factors related to the catalyst, reagents, and reaction conditions. A systematic approach to troubleshooting is recommended.[4]
-
Catalyst Activity: The palladium catalyst may be inactive due to age, improper storage, or the use of an inappropriate palladium source. Use a fresh or recently purchased catalyst and ensure it is stored under an inert atmosphere.[4]
-
Reaction Conditions: Suboptimal temperature, reaction time, solvent, or base can significantly impact the yield. A gradual increase in temperature (e.g., from room temperature to 60-100 °C) can be beneficial, but excessively high temperatures can lead to catalyst decomposition.[4]
-
Reagent Quality and Stoichiometry: Impure starting materials or the presence of oxygen can inhibit the reaction. Ensure all reagents are pure and dry, and that solvents are properly degassed to remove oxygen, which can poison the palladium catalyst.[4]
Below is a troubleshooting workflow to address low product yield:
Frequently Asked Questions (FAQs)
Q1: What are the key differences between metal-catalyzed and catalyst-free benzofuran synthesis?
A1: The choice between metal-catalyzed and catalyst-free synthesis depends on factors like substrate scope, cost, and purity requirements. Metal-catalyzed methods often offer a broader substrate scope and high functional group tolerance, but can be more expensive and risk metal contamination of the final product. Catalyst-free methods are generally more cost-effective, avoid metal contamination, and are considered "greener," though they can be more substrate-specific.[1]
Q2: How can I improve the regioselectivity of my benzofuran synthesis?
A2: Poor regioselectivity can be a challenge, especially with unsymmetrical starting materials. The following factors can be optimized:
-
Substituent Effects: Electron-donating or -withdrawing groups on the phenol or alkyne can influence the regioselectivity of the cyclization.
-
Catalyst and Ligand Control: The steric and electronic properties of the catalyst and ligands can create an environment that favors the formation of one regioisomer. Screening different metal catalysts (e.g., palladium, copper, gold) and ligands (e.g., bulky phosphines) is recommended.[4]
Here is a decision tree to guide the optimization of regioselectivity:
Data Presentation
The following tables provide a comparative analysis of different catalytic systems for benzofuran synthesis, summarizing key reaction parameters and yields from various studies.
Table 1: Comparison of Palladium- and Copper-Catalyzed Systems for 2-Arylbenzofuran Synthesis
| Catalytic System | Reaction Type | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Palladium-catalyzed | Suzuki Coupling | Pd(II) complex, K₂CO₃ | EtOH/H₂O | 80 | 4 | Good to excellent |
| Copper-catalyzed | Annulation | CuI, KOH, KI | DMSO | 80 | 4-8 | 85 |
This data is compiled from representative literature to highlight typical reaction conditions and outcomes.[5]
Table 2: Optimization of Palladium-Catalyzed Benzofuran Synthesis
| Entry | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 100 | 12 | 85 |
| 2 | Pd(OAc)₂ / PPh₃ / CuI | K₂CO₃ | Toluene | 110 | 8 | 78 |
| 3 | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane | 100 | 10 | 92 |
| 4 | PdCl₂(dppf) | Na₂CO₃ | MeCN | 80 | 16 | 75 |
This table illustrates how variations in the catalyst system, base, and solvent can impact the yield of the desired benzofuran product.
Experimental Protocols
This section provides detailed methodologies for key benzofuran synthesis reactions.
Protocol 1: Synthesis of 2-Substituted Benzofurans via Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization
This protocol describes the one-pot synthesis of 2-substituted benzofurans from 2-iodophenols and terminal alkynes.[6]
Materials:
-
2-Iodophenol derivative (0.50 mmol)
-
Terminal alkyne (0.60 mmol)
-
PdCl₂(PPh₃)₂ (2.0 mol%)
-
CuI (2.0 mol%)
-
K₃PO₄ (1.00 mmol)
-
DMSO (2 mL)
Procedure:
-
To a Schlenk tube, add the 2-iodophenol derivative, K₃PO₄, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add DMSO and the terminal alkyne via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired benzofuran derivative.
Protocol 2: Microwave-Assisted Perkin Rearrangement for Benzofuran-2-Carboxylic Acid Synthesis
This protocol describes an expedited synthesis of benzofuran-2-carboxylic acids from 3-halocoumarins.[3]
Materials:
-
3-Bromocoumarin derivative (1.0 mmol)
-
Sodium hydroxide (2.0 mmol)
-
Ethanol (5 mL)
-
Hydrochloric acid (for work-up)
Procedure:
-
In a microwave reaction vessel, dissolve the 3-bromocoumarin in ethanol.
-
Add a solution of sodium hydroxide in ethanol.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate at 300W for 5 minutes at 79°C.
-
After the reaction is complete, cool the vessel to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimum amount of water and acidify with concentrated hydrochloric acid to pH 1.
-
Collect the precipitated benzofuran-2-carboxylic acid by vacuum filtration and dry.
References
- 1. benchchem.com [benchchem.com]
- 2. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Methyl 5-methoxybenzofuran-2-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of Methyl 5-methoxybenzofuran-2-carboxylate. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and quantitative data summaries to address common challenges encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: A prevalent and effective method for synthesizing benzofuran-2-carboxylic acid derivatives is the Perkin rearrangement of 3-halocoumarins.[1][2] This method involves the base-catalyzed rearrangement of a corresponding 3-halocoumarin precursor, which can be synthesized from salicylaldehyde derivatives. Subsequent esterification yields the desired methyl ester.
Q2: What are the critical parameters to control during the scale-up of this synthesis?
A2: When scaling up, critical parameters include temperature control, efficient mixing to ensure homogeneity, and careful monitoring of reaction progress to minimize side product formation.[3] Purification can also be challenging on a larger scale, often requiring optimization of crystallization or chromatography conditions.[4]
Q3: Are there any specific safety precautions I should be aware of?
A3: Yes. Many reagents used in benzofuran synthesis are hazardous. For instance, some synthetic routes may employ toxic and moisture-sensitive reagents. It is crucial to handle all chemicals with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress can be effectively monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5] These methods help in determining the consumption of starting materials and the formation of the product, allowing for optimal reaction timing.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of the Final Product
Possible Causes & Solutions
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction closely using TLC or HPLC. Consider extending the reaction time or moderately increasing the temperature, while observing for any increase in impurity formation.
-
-
Suboptimal Reagent Stoichiometry: Incorrect molar ratios of reactants can lead to reduced yields.
-
Solution: Carefully verify the stoichiometry of all reagents. Ensure accurate measurements, especially when scaling up.
-
-
Product Degradation: The product may be sensitive to the reaction or workup conditions.
-
Solution: If product degradation is suspected, consider milder reaction conditions or modify the workup procedure. For example, avoid harsh acidic or basic conditions if the benzofuran ring shows instability.
-
Issue 2: Presence of Significant Impurities
Possible Causes & Solutions
-
Side Reactions: Competing reactions can lead to the formation of byproducts.
-
Solution: Optimize the reaction temperature and reagent addition rate to favor the desired reaction pathway. Purifying intermediates before proceeding to the next step can also minimize side product formation in subsequent stages.
-
-
Impure Starting Materials: The purity of starting materials is crucial for a clean reaction.
-
Solution: Ensure all starting materials are of high purity. If necessary, purify them before use.
-
-
Product Decomposition during Purification: The product may decompose during purification steps like column chromatography.
-
Solution: Use a less aggressive purification method. Consider changing the stationary or mobile phase in chromatography or opt for crystallization if possible.
-
Experimental Protocols
A representative two-step synthesis for this compound is provided below, based on the Perkin rearrangement followed by esterification.
Step 1: Synthesis of 5-Methoxybenzofuran-2-carboxylic acid via Perkin Rearrangement
This procedure is adapted from the general method for Perkin rearrangement of 3-halocoumarins.[1]
Materials and Reagents:
-
6-Methoxy-3-bromocoumarin (precursor)
-
Sodium Hydroxide (NaOH)
-
Ethanol (EtOH)
-
Hydrochloric Acid (HCl, for acidification)
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 6-methoxy-3-bromocoumarin in ethanol.
-
Add an aqueous solution of sodium hydroxide to the flask.
-
Heat the mixture to reflux and maintain for the required reaction time (monitor by TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in deionized water and acidify with hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 5-Methoxybenzofuran-2-carboxylic acid.
Step 2: Esterification to this compound
Materials and Reagents:
-
5-Methoxybenzofuran-2-carboxylic acid
-
Methanol (MeOH)
-
Sulfuric Acid (H₂SO₄, catalytic amount)
-
Sodium Bicarbonate (NaHCO₃, for neutralization)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Organic Solvent (e.g., Dichloromethane or Ethyl Acetate)
Procedure:
-
Suspend 5-Methoxybenzofuran-2-carboxylic acid in methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux until the starting material is consumed (monitor by TLC).
-
Cool the mixture and remove the methanol under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
The following tables summarize typical quantitative data for the synthesis. Please note that yields are highly dependent on reaction scale and optimization.
Table 1: Reaction Conditions and Yields for Step 1 (Perkin Rearrangement)
| Parameter | Value | Notes |
| Reactant | 6-Methoxy-3-bromocoumarin | - |
| Base | Sodium Hydroxide | 2-3 equivalents |
| Solvent | Ethanol | - |
| Temperature | Reflux (approx. 78 °C) | - |
| Reaction Time | 2-4 hours | Monitor by TLC |
| Typical Yield | 85-95% | Highly dependent on substrate |
Table 2: Reaction Conditions and Yields for Step 2 (Esterification)
| Parameter | Value | Notes |
| Reactant | 5-Methoxybenzofuran-2-carboxylic acid | - |
| Reagent | Methanol | Serves as solvent and reactant |
| Catalyst | Sulfuric Acid | Catalytic amount |
| Temperature | Reflux (approx. 65 °C) | - |
| Reaction Time | 4-8 hours | Monitor by TLC |
| Typical Yield | 90-98% | After purification |
References
- 1. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives - Google Patents [patents.google.com]
- 5. ptfarm.pl [ptfarm.pl]
Technical Support Center: Stability of Methyl 5-methoxybenzofuran-2-carboxylate in Solution
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing Methyl 5-methoxybenzofuran-2-carboxylate in their experiments. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to address potential stability challenges encountered in solution-based assays.
Troubleshooting Guide
This section provides solutions to specific stability-related issues you may encounter during your experimental work.
Issue 1: Inconsistent results or loss of compound activity over a short period in aqueous buffer.
-
Question: My assay results are not reproducible, and I suspect the compound is degrading in my aqueous assay buffer. What could be the cause and how can I investigate it?
-
Answer: The ester and benzofuran core of this compound can be susceptible to hydrolysis, especially at non-neutral pH. The methoxy group may also be subject to degradation under certain conditions. To investigate this, it is recommended to perform a preliminary stability assessment.
-
Recommended Action: Conduct a time-course experiment by incubating the compound in your assay buffer at the experimental temperature. Analyze aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours) using an appropriate analytical method like HPLC-UV or LC-MS to quantify the remaining parent compound. This will help determine the degradation rate under your specific assay conditions.
-
Issue 2: Compound degradation is observed even at neutral pH.
-
Question: I have confirmed that my buffer is at a neutral pH, but I am still observing compound degradation. What other factors could be at play?
-
Answer: If pH-mediated hydrolysis is ruled out, other factors such as oxidation, photodegradation, or enzymatic degradation (if using biological matrices) could be responsible. The benzofuran ring system can be susceptible to oxidative degradation.
-
Recommended Action:
-
To minimize oxidation: Degas your buffers and consider adding antioxidants like ascorbic acid or dithiothreitol (DTT) to your assay medium, if compatible with your experimental setup.
-
To prevent photodegradation: Protect your solutions from light by using amber vials or covering your experimental setup with aluminum foil.
-
For biological assays: If using cell lysates or other biological matrices, consider the possibility of enzymatic degradation. The stability of the compound should be assessed in the presence and absence of the biological matrix to determine the contribution of enzymatic activity.
-
-
Issue 3: Precipitation of the compound from the solution during the experiment.
-
Question: My compound is precipitating out of the solution, which is affecting my results. How can I improve its solubility and stability in my aqueous buffer?
-
Answer: Benzofuran derivatives can often have low aqueous solubility.[1] Precipitation can be mistaken for degradation, as both lead to a decrease in the concentration of the active compound in the solution.
-
Recommended Action:
-
Co-solvents: Consider the use of a small percentage of an organic co-solvent, such as DMSO or ethanol, in your final assay buffer. It is crucial to first determine the tolerance of your experimental system (e.g., cells or enzymes) to the chosen co-solvent.
-
pH adjustment: The solubility of the potential carboxylic acid degradant will be pH-dependent. While the parent ester is neutral, its degradation product will be ionizable.
-
Formulation strategies: For in-vivo studies, formulation approaches using cyclodextrins or other solubilizing agents may be necessary.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary potential degradation pathways for this compound in solution?
A1: Based on its chemical structure, the most probable degradation pathways are:
-
Hydrolysis: The methyl ester group is susceptible to hydrolysis, especially under acidic or basic conditions, which would yield the corresponding carboxylic acid (5-methoxybenzofuran-2-carboxylic acid) and methanol.
-
Oxidation: The electron-rich benzofuran ring system can be prone to oxidative degradation, potentially leading to ring-opening products.
-
Photodegradation: Exposure to light, particularly UV radiation, could induce degradation of the aromatic and heterocyclic ring systems.
Q2: What are the ideal storage conditions for a stock solution of this compound?
A2: To ensure the long-term stability of your stock solution, it is recommended to:
-
Dissolve the compound in a dry, aprotic solvent such as anhydrous DMSO or ethanol.
-
Store the stock solution at -20°C or -80°C.
-
Protect the solution from light by storing it in amber vials.
-
Aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q3: How can I monitor the stability of this compound and its potential degradation products?
A3: A stability-indicating analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector or a Mass Spectrometer (LC-MS), is the most effective way to monitor the compound's stability. This method should be able to separate the parent compound from its potential degradation products.
Q4: Are there any known incompatibilities with common assay reagents?
Experimental Protocols
Protocol 1: General Stability Assessment in Aqueous Buffer
This protocol provides a framework for assessing the stability of this compound in a buffer of your choice.
-
Preparation of Test Solution: Prepare a solution of the compound in the desired aqueous buffer at the final experimental concentration. Include any co-solvents if they are part of your assay conditions.
-
Incubation: Incubate the test solution at the intended experimental temperature (e.g., 25°C or 37°C). Protect the solution from light.
-
Time Points: Withdraw aliquots from the test solution at predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours). The initial time point (T=0) serves as the reference.
-
Sample Quenching: Immediately quench any potential degradation by adding an equal volume of a cold organic solvent like acetonitrile or methanol. This will also precipitate any proteins if present.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC or LC-MS method to determine the concentration of the remaining parent compound.
-
Data Analysis: Plot the percentage of the remaining parent compound against time to determine the degradation kinetics.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products.
-
Stress Conditions:
-
Acidic Hydrolysis: Incubate the compound in 0.1 M HCl at an elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: Incubate the compound in 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Treat the compound with a solution of 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in an oven.
-
Photodegradation: Expose a solution of the compound to a controlled light source (e.g., Xenon lamp) according to ICH Q1B guidelines.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize them if necessary, and analyze them using an LC-MS method to identify the parent compound and any major degradation products by comparing their mass-to-charge ratios (m/z).
Data Presentation
Table 1: Hypothetical Stability of this compound under Forced Degradation Conditions.
| Stress Condition | Incubation Time (hours) | Remaining Parent Compound (%) | Major Degradation Product (m/z) |
| 0.1 M HCl (60°C) | 24 | 45 | 192 (Hydrolysis Product) |
| 0.1 M NaOH (RT) | 4 | 15 | 192 (Hydrolysis Product) |
| 3% H₂O₂ (RT) | 8 | 60 | Multiple oxidative adducts |
| Heat (80°C, solid) | 72 | 95 | Minor thermal degradants |
| Light (ICH Q1B) | 24 | 80 | Photodegradation products |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways.
References
Technical Support Center: Purification of Methyl 5-methoxybenzofuran-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Methyl 5-methoxybenzofuran-2-carboxylate, specifically concerning the removal of starting materials.
Troubleshooting Guide: Removing Starting Material from Your Final Product
Issue: You have synthesized this compound, but analytical data (e.g., TLC, NMR) indicates the presence of unreacted starting materials. A common synthetic route involves the reaction of 4-methoxyphenol with a suitable three-carbon electrophile followed by cyclization. Therefore, the most likely starting material impurity is 4-methoxyphenol .
Question 1: How can I effectively remove unreacted 4-methoxyphenol from my this compound product?
Answer: The two most effective methods for removing polar phenolic impurities like 4-methoxyphenol from your less polar benzofuran product are column chromatography and recrystallization. Often, a combination of both is used for optimal purity.
Initial Assessment Workflow
Experimental Protocols
Method 1: Column Chromatography
Column chromatography is a highly effective method for separating compounds with different polarities. Since 4-methoxyphenol is significantly more polar than this compound, it will adhere more strongly to the silica gel and elute later.
Detailed Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in your chosen eluent system. A good starting point for the eluent is a mixture of non-polar and slightly polar solvents, such as Ethyl Acetate/Hexane or Dichloromethane/Hexane.
-
Column Packing: Pour the slurry into a glass column, ensuring even packing to avoid air bubbles and channels.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully add the dry silica with your sample to the top of the column.
-
Elution: Begin eluting with the chosen solvent system. Start with a low polarity mixture (e.g., 5% Ethyl Acetate in Hexane) and gradually increase the polarity (e.g., to 10-20% Ethyl Acetate in Hexane).
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing your pure product. The product, being less polar, should elute before the 4-methoxyphenol.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified product.
Recommended Eluent Systems for Column Chromatography
| Eluent System | Ratio (v/v) | Notes |
| Ethyl Acetate / Hexane | 5:95 to 20:80 | A good starting point for most separations. The polarity can be gradually increased. |
| Dichloromethane / Hexane | 10:90 to 30:70 | Another effective system. Dichloromethane is more polar than ethyl acetate. |
| Chloroform | 100% | Can be effective, but chloroform is a hazardous solvent. Use with appropriate safety precautions. |
| Chloroform / Methanol | 98:2 to 95:5 | For more polar impurities that are difficult to remove with less polar systems.[1] |
Method 2: Recrystallization
Recrystallization is an excellent technique for purifying solid compounds. The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly. The desired compound will crystallize out in a pure form, while the impurities remain dissolved in the solvent.
Detailed Protocol:
-
Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For this compound, suitable solvents include ethanol, methanol, or a mixture of acetone and methanol.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary until the solid is fully dissolved.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Recommended Solvents for Recrystallization
| Solvent | Notes |
| Ethanol | A commonly used solvent for the recrystallization of benzofuran derivatives.[1] |
| Methanol | Similar to ethanol and can also be effective. |
| Acetone / Methanol | A mixed solvent system can be beneficial if a single solvent is not ideal. Dissolve in hot acetone and add methanol dropwise until the solution becomes slightly cloudy, then reheat to clarify and cool. |
| Ethyl Acetate / Hexane | A two-solvent system where the product is dissolved in a minimal amount of hot ethyl acetate, and hexane is added until turbidity is observed. |
Frequently Asked Questions (FAQs)
Q1: I performed column chromatography, but I still see some starting material in my product. What should I do?
A1: If a single column chromatography run is insufficient, you can either repeat the chromatography with a shallower solvent gradient to improve separation or perform a subsequent recrystallization. Recrystallization is often very effective at removing small amounts of remaining impurities after a column.
Q2: My product is an oil and won't crystallize. How can I purify it?
A2: If your product is an oil, column chromatography is the preferred method of purification. If it still contains impurities after chromatography, you could consider Kugelrohr distillation if the product is thermally stable and has a sufficiently low boiling point.
Q3: How do I choose between column chromatography and recrystallization?
A3: If you have a large amount of starting material impurity, it is generally best to start with column chromatography to remove the bulk of it. Recrystallization is ideal for removing smaller amounts of impurities from a solid product. If your product is a solid and you suspect only minor impurities, you can try recrystallization first as it is often a quicker procedure.
Q4: What are the physical properties of this compound and 4-methoxyphenol that can help in their separation?
A4: The difference in their polarity is the key to their separation.
Physical Properties Comparison
| Property | This compound | 4-Methoxyphenol |
| Structure | Benzofuran ring with methoxy and methyl ester groups | Phenol ring with a methoxy group |
| Polarity | Moderately Polar | More Polar (due to the free hydroxyl group) |
| Solubility | Soluble in organic solvents like dichloromethane, ethyl acetate, and acetone. | Soluble in water, alcohols, and polar organic solvents. |
| Boiling Point | Higher | Lower (approx. 243 °C) |
| Melting Point | Solid at room temperature | Solid at room temperature (54-56 °C) |
This data can be used to guide the choice of purification technique and solvent systems. The higher polarity of 4-methoxyphenol makes it more soluble in polar solvents and causes it to bind more strongly to silica gel.
References
Validation & Comparative
Decoding the Molecular Fingerprint: A Comparative Guide to the Mass Spectrum of Methyl 5-methoxybenzofuran-2-carboxylate
For researchers, scientists, and professionals in drug development, understanding the structural nuances of novel compounds is paramount. Mass spectrometry serves as a cornerstone technique in this endeavor, providing a molecular fingerprint that aids in identification and structural elucidation. This guide offers a detailed interpretation of the mass spectrum of Methyl 5-methoxybenzofuran-2-carboxylate, a scaffold of interest in medicinal chemistry. By comparing its fragmentation pattern with structurally related benzofurans, we provide a deeper understanding of how subtle changes in molecular architecture influence fragmentation pathways.
Comparative Analysis of Fragmentation Patterns
The mass spectrum of a compound provides a distinct pattern of fragments, each with a specific mass-to-charge ratio (m/z). By analyzing these fragments, we can deduce the original molecular structure. Below is a comparison of the key fragments observed in the mass spectra of this compound and its structural isomers.
| Compound | Molecular Ion (M+) [m/z] | Key Fragment 1 [m/z] | Key Fragment 2 [m/z] | Key Fragment 3 [m/z] |
| This compound | 206 | 175 | 147 | 119 |
| Methyl 6-methoxybenzofuran-2-carboxylate | 206 | 175 | 147 | 119 |
| 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid | 206 | 191 | 163 | 135 |
Interpreting the Mass Spectrum of this compound
The electron ionization (EI) mass spectrum of this compound is predicted to exhibit a molecular ion peak (M+) at an m/z of 206, corresponding to its molecular weight. The fragmentation of this molecule is primarily dictated by the ester and methoxy functional groups attached to the stable benzofuran core.
The fragmentation pathway is initiated by the loss of the methoxy group from the ester functionality, resulting in a prominent fragment at m/z 175. Subsequent loss of a carbonyl group (CO) leads to the fragment at m/z 147. A further fragmentation involving the loss of another carbonyl group would result in a fragment at m/z 119. The presence of the methoxy group on the benzene ring also influences fragmentation, with a potential loss of a methyl radical to yield a fragment at m/z 191, although this is likely to be less favorable than the initial loss from the ester.
Predicted Fragmentation Pathway
The following diagram illustrates the predicted major fragmentation pathway for this compound.
Caption: Predicted fragmentation of this compound.
Comparison with Structural Isomers
The mass spectrum of the constitutional isomer, Methyl 6-methoxybenzofuran-2-carboxylate , is expected to be very similar to that of the 5-methoxy isomer. The primary fragmentation will still be driven by the loss of the ester's methoxy group and subsequent carbonyl losses. Subtle differences in the relative intensities of the fragment ions may exist due to minor electronic effects of the methoxy group's position, but the major fragments at m/z 175, 147, and 119 are anticipated to be present in both spectra.
In contrast, the fragmentation of 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid , an isomer of the parent carboxylic acid, shows a different pattern. Its mass spectrum displays a prominent peak at m/z 191, corresponding to the loss of a methyl radical, and a peak at m/z 163, resulting from the loss of a carboxyl group. This highlights how a change from a methyl ester to a carboxylic acid and the introduction of a methyl group on the furan ring significantly alters the fragmentation pathway.
Experimental Protocol for Mass Spectrometry Analysis
The following provides a general experimental protocol for the analysis of this compound and its analogues using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
Dissolve approximately 1 mg of the analyte in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 10 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
3. Data Analysis:
-
Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.
-
Extract the mass spectrum at the apex of the chromatographic peak.
-
Identify the molecular ion and major fragment ions.
-
Compare the obtained spectrum with library data (if available) or interpret the fragmentation pattern to confirm the structure.
This guide provides a foundational understanding of the mass spectral behavior of this compound. By comparing its fragmentation with that of its isomers, researchers can gain valuable insights into the structure-fragmentation relationships of this important class of compounds, aiding in the confident identification and characterization of novel benzofuran derivatives.
A Comparative Analysis of Synthetic Routes to Benzofuran
For Researchers, Scientists, and Drug Development Professionals
Benzofuran, a heterocyclic compound with a bicyclic structure consisting of a fused benzene and furan ring, is a privileged scaffold in medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities, making the efficient and versatile synthesis of the benzofuran core a critical endeavor in drug discovery and development. This guide provides a comparative analysis of four prominent synthetic routes to benzofuran: the Perkin Rearrangement, the Wittig Reaction, the Sonogashira Coupling, and the Heck Coupling. We will delve into the experimental protocols, compare their performance based on quantitative data, and visualize the underlying reaction mechanisms.
At a Glance: Comparison of Benzofuran Synthesis Routes
| Synthesis Route | Key Reactants | Catalyst/Reagents | Temperature (°C) | Reaction Time | Yield (%) | Advantages | Disadvantages |
| Perkin Rearrangement | 3-Halocoumarins | Base (e.g., NaOH) | 79 (Microwave) | 5 minutes | ~99% | High yields, very short reaction times with microwave assistance.[1] | Limited to the synthesis of benzofuran-2-carboxylic acids.[1] |
| Wittig Reaction (Intramolecular) | o-Hydroxybenzyltriphenylphosphonium salt, Aroyl chloride | Base | Room Temp. to Reflux | 30 min - 30 h | 49-76% | Mild reaction conditions, good for functionalized benzofurans.[2][3] | Can have long reaction times, moderate yields.[2] |
| Sonogashira Coupling/Cyclization | 2-Iodoarenes, Terminal alkynes | Pd complex, Base (e.g., K₃PO₄) | 90 | 10 hours | Moderate to Good | One-pot synthesis, tolerates a variety of functional groups.[4] | Requires a palladium catalyst.[4] |
| Heck Coupling (Intramolecular) | o-Alkenylphenols | Pd(OAc)₂, Oxidant (e.g., Benzoquinone) | 80-100 | 24 hours | 52-82% | C-H activation strategy, avoids pre-functionalized starting materials.[5] | Requires a palladium catalyst and an oxidant.[5] |
In-Depth Analysis of Synthesis Routes
Perkin Rearrangement
The Perkin rearrangement offers a highly efficient method for the synthesis of benzofuran-2-carboxylic acids from 3-halocoumarins.[1] This reaction proceeds via a base-catalyzed ring contraction.
Experimental Protocol (Microwave-Assisted): [1]
-
To a microwave vessel, add 3-bromo-4-methyl-6,7-dimethoxycoumarin (0.05 g, 0.167 mmol).
-
Add ethanol (5 mL) and sodium hydroxide (0.0201 g, 0.503 mmol).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate for 5 minutes at 300W, maintaining a temperature of 79°C with stirring.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, concentrate the reaction mixture using a rotary evaporator.
-
Dissolve the crude product in a minimum volume of water and then acidify with hydrochloric acid to precipitate the benzofuran-2-carboxylic acid.
-
Isolate the product by filtration and dry.
Reaction Mechanism:
The reaction is initiated by a base-catalyzed cleavage of the coumarin ring, followed by an intramolecular nucleophilic substitution to form the benzofuran ring.
Intramolecular Wittig Reaction
The intramolecular Wittig reaction provides a versatile route to construct the benzofuran ring. This method involves the reaction of a phosphonium ylide with a carbonyl group within the same molecule.
Experimental Protocol: [3]
-
Prepare the o-hydroxybenzyltriphenylphosphonium salt from the corresponding o-hydroxybenzyl halide and triphenylphosphine.
-
In a round-bottom flask under an inert atmosphere, dissolve the phosphonium salt in a suitable solvent (e.g., THF or toluene).
-
Add a base (e.g., n-butyllithium or sodium hydride) at a low temperature (e.g., 0°C) to generate the ylide.
-
To the ylide solution, add the appropriate aroyl chloride.
-
Allow the reaction to warm to room temperature or reflux as needed, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Reaction Mechanism:
The key step is the intramolecular reaction between the phosphorus ylide and the ester carbonyl, forming an oxaphosphetane intermediate which then collapses to form the benzofuran and triphenylphosphine oxide.
Sonogashira Coupling and Cyclization
This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl halide, followed by an intramolecular cyclization, is a powerful one-pot method for synthesizing substituted benzofurans.[4]
Experimental Protocol (Domino Reaction): [4]
-
To a reaction vessel, add the 2-iodo-substituted phenol or aniline (1.0 equiv), the terminal alkyne (1.2 equiv), a palladium catalyst (e.g., PEPPSI complex, 2 mol%), and a base (e.g., K₃PO₄, 2.0 equiv).
-
Add a suitable solvent (e.g., DMSO).
-
Heat the reaction mixture at 90°C for 10 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Reaction Mechanism:
The reaction proceeds through a Sonogashira coupling to form a 2-alkynylphenol intermediate, which then undergoes an intramolecular cyclization to yield the benzofuran.
Intramolecular Heck Coupling
The intramolecular Heck reaction provides a route to benzofurans through the palladium-catalyzed cyclization of o-alkenylphenols. This C-H activation strategy is advantageous as it does not require pre-functionalized starting materials at the cyclization site.
Experimental Protocol: [5]
-
In a reaction flask, dissolve the o-alkenylphenol (1.0 equiv) in a solvent mixture (e.g., tert-amyl alcohol and acetic acid, 4:1).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 10 mol%), a ligand (e.g., ethyl nicotinate, 40 mol%), and an oxidant (e.g., benzoquinone, 1 equiv).
-
Heat the reaction mixture at 80-100°C for 24 hours.
-
Monitor the reaction's progress using TLC.
-
Once the reaction is complete, cool it to room temperature and dilute with an organic solvent.
-
Wash the organic phase with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the resulting crude product using column chromatography to obtain the desired benzofuran.
Reaction Mechanism:
The catalytic cycle involves the coordination of the palladium catalyst to the alkene, followed by an intramolecular migratory insertion and subsequent β-hydride elimination to form the benzofuran ring and regenerate the active palladium species.
Conclusion
The choice of synthetic route for constructing the benzofuran core depends on several factors, including the desired substitution pattern, the availability of starting materials, and the tolerance of functional groups. The Perkin rearrangement is exceptionally efficient for producing benzofuran-2-carboxylic acids. The intramolecular Wittig reaction offers a milder alternative for accessing a variety of substituted benzofurans. For more complex structures and a one-pot approach, the Sonogashira and Heck couplings provide powerful, albeit catalyst-dependent, methodologies. Researchers and drug development professionals should consider the specific requirements of their target molecule to select the most appropriate and efficient synthetic strategy.
References
- 1. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of functional benzofurans and indoles via chemoselective intramolecular Wittig reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium( ii ) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot sy ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03485F [pubs.rsc.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Unveiling the Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 5-Methoxybenzofuran Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 5-methoxybenzofuran derivatives, detailing their structure-activity relationships (SAR) in anticancer and antimicrobial applications. Supported by experimental data, this document summarizes key findings to inform future drug discovery and development efforts.
The benzofuran scaffold, particularly with a methoxy group at the 5-position, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Modifications to this core structure have led to the development of potent anticancer and antimicrobial agents. This guide synthesizes data from various studies to elucidate the impact of structural modifications on the biological efficacy of these compounds.
Comparative Analysis of Biological Activity
The biological activity of 5-methoxybenzofuran derivatives is significantly influenced by the nature and position of substituents on the benzofuran ring system. The following tables summarize the quantitative data from various studies, highlighting key structure-activity relationships.
Anticancer Activity
The anticancer potential of 5-methoxybenzofuran derivatives has been extensively explored, with many compounds exhibiting potent cytotoxicity against various cancer cell lines. A key mechanism of action for some of these derivatives is the inhibition of tubulin polymerization, a critical process in cell division.
Table 1: Anticancer Activity of 5-Methoxybenzofuran Derivatives
| Compound ID | R1 (at C2) | R2 (at C3) | R3 (at C6) | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1: Tubulin Polymerization Inhibitors | ||||||
| 1a | 3,4,5-trimethoxybenzoyl | H | H | L1210 | 0.43 | [1] |
| 1b | 3,4,5-trimethoxybenzoyl | H | OCH3 | L1210 | 0.11 | [1] |
| 1c | 3,4,5-trimethoxybenzoyl | CH3 | H | L1210 | 0.087 | [1] |
| 1d | 3,4,5-trimethoxybenzoyl | CH3 | OCH3 | L1210 | 0.059 | [1] |
| 1e | 3,4,5-trimethoxybenzoyl | N(CH3)2 | H | L1210 | 0.065 | [2] |
| 1f | 3,4,5-trimethoxybenzoyl | N(CH3)2 | OCH3 | L1210 | <0.01 | [2][3] |
| Series 2: mTOR Inhibitors | ||||||
| 2a | 2-(benzyloxy)phenyl | H | H | SQ20B | 0.46 | [4] |
| Series 3: General Cytotoxic Agents | ||||||
| 3a | H | H | H | K562 | >100 | [5] |
| 3b | Br | H | H | K562 | 5.0 | [5] |
Note: IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. A lower IC50 value indicates higher potency.
From the data, several SAR trends can be observed for anticancer activity:
-
Substitution at C2 and C3: The presence of a 3,4,5-trimethoxybenzoyl group at the C2 position is a common feature among potent tubulin polymerization inhibitors.[1][2] Furthermore, the introduction of a small alkyl group like methyl or a dimethylamino group at the C3 position generally enhances cytotoxic activity.[1][2]
-
Substitution at C6: A methoxy group at the C6 position, in addition to the one at C5, consistently leads to a significant increase in antiproliferative activity.[1][2]
-
Hybrid Molecules: Hybrid molecules incorporating other pharmacologically active moieties, such as piperazine and imidazole, have also shown promising cytotoxic effects.[4]
Antimicrobial Activity
5-Methoxybenzofuran derivatives have also been investigated for their activity against a range of bacterial and fungal pathogens.
Table 2: Antimicrobial Activity of 5-Methoxybenzofuran Derivatives
| Compound ID | R1 | R2 | Microorganism | MIC (µg/mL) | Reference |
| Series 4: General Antimicrobial Agents | |||||
| 4a | - | - | Staphylococcus aureus | 12.5 | [6] |
| 4b | - | - | Escherichia coli | 25 | [6] |
| 4c | - | - | Candida albicans | >512 | [7] |
| 4d | aryl/heteroaryl-piperazino-alkyl | - | Candida albicans | MIC > 512 | [7] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. A lower MIC value indicates greater antimicrobial activity.
The SAR for antimicrobial activity is less defined compared to anticancer activity. However, it has been noted that the introduction of halogen atoms or aminoalkyl groups can influence the antimicrobial spectrum and potency.[8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of an antimicrobial agent is determined using the broth microdilution method.
Procedure:
-
Preparation of Inoculum: Prepare a bacterial or fungal suspension in a suitable broth to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48 hours for fungi.
-
MIC Reading: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
In Vitro Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin (e.g., from porcine brain) in a polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl₂, 0.5 mM EGTA, pH 6.9) with GTP.
-
Compound Addition: Add the test compound at various concentrations to the reaction mixture.
-
Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.
-
Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The absorbance increase is proportional to the amount of polymerized tubulin.
-
Data Analysis: Compare the polymerization curves in the presence and absence of the test compound to determine the inhibitory activity.
Visualizing the Mechanism of Action
To illustrate a key mechanism of action for the anticancer 5-methoxybenzofuran derivatives, the following diagram depicts the process of tubulin polymerization and its inhibition.
Caption: Inhibition of tubulin polymerization by 5-methoxybenzofuran derivatives.
Conclusion
The 5-methoxybenzofuran scaffold represents a versatile platform for the development of novel therapeutic agents. Structure-activity relationship studies have demonstrated that strategic modifications to this core can lead to significant enhancements in anticancer and antimicrobial activities. Specifically, for anticancer applications targeting tubulin, substitutions at the C2, C3, and C6 positions of the benzofuran ring are critical for high potency. Further research, including the exploration of novel hybrid molecules and a deeper understanding of their mechanisms of action, will undoubtedly pave the way for the development of next-generation drugs based on this promising scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of Methyl and Ethyl 5-methoxybenzofuran-2-carboxylate
A comparative analysis of the biological activities of Methyl 5-methoxybenzofuran-2-carboxylate and its ethyl ester analog, Ethyl 5-methoxybenzofuran-2-carboxylate, is currently hampered by a notable lack of direct experimental studies in publicly available scientific literature. This guide, therefore, aims to provide a framework for understanding the potential differences in their biological profiles based on general principles of medicinal chemistry and the limited data available for structurally related compounds.
While the benzofuran scaffold is a cornerstone in the development of a wide range of biologically active molecules, including anticancer, antimicrobial, and neuroprotective agents, the specific compounds of interest remain underexplored.[1] The choice between a methyl and an ethyl ester can significantly influence a molecule's physicochemical properties, which in turn can modulate its biological activity.[1]
General Principles: Methyl vs. Ethyl Esters in Drug Design
The seemingly minor difference between a methyl (-CH3) and an ethyl (-CH2CH3) group can have a cascade of effects on a molecule's behavior in a biological system. These include:
-
Solubility: The addition of a methylene group in the ethyl ester generally increases lipophilicity (fat solubility) compared to the methyl ester. This can affect how the compound is absorbed, distributed, metabolized, and excreted (ADME properties).
-
Metabolic Stability: Esters are susceptible to hydrolysis by esterase enzymes in the body. The rate of hydrolysis can differ between methyl and ethyl esters, influencing the compound's half-life and duration of action.
-
Receptor Binding: The size and conformation of the ester group can impact how the molecule fits into the binding pocket of a target protein or enzyme, potentially altering its potency and selectivity.
Biological Activity Profile of Related Compounds
While no direct data exists for the target molecules, research on derivatives of this compound offers some insights into the potential bioactivities of this class of compounds.
Antimicrobial Activity
A study on halogen and aminoalkyl derivatives of a closely related compound, methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate, revealed that these modified structures exhibit antimicrobial activity against a selection of Gram-positive cocci, Gram-negative rods, and yeasts.[2][3] This suggests that the core 5-methoxybenzofuran scaffold may possess a latent potential for antimicrobial action that could be explored for both the methyl and ethyl esters .
Data Presentation
Due to the absence of quantitative data from direct comparative studies, a data table cannot be populated at this time. Researchers are encouraged to perform head-to-head in vitro and in vivo studies to elucidate the specific biological activities of this compound and Ethyl 5-methoxybenzofuran-2-carboxylate.
Experimental Protocols
Should comparative studies be undertaken, the following experimental protocols for key biological assays would be relevant:
Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of the compounds against a panel of pathogenic bacteria and fungi.
Methodology (Broth Microdilution):
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in a cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at the appropriate temperature and duration for each microorganism.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Cytotoxicity Assay
Objective: To assess the cytotoxic effects of the compounds on human cell lines.
Methodology (MTT Assay):
-
Seed human cancer cell lines (e.g., HeLa, HepG2) and a normal cell line (e.g., HEK293) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.
-
The MTT is reduced by viable cells to a purple formazan product.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Antioxidant Activity Assay
Objective: To evaluate the free radical scavenging potential of the compounds.
Methodology (DPPH Radical Scavenging Assay):
-
Prepare different concentrations of the test compounds in a suitable solvent (e.g., methanol).
-
Add a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) to each concentration of the test compound.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm).
-
A decrease in absorbance indicates radical scavenging activity.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
Mandatory Visualizations
Caption: Structural relationship between the core molecule and its methyl and ethyl esters.
References
A Comparative Guide to Confirming the Purity of Synthesized Methyl 5-methoxybenzofuran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities for drug development, ensuring the purity of the target compound is a critical step. This guide provides a comparative analysis of standard analytical techniques for confirming the purity of synthesized Methyl 5-methoxybenzofuran-2-carboxylate. We present expected data for the target compound and compare it with a commercially available alternative, Ethyl benzofuran-2-carboxylate, to provide a comprehensive framework for purity assessment.
Comparison of Analytical Data
The purity of a synthesized compound is typically assessed using a combination of chromatographic and spectroscopic methods. Below is a comparison of expected analytical data for this compound and a common alternative, Ethyl benzofuran-2-carboxylate.
| Analytical Technique | This compound (Expected) | Ethyl benzofuran-2-carboxylate (Reference) |
| Appearance | White to off-white solid | Solid |
| Molecular Formula | C₁₁H₁₀O₄ | C₁₁H₁₀O₃ |
| Molecular Weight | 206.19 g/mol | 190.20 g/mol [1] |
| Melting Point | Not available | 29-34 °C[1] |
| ¹H NMR (CDCl₃, ppm) | δ 7.6 (s, 1H), 7.4 (d, 1H), 7.0 (d, 1H), 6.9 (dd, 1H), 3.9 (s, 3H), 3.8 (s, 3H) | δ 7.7 (d, 1H), 7.5 (d, 1H), 7.4 (s, 1H), 7.3 (m, 2H), 4.4 (q, 2H), 1.4 (t, 3H) |
| ¹³C NMR (CDCl₃, ppm) | δ 160.1, 156.2, 150.0, 145.8, 122.9, 115.6, 112.0, 103.4, 55.9, 52.3 | δ 160.0, 148.5, 146.1, 128.5, 126.9, 123.7, 121.8, 111.8, 61.5, 14.4 |
| Mass Spec. (EI-MS) m/z | [M]⁺ at 206, fragments at 175 ([M-OCH₃]⁺), 147 ([M-COOCH₃]⁺) | [M]⁺ at 190, fragments at 162 ([M-C₂H₄]⁺), 145 ([M-OC₂H₅]⁺), 117 ([M-COOC₂H₅]⁺) |
| HPLC Purity | >98% (typical) | >97%[1] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted for specific laboratory conditions.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the purity of the main compound and identifying non-volatile impurities.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 reverse-phase column (e.g., Agilent SB C18, 250 x 4.6 mm, 3.5 µm).[2]
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient:
-
0-20 min: 50% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 50% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of acetonitrile/water (1:1).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for structural confirmation and can also provide information on purity.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of CDCl₃.
-
Experiments:
-
¹H NMR: Standard proton experiment to determine the chemical environment of hydrogen atoms.
-
¹³C NMR: Standard carbon experiment (proton-decoupled) to identify the carbon framework.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification and the characterization of impurities.
-
Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 10 minutes.
-
-
Mass Range: 40-550 m/z.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a volatile organic solvent like dichloromethane or ethyl acetate.
Potential Impurities in Synthesis
The synthesis of this compound can result in several byproducts, depending on the synthetic route. A common method involves the Perkin rearrangement.[3] Potential impurities from this and related syntheses may include:
-
Starting Materials: Unreacted salicylaldehyde and methyl propiolate derivatives.
-
Ring-Opened Intermediates: Such as (Z)-2-halo-3-(2-hydroxyphenyl)acrylates, which can form if the final cyclization step is incomplete.[4]
-
Isomers: Positional isomers may form depending on the regioselectivity of the reactions.
-
Hydrolysis Products: The ester group can be hydrolyzed to the corresponding carboxylic acid if moisture is present.
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for confirming the purity of synthesized this compound.
Caption: Workflow for Purity Confirmation of Synthesized Compound.
Caption: Comparison Logic for Target Compound and Alternative.
References
A Researcher's Guide to the X-ray Crystallography of Methyl 5-methoxybenzofuran-2-carboxylate Derivatives
For researchers and professionals in drug development, understanding the three-dimensional structure of molecules is fundamental to designing effective therapeutics. X-ray crystallography provides an unparalleled view into the atomic arrangement of crystalline solids, offering crucial insights into a molecule's conformation, intermolecular interactions, and potential binding mechanisms. This guide offers a comparative analysis of the X-ray crystallography of benzofuran derivatives, with a focus on what to expect for compounds like Methyl 5-methoxybenzofuran-2-carboxylate. While specific crystallographic data for this exact molecule is not publicly available, we will explore data from structurally related compounds to provide a valuable comparative framework.
Benzofuran derivatives are a significant class of heterocyclic compounds known for their wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties.[1][2] This inherent bioactivity makes them attractive scaffolds for drug discovery. Elucidating their crystal structures is a key step in understanding their structure-activity relationships (SAR) and in the rational design of more potent and selective drug candidates.
Comparative Crystallographic Data of Benzofuran Derivatives
The following table summarizes key crystallographic parameters for a selection of benzofuran derivatives. This data provides a baseline for what researchers might expect when crystallizing and analyzing this compound and its analogs.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
| 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester | C₁₅H₁₂N₂O₇ | Triclinic | P-1 | 9.268 | 11.671 | 15.414 | 75.185 | 72.683 | 71.301 | [3][4] |
| 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime | C₁₉H₁₈BrNO₂ | Monoclinic | P2₁/c | - | - | - | - | - | - | [5] |
| 1-(5-bromobenzofuran-2-yl)-2-mesitylethanone-O-(2-phenylacetyl)oxime | C₂₇H₂₄BrNO₃ | Triclinic | P-1 | - | - | - | - | - | - | [5] |
Note: Complete unit cell parameters for the monoclinic and triclinic crystal systems of the brominated benzofuran derivatives were not detailed in the referenced abstract.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a molecular structure through X-ray crystallography involves a series of well-defined steps.[6] The following is a generalized protocol for the structural elucidation of a small molecule like this compound.
1. Crystallization: High-quality single crystals are a prerequisite for a successful X-ray diffraction experiment.[7] For novel benzofuran derivatives, a common starting point is slow evaporation of a solution of the compound.
-
Procedure: A saturated solution of the purified compound is prepared in a suitable solvent or solvent mixture (e.g., petroleum ether-ethyl acetate, ethanol, or methanol/chloroform). The solution is filtered to remove any particulate matter and left undisturbed in a loosely capped vial at room temperature. Over time, as the solvent slowly evaporates, the concentration of the solute will exceed its solubility limit, leading to the formation of crystals.
2. Crystal Mounting and Data Collection: A suitable crystal is selected under a microscope and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage during data collection.
-
Instrumentation: Data is collected using a single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector (e.g., CCD or CMOS).
-
Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. The data collection strategy is optimized to ensure a complete and redundant dataset is obtained.[8]
3. Data Processing and Structure Solution: The collected diffraction images are processed to determine the intensities and positions of the Bragg reflections. This data is then used to solve the crystal structure.
-
Software: Programs like SHELXS or Olex2 are commonly used for structure solution and refinement.
-
Phase Problem: Since the phases of the diffracted X-rays cannot be directly measured, the "phase problem" must be solved. For small molecules, direct methods are typically successful.[6]
4. Structure Refinement: The initial structural model is refined against the experimental data to improve the agreement between the calculated and observed structure factors. This iterative process adjusts atomic positions, and thermal parameters until the model converges.
5. Validation: The final crystal structure is validated using tools like CHECKCIF to ensure that the model is chemically reasonable and accurately represents the experimental data.
Workflow for X-ray Crystallography
The following diagram illustrates the general workflow for determining a crystal structure using X-ray diffraction.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. scienceopen.com [scienceopen.com]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. How to use X-ray diffraction to elucidate 2D polymerization propagation in single crystals - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00176G [pubs.rsc.org]
- 8. X-ray diffraction experiment – the last experiment in the structure elucidation process - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antimicrobial Potential of Benzofuran Esters: A Comparative Analysis
For researchers, scientists, and drug development professionals, the escalating threat of antimicrobial resistance necessitates a continuous search for novel therapeutic agents. Among the myriad of heterocyclic compounds, benzofuran and its derivatives have emerged as a promising scaffold in medicinal chemistry due to their diverse pharmacological activities. This guide offers a comparative overview of the antimicrobial activity of various benzofuran esters, supported by experimental data, to facilitate further research and development in this critical area.
Benzofuran, a heterocyclic organic compound, is a structural unit found in many natural and synthetic molecules with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The modification of the benzofuran ring, particularly through the introduction of an ester functional group, has been a key strategy for the synthesis of new compounds with enhanced antimicrobial efficacy.[3]
Comparative Antimicrobial Activity of Benzofuran Derivatives
The antimicrobial efficacy of benzofuran esters and related derivatives is primarily evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. Lower MIC values are indicative of higher antimicrobial potency. The following table summarizes the in vitro antimicrobial activity of several benzofuran derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
| Benzofuran Analogs with Methanone Linker | |||
| Hydrophobic Analog 1 | Escherichia coli | 0.39 - 3.12 | [4][5] |
| Staphylococcus aureus | 0.39 - 3.12 | [4][5] | |
| Methicillin-resistant S. aureus (MRSA) | 0.39 - 3.12 | [4][5] | |
| Bacillus subtilis | 0.39 - 3.12 | [4][5] | |
| Candida albicans | > 3.12 | [4][5] | |
| 3-Methanone-6-substituted-benzofuran Derivatives | |||
| Compound with C-6 Hydroxyl Group | E. coli, S. aureus, MRSA, B. subtilis | 0.78 - 3.12 | [1] |
| Benzofuran Ketoxime Derivatives | |||
| Benzofuran Ketoxime 38 | S. aureus | 0.039 | [1] |
| Other Benzofuran Ketoxime Derivatives | C. albicans | 0.625 - 2.5 | [1] |
| Benzofuran Amide Derivatives | |||
| Compound 6a, 6b, 6f | Broad-spectrum activity | as low as 6.25 | [6] |
| Benzofuran Derivatives with Disulfide Moieties | |||
| Compound V40 | Xanthomonas oryzae pv oryzae (Xoo) | 0.28 (EC50) | [7] |
| Xanthomonas oryzae pv oryzicola (Xoc) | 0.56 (EC50) | [7] | |
| Xanthomonas axonopodis pv citri (Xac) | 10.43 (EC50) | [7] |
Experimental Protocols
The evaluation of the antimicrobial activity of benzofuran esters and their derivatives typically involves standardized in vitro screening methods. The following protocols are commonly employed:
Synthesis of Benzofuran Esters
A general method for the synthesis of certain benzofuran esters involves the reaction of methyl (E)-3-[2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-3-methoxycarbonyl-2,3-dihydro-1-benzofuran-5-yl] prop-2-enoate with various alkyl halides in the presence of sodium hydride (NaH) in dimethylformamide (DMF).[3] The resulting (2S, 3R)-Methyl-2-(4-alkoxy-3-methoxyphenyl)-7-methoxy-5-((E)-3-methoxy-3-oxoprop-1-enyl)-2,3-dihydrobenzofuran-3-carboxylates are then purified and characterized using techniques such as IR, 1H-NMR, and mass spectrometry.[3]
Antimicrobial Screening
1. Agar Well Diffusion Method: This method is often used for preliminary screening of antimicrobial activity.[8][9]
-
A standardized inoculum of the test microorganism is uniformly spread on the surface of a sterile agar plate.
-
Wells are then punched into the agar, and a specific concentration of the test compound (dissolved in a suitable solvent like DMSO) is added to each well.[9]
-
The plates are incubated under appropriate conditions for microbial growth.
-
The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).
2. Broth Dilution Method (for MIC Determination): This quantitative method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.[10]
-
Serial dilutions of the benzofuran ester are prepared in a liquid growth medium in 96-well microtiter plates.[10]
-
Each well is then inoculated with a standardized suspension of the test microorganism.
-
The plates are incubated, and the lowest concentration of the compound that completely inhibits visible growth of the microorganism is recorded as the MIC.
Experimental Workflow for Antimicrobial Activity Assessment
The following diagram illustrates a typical workflow for the synthesis and antimicrobial evaluation of benzofuran esters.
Caption: Workflow for Synthesis and Antimicrobial Evaluation.
Mechanism of Action
While the precise mechanisms of action for many benzofuran esters are still under investigation, it is believed that they may exert their antimicrobial effects through various pathways.[11] These can include the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.[11] For instance, some benzofuran derivatives have been shown to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication. Further research is needed to elucidate the specific molecular targets of different benzofuran esters.
References
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. jopcr.com [jopcr.com]
- 7. Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 9. ijpbs.com [ijpbs.com]
- 10. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 [mdpi.com]
- 11. benthamdirect.com [benthamdirect.com]
Validation of Methyl 5-methoxybenzofuran-2-carboxylate synthesis via spectroscopic methods
In the landscape of pharmaceutical research and drug development, the precise synthesis and unambiguous characterization of novel organic compounds are of paramount importance. Benzofuran derivatives, in particular, are a class of heterocyclic compounds that feature prominently in medicinal chemistry due to their diverse biological activities. This guide provides a comparative analysis of the spectroscopic methods used to validate the synthesis of Methyl 5-methoxybenzofuran-2-carboxylate , a key intermediate in the synthesis of various bioactive molecules.
This guide will compare the expected spectroscopic data of this compound with its structural isomer, Methyl 4-methoxybenzofuran-2-carboxylate . The differentiation between these two isomers is crucial as their biological activities can vary significantly. The validation will be demonstrated through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Comparative Spectroscopic Data Analysis
The structural elucidation of this compound and its differentiation from the 4-methoxy isomer can be effectively achieved by a thorough analysis of their respective spectroscopic data. The following tables summarize the predicted key spectral data for both compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Assignment | This compound | Methyl 4-methoxybenzofuran-2-carboxylate | Key Differentiation |
| H-3 (furan) | ~7.3 ppm (s, 1H) | ~7.4 ppm (s, 1H) | Minor shift difference. |
| H-4 (benzene) | ~7.1 ppm (d, 1H) | - | Presence of a doublet for the 5-methoxy isomer. |
| H-6 (benzene) | ~7.0 ppm (dd, 1H) | ~7.2 ppm (t, 1H) | Different multiplicity and coupling patterns. |
| H-7 (benzene) | ~7.4 ppm (d, 1H) | ~6.9 ppm (d, 1H) | Significant difference in chemical shift. |
| OCH₃ (methoxy) | ~3.9 ppm (s, 3H) | ~3.9 ppm (s, 3H) | Similar chemical shifts. |
| OCH₃ (ester) | ~3.95 ppm (s, 3H) | ~3.95 ppm (s, 3H) | Similar chemical shifts. |
Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Assignment | This compound | Methyl 4-methoxybenzofuran-2-carboxylate | Key Differentiation |
| C=O (ester) | ~160 ppm | ~160 ppm | Similar chemical shifts. |
| C-2 (furan) | ~145 ppm | ~146 ppm | Minor shift difference. |
| C-3 (furan) | ~115 ppm | ~114 ppm | Minor shift difference. |
| C-3a (bridgehead) | ~128 ppm | ~120 ppm | Significant difference in chemical shift. |
| C-4 (benzene) | ~104 ppm | ~150 ppm (C-OCH₃) | Major difference in chemical shift and substitution. |
| C-5 (benzene) | ~156 ppm (C-OCH₃) | ~105 ppm | Major difference in chemical shift and substitution. |
| C-6 (benzene) | ~112 ppm | ~125 ppm | Significant difference in chemical shift. |
| C-7 (benzene) | ~118 ppm | ~109 ppm | Significant difference in chemical shift. |
| C-7a (bridgehead) | ~150 ppm | ~155 ppm | Minor shift difference. |
| OCH₃ (methoxy) | ~56 ppm | ~56 ppm | Similar chemical shifts. |
| OCH₃ (ester) | ~52 ppm | ~52 ppm | Similar chemical shifts. |
Table 3: Predicted Infrared (IR) and Mass Spectrometry (MS) Data
| Spectroscopic Method | This compound | Methyl 4-methoxybenzofuran-2-carboxylate | Key Differentiation |
| IR (cm⁻¹) | ~1725 (C=O, ester), ~1620, 1580 (C=C, aromatic), ~1250 (C-O, ether) | ~1725 (C=O, ester), ~1620, 1580 (C=C, aromatic), ~1250 (C-O, ether) | The IR spectra are expected to be very similar. Subtle differences in the fingerprint region (< 1500 cm⁻¹) may exist but are generally not used for primary differentiation. |
| MS (m/z) | Molecular Ion [M]⁺: ~206.05 | Molecular Ion [M]⁺: ~206.05 | The molecular ion peak will be identical. Fragmentation patterns may show subtle differences, but ¹H and ¹³C NMR are more definitive for isomer differentiation. |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A 400 MHz NMR spectrometer.
-
Sample Preparation : Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).
-
¹H NMR Acquisition :
-
Set the spectral width to a range of -2 to 12 ppm.
-
Employ a standard 30-degree pulse angle.
-
Use a relaxation delay of 1-2 seconds between scans.
-
Acquire a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to a range of 0 to 200 ppm.
-
Employ a relaxation delay of 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing : Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier-transform infrared (FTIR) spectrometer, typically equipped with a Universal Attenuated Total Reflectance (UATR) accessory.
-
Sample Preparation : A small amount of the solid or liquid sample is placed directly onto the ATR crystal.
-
Data Acquisition :
-
Record the spectrum over a range of 4000 to 650 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Instrumentation : A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
GC-MS Conditions :
-
The sample, dissolved in a volatile solvent like dichloromethane or ethyl acetate, is injected into the GC.
-
The GC column separates the components of the sample before they enter the mass spectrometer.
-
-
MS Data Acquisition :
-
Set the ionization energy to a standard 70 eV.
-
Scan a mass-to-charge (m/z) range of approximately 40 to 400 amu.
-
-
Data Analysis : Identify the molecular ion peak to confirm the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information.
Synthesis and Validation Workflow
The following diagram illustrates the logical workflow from the synthesis of this compound to its final validation using the described spectroscopic methods.
Caption: Workflow for the synthesis and spectroscopic validation of this compound.
By following this comprehensive approach of synthesis, purification, and multi-faceted spectroscopic analysis, researchers can confidently validate the structure of this compound and differentiate it from its isomers, ensuring the integrity of their chemical entities for further investigation in drug discovery and development.
A Comparative Guide to Methyl and Ethyl Esters in Benzofuran Synthesis
For researchers, scientists, and professionals in drug development, the choice of starting materials is a critical decision that can significantly impact the efficiency and outcome of a synthetic pathway. In the synthesis of benzofurans, a privileged scaffold in medicinal chemistry, the selection between methyl and ethyl esters as precursors is a common consideration.[1] This guide provides an objective comparison of their performance, supported by experimental data, to inform this choice.
Executive Summary
The selection between methyl and ethyl esters in benzofuran synthesis is nuanced, with practical laboratory considerations often guiding the decision. Methyl esters, benefiting from the lower boiling point of methanol, can offer easier solvent removal during purification.[1] Conversely, ethyl esters may be preferred to prevent potential transesterification side reactions or when the final product benefits from slightly increased lipophilicity.[1] While extensive direct comparative studies are not widely documented, analysis of analogous syntheses provides valuable insights into expected yields and reaction conditions.
Comparative Performance Data
The following table summarizes quantitative data from various synthetic protocols for benzofuran esters. It is important to note that these data points are from different syntheses of various substituted benzofurans and are intended to be illustrative rather than a direct head-to-head comparison under identical conditions.
| Parameter | Methyl Esters | Ethyl Esters | Key Considerations |
| Typical Yield | 60 - 89%[2][3] | 70 - 85%[1][4] | Yields are highly dependent on the specific substrates and reaction conditions. |
| Reaction Time | 6 - 48 hours[2][3] | 3 - 24 hours[4][5] | Reaction times can be influenced by the chosen synthetic route and catalyst. |
| Purification | Flash chromatography is common.[1] Easier solvent (methanol) removal due to lower boiling point.[1] | Flash chromatography or recrystallization is typical.[1][4] More vigorous conditions may be needed for ethanol evaporation.[1] | The choice of purification method depends on the physical properties of the final compound. |
| Starting Materials | Methyl chloroacetate, methyl bromoacetate[2] | Ethyl chloroacetate, ethyl bromoacetate[4][5] | Availability and cost of starting materials can be a factor. |
Key Synthetic Methodologies and Experimental Protocols
Two prevalent methods for synthesizing benzofuran-2-carboxylates are the Fischer esterification of the corresponding carboxylic acid and the alkylation of a salicylaldehyde derivative followed by intramolecular cyclization.[1]
Protocol 1: Fischer Esterification of 2-(Benzofuran-2-yl)acetic Acid
This method is a straightforward and widely used approach for the synthesis of both methyl and ethyl esters.[1]
Synthesis of Methyl 2-(Benzofuran-2-yl)acetate:
-
Reagents: 2-(Benzofuran-2-yl)acetic acid (0.800 g, 4.54 mmol), methanol (5 mL), concentrated sulfuric acid (253 μL, 0.91 mmol).[1]
-
Procedure:
-
Dissolve 2-(Benzofuran-2-yl)acetic acid in methanol in a round-bottom flask.[1]
-
Carefully add concentrated sulfuric acid to the solution.[1]
-
Stir the reaction mixture, typically overnight (approximately 12 hours).[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Purify the crude product by flash chromatography using 100% pentane as the eluent to yield the product as a yellow liquid.[1]
-
-
Typical Yield: 75%[1]
Synthesis of Ethyl 2-(Benzofuran-2-yl)acetate:
-
A similar protocol is followed, substituting methanol with ethanol.[1]
Protocol 2: Synthesis via Salicylaldehyde Alkylation and Cyclization
This two-step approach involves the O-alkylation of a salicylaldehyde with a haloacetate ester, followed by an intramolecular cyclization to form the benzofuran ring.[1]
Synthesis of Methyl 5-Bromobenzofuran-2-carboxylate:
-
Reagents: 5-Bromosalicylaldehyde (2g, 0.016 mmol), methyl chloroacetate (1.191g, 0.0176 mmol), potassium carbonate (K2CO3) (2.43g, 0.0176 mmol), dimethylformamide (DMF).[2]
-
Procedure:
Synthesis of Ethyl 5-(Piperazin-1-yl)benzofuran-2-carboxylate:
-
Reagents: The corresponding substituted phenol, ethyl chloroacetate, an alkali (e.g., potassium carbonate), and a metal iodide catalyst.[4]
-
Procedure:
-
The substituted phenol is dissolved in an organic solvent.[4]
-
The alkali and metal iodide catalyst are added, followed by ethyl chloroacetate.[4]
-
The reaction mixture is heated at 80-120 °C for 3-24 hours to effect ring closure.[4]
-
The product is isolated and purified, for example, by recrystallization from an ethyl acetate:acetone mixture.[4]
-
-
Typical Yield: 71-81%[4]
Visualizing the Synthetic Pathways
The following diagrams illustrate the general workflows for the synthesis of benzofuran esters.
References
- 1. benchchem.com [benchchem.com]
- 2. pjps.pk [pjps.pk]
- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103965148A - Synthesis method of 5-(piperazin-1-yl) benzofuran-2-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 5. ijpbs.com [ijpbs.com]
A Comparative Analysis of Cytotoxicity in Substituted Benzofurans
For Researchers, Scientists, and Drug Development Professionals
Benzofuran, a heterocyclic compound consisting of fused benzene and furan rings, represents a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention for their broad spectrum of biological activities, particularly their potential as anticancer agents.[1][2][3] This guide offers an objective comparison of the cytotoxic performance of various substituted benzofurans, supported by experimental data, detailed methodologies, and mechanistic insights to aid in the advancement of cancer research and drug development.
Quantitative Cytotoxicity Data
The cytotoxic efficacy of substituted benzofurans is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater cytotoxic potency. The following table summarizes the IC50 values for a selection of substituted benzofuran derivatives from various studies, highlighting the influence of different substituents on their anticancer activity.
| Compound/Derivative Class | Substitution Pattern | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |
| Halogenated Benzofurans | ||||
| Compound 1 | Bromine on the methyl group at C-3 | K562 (chronic myeloid leukemia), HL-60 (acute promyelocytic leukemia) | 5, 0.1 | [4][5] |
| Bromo derivative 14c | Bromo substitution | HCT116 (colon cancer) | 3.27 | [4][6] |
| MCC1019 (Compound 2) | Bromomethyl-substituted | A549 (lung adenocarcinoma) | 16.4 | [4][5] |
| Compound 5 | Fluorine at C-4 of 2-benzofuranyl | Not specified | 0.43 | [4][5] |
| Benzofuran-Piperazine Hybrids | ||||
| Compounds 37a–h | Piperazine-based | MCF-7 (breast), A549 (lung), HeLa (cervical), HCT116 (colon), SGC7901 (gastric) | < 10 | [6] |
| Benzofuran-Oxadiazole Conjugates | ||||
| Compounds 14a–c | Oxadiazole conjugates | MIA PaCa-2 (pancreatic), HCT116 (colon) | 3.27–11.27 | [6] |
| Benzoylbenzofuran Derivatives | ||||
| Compound 11e | 2-Benzoyl | MCF-7 (breast), MDA-MB-231 (breast) | Potent (specific IC50 not detailed in snippets) | [6] |
| Naturally Occurring Benzofurans | ||||
| Ailanthoidol (Compound 7) | Isolated from Zanthoxylum ailanthoides | Huh7 (hepatoma) | 45 (24h), 22 (48h) | [6] |
| Other Substituted Benzofurans | ||||
| Compounds 13b, 13g | Varied substitutions | MCF-7 (breast), C-6 (nerve) | 1.875, 1.287 (MCF-7); 1.980, 1.622 (C-6) | [6] |
| Compound 32a | Methyl group on thiazole scaffold | HePG2 (liver), HeLa (cervical), MCF-7 (breast), PC3 (prostate) | 8.49–16.72 (HePG2), 6.55–13.14 (HeLa), 4.0–8.99 (MCF-7) | [6] |
| Compound 38 | Piperazine-based | A549 (lung), K562 (leukemia) | 25.15 (A549), 29.66 (K562) | [6] |
Structure-Activity Relationship (SAR) Insights
The cytotoxic potency of benzofuran derivatives is significantly influenced by the nature and position of the substituents on the benzofuran core.[4] SAR studies have revealed several key trends:
-
Halogenation: The introduction of halogens, such as bromine or fluorine, can significantly enhance cytotoxic activity.[7][8] For instance, a bromine atom on the methyl group at the C-3 position has been shown to possess remarkable cytotoxicity against leukemia cell lines.[5] The position of the halogen is also crucial, with substitutions at the para position of the benzofuran ring likely to form favorable hydrophobic interactions, leading to higher potency.[5]
-
Substitutions at C-2: Modifications at the C-2 position, such as the introduction of ester or heterocyclic rings, have been identified as critical for the cytotoxic activity of benzofuran derivatives.[5]
-
Hybrid Molecules: Hybrid molecules that incorporate other pharmacologically active scaffolds, such as piperazine, oxadiazole, or chalcone, have demonstrated potent cytotoxic effects.[5] This synergistic approach can lead to the development of highly effective anticancer agents.[5]
-
Methyl and Methoxy Groups: The introduction of a methyl group at the C-3 position and a methoxy group at the C-6 position of the benzofuran ring has been shown to significantly increase antiproliferative activity against various cancer cell lines.[9]
Experimental Protocols
The evaluation of the cytotoxic activity of substituted benzofurans predominantly relies on in vitro cell-based assays. The most commonly employed method is the MTT assay.
MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][4]
General Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the substituted benzofuran derivatives for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Following treatment, an MTT solution is added to each well, and the plates are incubated for a few hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[1]
-
Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).[1]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value is determined from the dose-response curve by plotting cell viability against the concentration of the compound.[1]
Mechanisms of Cytotoxicity
Substituted benzofurans exert their cytotoxic effects through various mechanisms, often targeting multiple signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Induction of Apoptosis
Many benzofuran derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[4] This is a crucial mechanism for eliminating malignant cells. The apoptotic pathway can be triggered by various stimuli, leading to the activation of a cascade of caspases, which are proteases that execute the apoptotic process. Some benzofuran derivatives have been found to decrease the expression of glycogen synthase kinase-3β (GSK-3β), which in turn induces apoptosis through the suppression of NF-κB activity.[6]
Cell Cycle Arrest
Certain benzofuran derivatives can halt the cell cycle, preventing cancer cells from dividing and proliferating.[4] For example, the natural benzofuran derivative ailanthoidol has been shown to induce G1 arrest by reducing the expression of cyclin D1 and cyclin-dependent kinase 2 (CDK2).[6] By interfering with the cell cycle machinery, these compounds can effectively inhibit tumor growth.
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 3. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methyl 5-methoxybenzofuran-2-carboxylate: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of Methyl 5-methoxybenzofuran-2-carboxylate, a crucial aspect of responsible laboratory operations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is essential to be aware of the potential hazards associated with this compound and to take appropriate safety measures. Based on data from similar benzofuran derivatives and related organic compounds, the following precautions should be observed.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Protective gloves: Nitrile or other chemically resistant gloves are recommended.
-
Eye protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Protective clothing: A lab coat or other protective clothing should be worn.
-
Face protection: A face shield may be necessary for splash hazards.[1]
General Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[1]
-
Keep the compound away from heat, sparks, open flames, and other ignition sources as it may be a combustible liquid.[1][2]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash hands thoroughly after handling.[1]
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[1]
-
Contain the Spill: Use an inert absorbent material such as vermiculite, dry sand, or earth to contain the spill. Do not use combustible materials like paper towels.
-
Collect Absorbent Material: Carefully collect the contaminated absorbent material and place it into a designated, labeled, and sealed container for hazardous waste.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., acetone or ethanol), collecting the rinsate as hazardous waste.
-
Dispose of Waste: Dispose of the sealed container and any other contaminated materials as hazardous waste according to your institution's guidelines.
Disposal Procedures for Unused or Waste Product
Under no circumstances should this compound be disposed of down the drain or in regular trash.[3] Improper disposal can lead to environmental contamination and potential health hazards.
Step 1: Waste Identification and Segregation
-
Clearly label a dedicated and compatible waste container for "this compound and related waste."[3]
-
The container should be made of a material that is non-reactive with the chemical.
-
Keep this waste stream separate from other chemical wastes, such as halogenated and non-halogenated solvents, to prevent accidental reactions.[3]
Step 2: Container Management
-
Ensure the waste container is kept tightly sealed when not in use.[1][3]
-
Store the container in a designated, well-ventilated, and cool secondary containment area, away from incompatible materials like oxidizing agents.
Step 3: Final Disposal
-
The primary recommended method for the disposal of this type of organic chemical waste is through an approved waste disposal plant, typically via incineration.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS department with a completed hazardous waste manifest, accurately identifying the contents of the container.
Decontamination of Empty Containers
Empty containers that have held this compound must be properly decontaminated before disposal.
-
Triple-Rinse: Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).[3]
-
Collect Rinsate: The rinsate from each rinse must be collected and disposed of as hazardous chemical waste.[3]
-
Deface Label: After decontamination, remove or deface the original label on the container.[3]
-
Dispose of Container: Dispose of the decontaminated container as recommended by your institution's EHS guidelines, which may include recycling or disposal as non-hazardous waste.[3]
Quantitative Data Summary
The following table summarizes key hazard information for compounds structurally similar to this compound, providing a basis for the recommended safety and disposal procedures.
| Compound Name | CAS Number | Molecular Formula | Key Hazards | Disposal Recommendation |
| 2-Methylfuran | 534-22-5 | C₅H₆O | Flammable liquid and vapor, Toxic if swallowed, Fatal if inhaled.[1] | Dispose of contents/container to an approved waste disposal plant.[1] |
| Methyl Benzoate | 93-58-3 | C₈H₈O₂ | Combustible liquid, Harmful if swallowed, Suspected of damaging fertility or the unborn child, Harmful to aquatic life. | Dispose of contents/container to an approved waste disposal plant. |
| 2-Methyltetrahydrofuran | 96-47-9 | C₅H₁₀O | Highly flammable liquid and vapor, Harmful if swallowed, Causes skin irritation, Causes serious eye damage.[2][4] | Dispose of in accordance with local, regional, and national regulations. May be dissolved in a combustible solvent and burned in a chemical incinerator.[3] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for safe disposal of this compound.
References
Essential Safety and Operational Guide for Methyl 5-methoxybenzofuran-2-carboxylate
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling of Methyl 5-methoxybenzofuran-2-carboxylate. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of structurally similar benzofuran and ester compounds. It is imperative to handle this chemical with a high degree of caution, assuming it may present similar hazards.
Hazard Identification and Personal Protective Equipment (PPE)
All operations involving this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. An emergency eyewash station and safety shower must be readily accessible.
Table 1: Personal Protective Equipment (PPE) Requirements
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles and Face Shield | Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles, especially when there is a risk of splashes. |
| Hands | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended. Inspect gloves for any signs of degradation or perforation before each use and use proper glove removal technique to avoid skin contact. |
| Body | Flame-Resistant Laboratory Coat | A flame-resistant lab coat should be worn over non-synthetic clothing that covers the entire body. |
| Respiratory | NIOSH-Approved Respirator (if necessary) | Generally not required if handled in a well-ventilated area or fume hood. If aerosols or dust may be generated, a NIOSH-approved respirator with an appropriate cartridge is recommended. |
Operational Plan: Safe Handling Workflow
Adherence to a standardized workflow is critical to minimize the risk of exposure and contamination. The following diagram outlines the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Experimental Protocols: First Aid Measures
In the event of accidental exposure, immediate action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, while occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: In case of skin contact, immediately wash the affected area
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
